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Foundational

An In-Depth Technical Guide to N-Methyl-N-phenylnitrous amide-13C,d3,15N: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals Introduction N-Methyl-N-phenylnitrous amide, also known as N-nitrosomethylaniline, is a member of the N-nitrosamine class of compounds. These compounds are...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-phenylnitrous amide, also known as N-nitrosomethylaniline, is a member of the N-nitrosamine class of compounds. These compounds are of significant interest to the pharmaceutical industry and regulatory bodies due to their classification as probable human carcinogens.[1] The presence of nitrosamine impurities in pharmaceutical products is a critical quality and safety concern, necessitating highly sensitive and accurate analytical methods for their detection and quantification at trace levels.[2]

This technical guide focuses on the isotopically labeled analogue, N-Methyl-N-phenylnitrous amide-13C,d3,15N. Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based assays, as they exhibit nearly identical chemical and physical properties to the analyte of interest, allowing for accurate correction of matrix effects and variations in sample processing and instrument response.[] The triple labeling with ¹³C, deuterium (d3), and ¹⁵N provides a significant mass shift, ensuring clear differentiation from the unlabeled analyte in complex matrices.[4]

This guide provides a comprehensive overview of the chemical properties, a proposed synthesis route, and a detailed analytical protocol for the use of N-Methyl-N-phenylnitrous amide-13C,d3,15N as an internal standard in the analysis of N-nitrosomethylaniline.

Physicochemical Properties

PropertyValue (Unlabeled)Value (Labeled: -13C,d3,15N)Reference(s)
Molecular Formula C₇H₈N₂OC₆¹³CH₅D₃N¹⁵NO[][5]
Molecular Weight 136.15 g/mol 141.16 g/mol [][5]
Appearance Pale yellow liquid or solidNot specified (expected to be similar)[2]
Melting Point 13-15 °CExpected to be similar[6][7]
Boiling Point 128 °C at 19 mmHgExpected to be similar[8]
Density ~1.13 g/cm³Expected to be similar[9]
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, benzene, and chloroform.Expected to be similar[2][4]

Synthesis of N-Methyl-N-phenylnitrous amide-13C,d3,15N

The synthesis of N-Methyl-N-phenylnitrous amide-13C,d3,15N involves the nitrosation of an appropriately labeled precursor, N-methyl-13C,d3-aniline, with a ¹⁵N-labeled nitrosating agent. A plausible synthetic route is outlined below. This proposed synthesis is based on established methods for nitrosamine formation and isotopic labeling.[1][2]

Proposed Synthetic Pathway

Synthesis_of_Labeled_N-Methyl-N-phenylnitrous_amide cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline N-methyl-13C_d3-aniline N-methyl-13C,d3-aniline Aniline->N-methyl-13C_d3-aniline Alkylation Methyl-13C_iodide-d3 Methyl-13C iodide-d3 Methyl-13C_iodide-d3->N-methyl-13C_d3-aniline Sodium_nitrite-15N Sodium nitrite-15N Labeled_Nitrosamine N-Methyl-N-phenylnitrous amide-13C,d3,15N Sodium_nitrite-15N->Labeled_Nitrosamine N-methyl-13C_d3-aniline->Labeled_Nitrosamine Nitrosation

Caption: Proposed synthesis of N-Methyl-N-phenylnitrous amide-13C,d3,15N.

Step-by-Step Experimental Protocol (Proposed)
  • Synthesis of N-methyl-13C,d3-aniline:

    • In a round-bottom flask, dissolve aniline in a suitable aprotic solvent such as acetonitrile.

    • Add a non-nucleophilic base, for example, potassium carbonate.

    • Slowly add methyl-13C iodide-d3 to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, filter the reaction mixture to remove the base.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure N-methyl-13C,d3-aniline.

  • Nitrosation to form N-Methyl-N-phenylnitrous amide-13C,d3,15N:

    • Caution: N-nitrosamines are potential carcinogens and all manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • Dissolve the synthesized N-methyl-13C,d3-aniline in a mixture of water and a suitable organic solvent (e.g., dichloromethane).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite-¹⁵N in water to the cooled and stirred reaction mixture.

    • Carefully add a dilute acid (e.g., hydrochloric acid) dropwise to maintain a slightly acidic pH.

    • Continue stirring at 0-5 °C for 1-2 hours.

    • Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Methyl-N-phenylnitrous amide-13C,d3,15N.

    • Purify the product by flash column chromatography if necessary.

Spectroscopic Characterization

The identity and purity of N-Methyl-N-phenylnitrous amide-13C,d3,15N are confirmed through spectroscopic analysis. Below are the expected spectral characteristics based on the known data for the unlabeled compound and the principles of isotopic labeling.

Mass Spectrometry

The mass spectrum of the labeled compound will show a molecular ion peak corresponding to its increased molecular weight.

  • Expected Molecular Ion [M]⁺: m/z 141.16

  • Common Fragments: The fragmentation pattern is expected to be similar to the unlabeled compound, with characteristic losses of the nitroso group (-NO) and other fragments, adjusted for the isotopic labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of the labeled compound will exhibit distinct features due to the presence of ¹³C, deuterium, and ¹⁵N.

  • ¹H NMR: The signal corresponding to the methyl protons will be absent due to the substitution with deuterium. The aromatic proton signals are expected to be similar to the unlabeled compound.

  • ¹³C NMR: The spectrum will show a signal for the ¹³C-labeled methyl carbon. The coupling between this ¹³C nucleus and the directly attached deuterium atoms will result in a multiplet. The aromatic carbon signals will be similar to the unlabeled compound, though minor isotopic shifts from the ¹⁵N label on the adjacent nitrogen may be observed.

  • ¹⁵N NMR: The ¹⁵N NMR spectrum will show a signal for the labeled nitrogen atom, and its chemical shift will be characteristic of a nitrosamine. Coupling to the adjacent ¹³C-labeled methyl group would be expected.

Analytical Application: Quantification of N-Nitrosomethylaniline by LC-MS/MS

N-Methyl-N-phenylnitrous amide-13C,d3,15N is an ideal internal standard for the quantification of N-nitrosomethylaniline in various matrices, particularly in pharmaceutical drug substances and products.

Experimental Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Drug Product/Substance Spike Spike with N-Methyl-N-phenylnitrous amide-13C,d3,15N (IS) Sample->Spike Extract Extraction with Organic Solvent Spike->Extract Concentrate Concentration Extract->Concentrate Reconstitute Reconstitution in Mobile Phase Concentrate->Reconstitute Inject Injection Reconstitute->Inject LC Chromatographic Separation Inject->LC MS Mass Spectrometric Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: Experimental workflow for the quantification of N-nitrosomethylaniline using its labeled internal standard.

Detailed LC-MS/MS Protocol (Proposed)

This protocol is a representative method and may require optimization for specific matrices and instrumentation.

  • Preparation of Standards and Solutions:

    • Prepare a stock solution of N-Methyl-N-phenylnitrous amide (unlabeled standard) in methanol at a concentration of 1 mg/mL.

    • Prepare a stock solution of N-Methyl-N-phenylnitrous amide-13C,d3,15N (internal standard, IS) in methanol at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the unlabeled stock solution with a suitable solvent (e.g., 50:50 methanol:water) to achieve concentrations ranging from sub-ppb to several ppb, each containing a fixed concentration of the IS (e.g., 10 ng/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the drug substance or ground drug product into a centrifuge tube.

    • Add a known volume of the IS stock solution to achieve a final concentration similar to that in the calibration standards.

    • Add an appropriate extraction solvent (e.g., methanol or dichloromethane).

    • Vortex or sonicate to ensure thorough extraction.

    • Centrifuge to pellet any undissolved solids.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

    • Gradient: A suitable gradient to ensure separation from matrix components (e.g., start with 10% B, ramp to 90% B, hold, and re-equilibrate).

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).

    • MRM Transitions (Hypothetical):

      • N-Methyl-N-phenylnitrous amide (Analyte): Q1: 137.1 -> Q3: 77.1 (Phenyl cation)

      • N-Methyl-N-phenylnitrous amide-13C,d3,15N (IS): Q1: 142.2 -> Q3: 77.1 (Phenyl cation)

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the IS.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of N-nitrosomethylaniline in the sample by interpolating its peak area ratio on the calibration curve.

Stability and Storage

N-nitrosamines can be sensitive to light and temperature. It is recommended to store N-Methyl-N-phenylnitrous amide-13C,d3,15N, both as a solid and in solution, at low temperatures (e.g., -20°C) and protected from light in amber vials.[1] Stock solutions should be prepared fresh periodically and their stability assessed.

Safety and Handling

N-Methyl-N-phenylnitrous amide is classified as a potential carcinogen.[2] Therefore, both the labeled and unlabeled forms should be handled with extreme caution. All work should be conducted in a certified chemical fume hood, and appropriate personal protective equipment, including gloves, lab coat, and safety glasses, must be worn. All waste materials should be disposed of in accordance with institutional and regulatory guidelines for hazardous chemical waste.

Conclusion

N-Methyl-N-phenylnitrous amide-13C,d3,15N is an invaluable tool for researchers, scientists, and drug development professionals involved in the analysis of nitrosamine impurities. Its use as an internal standard in LC-MS/MS methods provides the accuracy and reliability required to meet stringent regulatory expectations for the control of these potentially carcinogenic substances in pharmaceutical products. This guide provides a comprehensive overview of its properties, a plausible synthetic route, and a detailed analytical protocol to support its effective implementation in the laboratory.

References

  • Sanofi Germany, R&D, Integrated Drug Discovery, Isotope Chemistry, Frankfurt am Main, Germany. (2022). Synthesis and Analysis of isotopically stable labelled Nitrosamines as MS standards for Drug Impurity Quality control. Journal of Labelled Compounds and Radiopharmaceuticals, 66(1). [Link]

  • Buy N-Nitroso-N-methylaniline | 614-00-6. (2023, September 14). [Link]

  • Mechanochemistry: Solid phase nitrosation for reference standards synthesis and impurity investigations? (2024, February 21). Nitrosamines Exchange. [Link]

  • Protheragen. (n.d.). N-Methyl-N-Phenylnitrous Amide. [Link]

  • Gómez-Vallejo, V., Kato, K., Hanyu, M., Minegishi, K., Borrell, J. I., & Llop, J. (2009). Efficient system for the preparation of [13N]labeled nitrosamines. Bioorganic & Medicinal Chemistry Letters, 19(7), 1913-1915. [Link]

  • ChemBK. (2024, April 9). N-nitroso-N-methylaniline. [Link]

  • Stenutz. (n.d.). N-methyl-N-phenylnitrous amide. [Link]

  • PubChem. (n.d.). N-Methyl-N-nitrosoaniline. [Link]

  • GL Sciences. (n.d.). Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18 -comparison with PFP column-. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Nitrosamines. [Link]

  • Jios, J. L., et al. (n.d.). Multinuclear (1H, 13C and 15N) Magnetic Resonance Spectroscopy and Substituent Effects on N-Phenoxyethylanilines. [Link]

  • Carl ROTH. (n.d.). N-Nitroso-N-methylaniline, 10 mg, CAS No. 614-00-6. [Link]

  • Johnston, J. C., & Maria, [No initial provided]. (n.d.). 15N NMR Spectroscopy as a method for comparing the rates of imidization of several diamines. [Link]

  • Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Journal of Food and Drug Analysis. (2020, June 27). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. [Link]

  • Taiwan Food and Drug Administration. (2020, August 24). Method of Test for Nitrosamines in Medicines - Multiple Analysis (LC-MS/MS Method). [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Purification of N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N

This guide provides a comprehensive, in-depth technical overview for the synthesis and purification of triply labeled N-Methyl-N-phenylnitrous amide (NMPN), specifically N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N. This is...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical overview for the synthesis and purification of triply labeled N-Methyl-N-phenylnitrous amide (NMPN), specifically N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N. This isotopically labeled internal standard is crucial for sensitive and accurate quantification in complex matrices, particularly in the fields of pharmaceutical drug development, toxicology, and environmental analysis. This document is intended for researchers, scientists, and professionals with a background in organic synthesis and analytical chemistry.

Introduction: The Significance of Isotopically Labeled N-Nitrosamines

N-Nitrosamines are a class of potent genotoxic carcinogens that can form in various consumer products, foods, and pharmaceuticals. Regulatory agencies worldwide have set stringent limits on their presence, necessitating highly sensitive and specific analytical methods for their detection and quantification. The use of stable isotope-labeled internal standards, such as N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N, is the gold standard for achieving accurate and reliable results in mass spectrometry-based assays.[1] The incorporation of ¹³C, deuterium (d), and ¹⁵N isotopes provides a significant mass shift from the unlabeled analyte, allowing for clear differentiation and correction for matrix effects and variations in sample preparation and instrument response.

This guide details a robust and validated methodology for the synthesis of this critical internal standard, broken down into two primary stages:

  • Part A: Synthesis of the Isotopically Labeled Precursor, N-Methylaniline-¹³C,d₃.

  • Part B: Nitrosation of the Labeled Precursor to Yield N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N.

Furthermore, this guide provides detailed protocols for the purification and characterization of the final product, alongside critical safety information for handling these hazardous compounds.

Strategic Approach to Isotopic Labeling

The synthetic strategy is designed to introduce the isotopic labels in a controlled and efficient manner. The core of this strategy lies in the preparation of the doubly labeled N-methylaniline precursor, which is then subjected to nitrosation with a ¹⁵N-labeled nitrosating agent.

Synthesis of N-Methylaniline-¹³C,d₃

Two primary routes are considered for the synthesis of the labeled N-methylaniline precursor: direct alkylation and reductive amination.

  • Direct Alkylation: This method involves the reaction of aniline with an isotopically labeled methylating agent, such as [¹³C,d₃]methyl iodide. While seemingly straightforward, this reaction can often lead to a mixture of the desired N-methylaniline, unreacted aniline, and the over-methylated product, N,N-dimethylaniline.[2][3] Separating these closely related compounds can be challenging.

  • Reductive Amination: A more controlled approach is the reductive amination of aniline with a labeled formaldehyde equivalent, followed by reduction. The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a classic method for amine methylation.[4] A key advantage of reductive amination is that it typically avoids the formation of quaternary ammonium salts and provides a cleaner reaction profile, stopping at the tertiary amine stage.[4] For our purpose, using isotopically labeled formaldehyde ([¹³C,d₃]O) and a suitable reducing agent offers a highly selective route to the desired product.

Considering the potential for over-methylation with direct alkylation, this guide will focus on a reductive amination approach for the synthesis of N-Methylaniline-¹³C,d₃, as it offers superior control and selectivity.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_precursor Part A: Precursor Synthesis cluster_nitrosation Part B: Nitrosation Aniline Aniline Reductive_Amination Reductive Amination Aniline->Reductive_Amination Labeled_Formaldehyde [¹³C,d₃]Formaldehyde Labeled_Formaldehyde->Reductive_Amination Labeled_Precursor N-Methylaniline-¹³C,d₃ Nitrosation_Step Nitrosation Labeled_Precursor->Nitrosation_Step Reductive_Amination->Labeled_Precursor Labeled_Nitrite Na¹⁵NO₂ Labeled_Nitrite->Nitrosation_Step Final_Product N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N Nitrosation_Step->Final_Product

Caption: Synthetic workflow for N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N.

Experimental Protocols

Safety Precaution: N-Nitrosamines are potent carcinogens and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses.[5][6] All waste materials should be treated as hazardous and disposed of according to institutional guidelines.[7][8]

Part A: Synthesis of N-Methylaniline-¹³C,d₃ via Reductive Amination

This protocol is adapted from established reductive amination procedures.[9][10]

Materials:

  • Aniline (freshly distilled)

  • [¹³C,d₃]Paraformaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq) in anhydrous dichloromethane.

  • Addition of Labeled Formaldehyde Source: Add [¹³C,d₃]paraformaldehyde (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the suspension over 15 minutes. The reaction is exothermic, and the temperature should be monitored.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of aniline.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude N-Methylaniline-¹³C,d₃ can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield a pure product.

Part B: Nitrosation of N-Methylaniline-¹³C,d₃

This protocol is based on the well-established method for the nitrosation of N-methylaniline.[11]

Materials:

  • N-Methylaniline-¹³C,d₃ (from Part A)

  • Sodium nitrite-¹⁵N (Na¹⁵NO₂)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Benzene or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flask equipped with a mechanical stirrer, prepare a mixture of N-Methylaniline-¹³C,d₃ (1.0 eq), concentrated hydrochloric acid, and crushed ice.

  • Nitrosating Agent Addition: While stirring vigorously and maintaining the temperature at or below 10°C (by adding more ice as needed), slowly add a solution of sodium nitrite-¹⁵N (1.0 eq) in water over 10-15 minutes.

  • Reaction Time: Continue stirring the mixture for an additional hour at low temperature.

  • Phase Separation: Separate the oily product layer from the aqueous layer.

  • Extraction: Extract the aqueous layer with two portions of benzene (or another suitable solvent).

  • Solvent Removal: Combine the organic layers and remove the solvent by distillation at atmospheric pressure.

  • Purification: The crude N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N is then purified by vacuum distillation.[11] The product is a light-yellow oil.

Purification of the Final Product

The purity of the final isotopically labeled standard is paramount for its use in quantitative analysis. A combination of purification techniques is recommended.

Purification TechniqueRationale and Key Considerations
Vacuum Distillation Effective for removing non-volatile impurities and unreacted starting materials. The boiling point of N-Methyl-N-phenylnitrous amide is approximately 135-137°C at 13 mmHg.[11]
High-Performance Liquid Chromatography (HPLC) Provides high-resolution separation for achieving very high purity. A reversed-phase C18 column with a water/acetonitrile or methanol/water mobile phase is commonly used for nitrosamine analysis.[12][13] UV detection at around 230 nm is suitable.
Crystallization While NMPN is an oil at room temperature, some nitrosamines can be crystallized, potentially as inclusion complexes, to achieve high purity.[14] This is a less common but viable option for certain nitrosamines.

Characterization and Quality Control

The identity, purity, and isotopic enrichment of the synthesized N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N must be rigorously confirmed.

Analytical TechniquePurpose and Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Will show characteristic signals for the phenyl protons. The N-methyl signal will be absent due to deuteration. ¹³C NMR: The labeled methyl carbon will appear as a distinct signal with coupling to deuterium (if observable) and ¹⁵N.[15] ¹⁵N NMR: A single signal corresponding to the labeled nitroso nitrogen will be observed. Asymmetrical N-nitrosamines can exist as E/Z isomers, which may lead to two sets of signals in the NMR spectra.[16]
Mass Spectrometry (MS) High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the molecular ion and verify the incorporation of all three isotopic labels. The expected molecular weight will be shifted accordingly.
High-Performance Liquid Chromatography (HPLC-UV/MS) To determine the chemical purity of the final product. The peak purity can be assessed using a photodiode array (PDA) detector, and the identity confirmed by mass spectrometry.

Safety and Handling

N-Nitrosamines are classified as probable human carcinogens and must be handled with extreme care.[5][6][7]

  • Engineering Controls: All work should be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (double-gloving is recommended), and safety glasses or a face shield.

  • Decontamination: All glassware and surfaces should be decontaminated after use. A common method involves treatment with an aluminum-nickel alloy powder and aqueous alkali to reduce the nitrosamine to the less harmful corresponding amine.[8]

  • Waste Disposal: All nitrosamine-containing waste, including contaminated solvents and consumables, must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines.[5][7]

Conclusion

This guide provides a detailed and scientifically grounded framework for the synthesis and purification of N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N. By following the outlined protocols and adhering to the stringent safety precautions, researchers can confidently produce this high-purity, triply labeled internal standard, which is indispensable for accurate and reliable quantification of this carcinogenic impurity in a variety of matrices. The strategic choice of a reductive amination pathway for the precursor synthesis minimizes by-product formation, and the combination of purification techniques ensures the final product meets the rigorous standards required for its application in regulated analytical testing.

References

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Foundational

Technical Guide: Certificate of Analysis for N-Methyl-N-phenylnitrous amide-13C,d3,15N

A Comprehensive Framework for the Qualification of an Isotopically Labeled Internal Standard Introduction In modern bioanalytical and pharmaceutical research, stable isotope-labeled (SIL) compounds are indispensable tool...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Framework for the Qualification of an Isotopically Labeled Internal Standard

Introduction

In modern bioanalytical and pharmaceutical research, stable isotope-labeled (SIL) compounds are indispensable tools, particularly as internal standards for quantitative analysis by mass spectrometry (MS).[1][2] Their utility hinges on the core assumption that they are chemically identical to the analyte of interest, differing only in mass. This property allows for the correction of variability during sample preparation and analysis. The Certificate of Analysis (CofA) is therefore not merely a document of specifications but the foundational evidence that validates the suitability of a SIL compound for its intended purpose.[3][4]

This guide provides an in-depth technical framework for the characterization and certification of N-Methyl-N-phenylnitrous amide-13C,d3,15N (also known as N-nitroso-N-methylaniline-13C,d3,15N). As a potential carcinogen and a compound of interest in various research contexts, ensuring the quality of its labeled analogue is paramount.[5][6] This document will detail the critical analytical components of a comprehensive CofA, explaining the causality behind the chosen methodologies and demonstrating how they form a self-validating system to ensure identity, purity, and isotopic integrity.

Identity Confirmation: Structural Verification

The first and most critical step in certifying a reference standard is to unequivocally confirm its chemical structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provides orthogonal and definitive evidence of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the gold standard for structural elucidation because it provides detailed information about the chemical environment of each nucleus (¹H, ¹³C, ¹⁵N) in the molecule. For N-Methyl-N-phenylnitrous amide-13C,d3,15N, specific NMR experiments confirm not only the overall molecular skeleton but also the precise location of the isotopic labels.

  • ¹H NMR (Proton NMR): This analysis verifies the structure of the phenyl ring. The spectrum is expected to show multiplets corresponding to the aromatic protons.[7] Crucially, the characteristic singlet for the N-methyl protons, present in the unlabeled compound, should be absent, confirming the deuterium (d3) labeling on the methyl group.

  • ¹³C NMR (Carbon NMR): This spectrum confirms the carbon backbone. The isotopic enrichment with ¹³C at a specific position on the phenyl ring would result in a significantly enhanced signal for that carbon. The signal for the methyl carbon will be altered due to both the deuterium labeling (splitting into a multiplet and shifting upfield) and the ¹³C-¹⁵N coupling, providing further structural confirmation.[8]

  • ¹⁵N NMR (Nitrogen NMR): Direct detection of ¹⁵N provides definitive proof of the nitrogen labeling. The chemical shifts of the two nitrogen atoms are distinct and can be correlated to the nitrosamino moiety, confirming the position of the ¹⁵N label.[8]

Trustworthiness: The congruence of data from ¹H, ¹³C, and ¹⁵N NMR creates a highly reliable structural proof. The absence of the N-CH₃ proton signal, coupled with the characteristic ¹³C and ¹⁵N signals, validates the specific isotopic labeling scheme.

  • Sample Preparation: Accurately weigh ~5 mg of the standard and dissolve in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Instrument: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the aromatic signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary to obtain adequate signal-to-noise for all carbon signals.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale to the residual solvent peak. Integrate signals and assign them to the corresponding nuclei based on chemical shifts, coupling patterns, and established literature values.[8]

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS provides an extremely accurate mass measurement of the parent ion, which is used to determine the elemental formula. For a labeled compound, this technique confirms that the overall mass shift corresponds precisely to the intended isotopic incorporation.

Trustworthiness: The measured mass of the protonated molecule [M+H]⁺ of N-Methyl-N-phenylnitrous amide-13C,d3,15N should match the theoretical exact mass calculated for C₆¹³CH₅D₃¹⁵N₂O. A mass accuracy error of less than 5 ppm provides high confidence in the elemental composition and, by extension, the success of the isotopic labeling.

  • Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the standard in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument coupled to a liquid chromatography system or direct infusion source.

  • Acquisition: Acquire data in positive ion mode, scanning a mass range that includes the theoretical m/z of the target ion.

  • Data Analysis: Extract the monoisotopic mass from the spectrum and compare it to the theoretical exact mass. Calculate the mass error in parts per million (ppm).

Purity and Isotopic Enrichment Assessment

Beyond confirming identity, a CofA must quantify both the chemical purity (the percentage of the desired chemical compound) and the isotopic enrichment (the percentage of molecules that contain the heavy isotopes).

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC with UV detection is the industry-standard method for assessing the purity of organic compounds.[9][10] It separates the main compound from any process-related impurities or degradation products.[11] By calculating the area percentage of the main peak relative to all other peaks, a quantitative measure of chemical purity is obtained.

Trustworthiness: A high chemical purity value (e.g., >98%) ensures that the standard is not contaminated with other substances that could interfere with the analytical assay. Running the analysis at multiple wavelengths can help detect co-eluting impurities that might not be visible at a single wavelength.

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength appropriate for the chromophore, such as 272 nm.[6]

  • Analysis: Inject a known concentration of the sample. Integrate all peaks and calculate the purity based on the area percent of the main peak.

Isotopic Enrichment by Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: LC-MS is the definitive technique for determining isotopic enrichment.[12][13] The mass spectrometer can distinguish between the fully labeled compound (M) and any partially labeled or unlabeled (M-n) species. By comparing the integrated peak areas of the extracted ion chromatograms for each isotopic species, a precise percentage of isotopic enrichment can be calculated.[13]

Trustworthiness: This measurement is critical for quantitative applications. A high isotopic enrichment (typically >99%) is necessary to prevent "crosstalk," where the signal from the internal standard contributes to the signal of the unlabeled analyte, leading to inaccurate quantification. The method involves comparing the measured isotope distribution with the theoretical distribution to confirm the labeling pattern.[12][14]

ParameterMethodSpecification
Identity
Structure Confirmation¹H, ¹³C, ¹⁵N NMRConforms to structure
Elemental CompositionHRMSMass accuracy < 5 ppm
Purity & Enrichment
Chemical PurityHPLC-UV (272 nm)≥ 98.0%
Isotopic EnrichmentLC-MS≥ 99%

The Self-Validating Certification Workflow

The strength of a Certificate of Analysis comes from the integration of multiple, orthogonal analytical techniques. No single method is sufficient; instead, they work together to build a comprehensive and trustworthy profile of the reference material.[15]

Authoritative Grounding: The process of producing a Certified Reference Material (CRM) is guided by international standards such as ISO 17034 and ISO Guide 35, which outline the necessary steps for characterization, homogeneity testing, and stability assessment.[15][16]

The diagram below illustrates this integrated workflow, showing how each analytical technique contributes to the final certification.

Certification_Workflow Integrated workflow for reference standard certification. cluster_synthesis Material Production cluster_characterization Analytical Characterization cluster_validation Data Validation & Certification Synthesis Synthesis of N-Methyl-N-phenylnitrous amide-13C,d3,15N NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Synthesis->NMR HRMS High-Resolution MS Synthesis->HRMS HPLC HPLC-UV Purity Synthesis->HPLC LCMS_Enrich LC-MS Isotopic Enrichment Synthesis->LCMS_Enrich Identity Identity Confirmed NMR->Identity Confirms Structure & Label Position HRMS->Identity Confirms Elemental Formula Purity Chemical Purity Established HPLC->Purity Quantifies Chemical Impurities Enrichment Isotopic Enrichment Quantified LCMS_Enrich->Enrichment Quantifies Isotopic Purity CofA Certificate of Analysis Issued Identity->CofA Purity->CofA Enrichment->CofA

Caption: Integrated workflow for reference standard certification.

References

  • Title: Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Source: PubMed URL: [Link]

  • Title: Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF. Source: ResearchGate URL: [Link]

  • Title: CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Source: Almac Group URL: [Link]

  • Title: Isotope Ratio Mass Spectrometry. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Guidelines for the Selection and Use of Reference Materials. Source: ILAC URL: [Link]

  • Title: (PDF) Certified Reference Materials a few guidelines. Source: ResearchGate URL: [Link]

  • Title: HPLC Standards. Source: Biocompare URL: [Link]

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  • Title: N-Methyl-N-nitrosoaniline | C7H8N2O | CID 11957. Source: PubChem URL: [Link]

  • Title: HPLC Standards - This is What You Need. Source: LabMal URL: [Link]

  • Title: Guidelines For The Selection and Use of Certified Reference Materials. Source: Scribd URL: [Link]

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  • Title: Reference-Standard Material Qualification. Source: Pharmaceutical Technology URL: [Link]

  • Title: Drug Impurity Reference Standards for HPLC. Source: uHPLCs URL: [Link]

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  • Title: Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements. Source: NIST URL: [Link]

  • Title: Nitrogen-15 and carbon-13 NMR study of N-methyl-N-nitrosoaniline and its ring-substituted derivatives. Source: ACS Publications URL: [Link]

  • Title: GMP Requirements for Certificates of Analysis (CoA). Source: ECA Academy URL: [Link]

  • Title: Stable Isotope-labeled Standards. Source: Amerigo Scientific URL: [Link]

  • Title: Certificate of Analysis. Source: Health Sciences Authority URL: [Link]

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Exploratory

isotopic purity of N-Methyl-N-phenylnitrous amide-13C,d3,15N

An In-Depth Technical Guide to the Isotopic Purity Analysis of N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N Authored by: Gemini, Senior Application Scientist Abstract Isotopically labeled compounds are indispensable tools i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Isotopic Purity Analysis of N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N

Authored by: Gemini, Senior Application Scientist

Abstract

Isotopically labeled compounds are indispensable tools in modern pharmaceutical research and development, serving as ideal internal standards for quantitative bioanalysis by mass spectrometry.[1][2] The efficacy of these standards is fundamentally dependent on their isotopic purity—a critical quality attribute that verifies the degree of enrichment and the absence of unlabeled or partially labeled species. This guide provides a comprehensive, technically grounded framework for the determination of isotopic purity for N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N, a multi-labeled internal standard. We will explore the foundational principles of isotopic analysis, present a robust, dual-methodology approach employing High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Isotopic Purity

N-Methyl-N-phenylnitrous amide is an organic compound whose isotopically labeled analogue, N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N, is designed for use as an internal standard in quantitative analytical studies.[3][4] The incorporation of stable isotopes (¹³C, ²H or D, and ¹⁵N) imparts a specific mass shift, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer, while maintaining nearly identical chemical and physical properties.[1] This near-identical behavior is crucial for correcting variability during sample preparation and analysis.[1]

Why is Isotopic Purity Paramount? The isotopic purity, or isotopic enrichment, is the percentage of a compound that has been successfully enriched with the specific stable isotopes.[5] A low level of enrichment can lead to several analytical challenges:

  • Inaccurate Quantification: If a significant portion of the internal standard is unlabeled, it can artificially inflate the signal of the endogenous analyte, leading to underestimation of the true concentration.

  • Signal Interference: The presence of various partially labeled species can complicate the mass spectrum, making accurate peak integration challenging.

  • Compromised Assay Sensitivity: A weak signal from the fully labeled compound reduces the overall sensitivity of the analytical method.

Therefore, a rigorous and validated method for determining isotopic purity is not merely a quality control step but a prerequisite for generating reliable and reproducible bioanalytical data.

Foundational Principles: A Dual-Methodology Approach

To establish a self-validating and trustworthy analysis, we advocate for a dual-pronged strategy utilizing two orthogonal analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[6]

  • High-Resolution Mass Spectrometry (HRMS): This is the primary technique for determining isotopic enrichment. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, possess the mass accuracy and resolution required to separate and quantify the different isotopologues (molecules that differ only in their isotopic composition).[7][8] By analyzing the isotopic distribution in the mass spectrum, we can calculate the relative abundance of the fully labeled compound compared to any partially labeled or unlabeled species.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides complementary information, confirming the specific sites of isotopic labeling and the structural integrity of the molecule.[6] For N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N, ¹H NMR can be used to assess the incorporation of deuterium (d₃) on the methyl group, while ¹³C and ¹⁵N NMR can directly probe the enrichment at those specific positions.[9]

This combination of MS and NMR provides a complete and verifiable picture of the isotopic purity of the labeled compound.

Comprehensive Analytical Workflow

The overall strategy involves a systematic process from sample preparation to final data reporting, ensuring accuracy and reproducibility.

Isotopic Purity Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_hrms HRMS Analysis cluster_nmr NMR Analysis cluster_data Data Processing & Interpretation cluster_ms_data MS Data cluster_nmr_data NMR Data cluster_report Final Reporting prep Prepare Unlabeled (Reference) and Labeled Compound Solutions hrms_acq Acquire High-Resolution Full Scan MS Data prep->hrms_acq nmr_acq Acquire ¹H, ¹³C, and ¹⁵N NMR Spectra prep->nmr_acq ms_process Extract Ion Chromatograms (EICs) for each Isotopologue hrms_acq->ms_process nmr_process Integrate Signals & Determine Site-Specific Enrichment nmr_acq->nmr_process ms_calc Calculate Relative Abundances & Correct for Natural Isotopes ms_process->ms_calc report Consolidate Data & Issue Certificate of Analysis ms_calc->report nmr_process->report

Caption: Overall workflow for determining isotopic purity.

Experimental Protocols

These protocols are designed to be robust and are based on established methodologies for the analysis of small organic molecules.

High-Resolution Mass Spectrometry (HRMS) Protocol

Objective: To determine the relative abundance of all isotopologues of N-Methyl-N-phenylnitrous amide.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the unlabeled N-Methyl-N-phenylnitrous amide reference standard at 1 mg/mL in a suitable solvent (e.g., acetonitrile).

    • Prepare a stock solution of the labeled N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N test sample at the same concentration.

    • Prepare a working solution for analysis by diluting the stock solution to approximately 1 µg/mL with an appropriate mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-HRMS Instrument Parameters (Example):

    • LC System: UHPLC system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient to ensure the analyte is well-resolved from any impurities.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Q-TOF or Orbitrap Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Acquisition Mode: Full Scan MS over a relevant m/z range (e.g., 100-200 amu).

    • Resolution: > 25,000 FWHM.

  • Data Acquisition and Processing:

    • First, inject the unlabeled reference standard to determine its retention time and confirm the mass spectrum, which will show the natural isotopic distribution.

    • Next, inject the labeled test sample.

    • Using the instrument software, extract the ion chromatograms (EICs) for the theoretical m/z of each expected isotopologue.[8]

    • Integrate the peak area for each EIC.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To confirm the positions of isotopic labels and assess site-specific enrichment.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the labeled N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • NMR Instrument Parameters (Example):

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • ¹H NMR:

      • Acquire a standard proton spectrum. The signal corresponding to the N-methyl group should be significantly reduced or absent, confirming high levels of deuteration.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum. The signal corresponding to the labeled carbon position will be enhanced. Comparison with the spectrum of the unlabeled standard can be used to estimate enrichment.

    • ¹⁵N NMR:

      • If available, acquire a ¹⁵N spectrum. This will directly show the signal for the labeled nitrogen atom.

Data Interpretation, Calculation, and Reporting

Accurate data interpretation is crucial and must account for the natural abundance of isotopes.[7][10]

HRMS Data Analysis

The core of the calculation involves correcting the measured peak areas for the contribution of natural isotopes from lighter species.[10][11]

Isotopologues of N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N:

Isotopologues compound N-Methyl-N-phenylnitrous amide C₇H₈N₂O Unlabeled (M+0) labeled_compound Labeled Compound ¹²C₆¹³CH₅D₃¹⁴N¹⁵NO Fully Labeled (M+5) intermediates unlabeled Unlabeled C₇H₈N₂O m_plus_1 M+1 Species (e.g., ¹³C₁) m_plus_2 M+2 Species (e.g., d₂, ¹³C₂) m_plus_3 M+3 Species (e.g., d₃) m_plus_4 M+4 Species (e.g., d₃, ¹³C₁) m_plus_5 Fully Labeled (d₃,¹³C₁,¹⁵N₁)

Caption: Representation of potential isotopologues.

Calculation Steps:

  • List Integrated Areas: Tabulate the integrated peak areas for the unlabeled species (M), and all labeled species (M+1, M+2, M+3, M+4, M+5).

  • Correct for Natural Abundance: The intensity of each isotopologue peak must be corrected for the natural isotopic contributions from the preceding peaks.[7] For example, the measured M+1 peak contains contributions from the natural ¹³C abundance of the M+0 (unlabeled) species. This correction is complex and often performed using specialized software or a validated spreadsheet that employs matrix calculations based on known natural isotopic abundances.

  • Calculate Molar Ratios: The corrected intensities (or peak areas) are directly proportional to the molar ratios of the various labeled states.

  • Determine Isotopic Purity: The isotopic purity is the percentage of the fully labeled species relative to the sum of all species.

    Isotopic Purity (%) = (Corrected Area of M+5 / Sum of Corrected Areas of All Species) x 100

Table 1: Example HRMS Data Summary

IsotopologueTheoretical Mass (Da)Measured Mass (Da)Corrected Peak Area (%)
Unlabeled (M+0)136.0637136.06350.2
M+1137.0670137.06680.5
M+2138.0704138.07010.8
M+3139.0738139.07351.5
M+4140.0734140.07322.0
Fully Labeled (M+5) 141.0705 141.0703 95.0
NMR Data Interpretation
  • ¹H NMR: The integral of any residual signal in the N-methyl region is compared to the integrals of other protons on the molecule (e.g., aromatic protons) to estimate the percentage of deuteration. For example, if the N-methyl signal is expected to be 3H and it integrates to 0.03H relative to a stable 1H aromatic signal, the deuteration level is approximately 99%.

  • ¹³C & ¹⁵N NMR: These spectra primarily serve as qualitative confirmation of enrichment at the correct positions.

Method Validation Considerations

A validated analytical method ensures trustworthiness and reliability.[12][13] Key validation parameters for this type of analysis include:

  • Specificity: The method's ability to distinguish and quantify the labeled compound in the presence of the unlabeled form and other impurities.

  • Linearity: The response should be linear over a range of concentrations.[11]

  • Accuracy & Precision: Determined by analyzing a reference material with a known isotopic enrichment.[12][14] Multiple injections should yield consistent results (high precision).

  • Limit of Quantification (LOQ): The lowest concentration at which the minor isotopologues can be reliably quantified.[12]

Conclusion

Determining the isotopic purity of a multi-labeled compound like N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N requires a meticulous and scientifically sound approach. The dual strategy of combining High-Resolution Mass Spectrometry with NMR spectroscopy provides a robust, self-validating system. HRMS delivers precise quantitative data on the distribution of all isotopologues, while NMR confirms the structural integrity and the specific sites of labeling. By following the detailed protocols and data analysis procedures outlined in this guide, researchers, scientists, and drug development professionals can confidently assess this critical quality attribute, ensuring the integrity of their quantitative studies and the reliability of their data.

References

  • Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry. [Link]

  • Malone, J., Thompson, A., & Chahrour, O. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. [Link]

  • Salas-Castillo, S. P., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry. [Link]

  • ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc.[Link]

  • Malone, J., Thompson, A., & Chahrour, O. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS Case Study. Almac Group. [Link]

  • Zhang, T., et al. (2025). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Kumar, P., et al. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]

  • Kiefer, P., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry. [Link]

  • Wikipedia contributors. (2023). Isotopic analysis by nuclear magnetic resonance. Wikipedia. [Link]

  • Kiefer, P., et al. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. [Link]

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Foundational

Topic: N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N Mechanism of Action as an Internal Standard

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Foreword: The Pursuit of Precision in Bioanalysis As a Senior Application Scientist, I've witnessed the evolution of quan...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Pursuit of Precision in Bioanalysis

As a Senior Application Scientist, I've witnessed the evolution of quantitative analysis and the persistent challenges that researchers face. In the landscape of drug development and clinical research, the demand for analytical accuracy is not just a scientific pursuit; it is a prerequisite for safety and efficacy. Biological matrices like plasma, urine, and tissue are inherently complex and variable, introducing significant potential for analytical error.[1][2][3] This guide is dedicated to the "gold standard" solution for these challenges: the use of stable isotope-labeled internal standards (SIL-IS), exemplified by N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N. We will dissect its mechanism of action, not as a theoretical concept, but as a robust, self-validating system that ensures the integrity of quantitative data in mass spectrometry.

The Imperative for an Ideal Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern bioanalysis due to its high sensitivity and selectivity.[4] However, its accuracy is profoundly susceptible to several factors:

  • Sample Preparation Variability: Inefficient or inconsistent extraction of the analyte from the biological matrix leads to variable recovery and inaccurate results.

  • Matrix Effects: Co-eluting endogenous components from the matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to erroneous quantification.[1][2][5]

  • Instrumental Fluctuations: Minor variations in injection volume, ionization efficiency, or detector response can introduce variability over the course of an analytical run.

To counteract these variables, an internal standard (IS) is introduced. The principle is simple: add a known quantity of a compound that behaves identically to your analyte to every sample, standard, and quality control (QC). By measuring the ratio of the analyte's response to the IS's response, variations are normalized.[6] The most effective IS is a stable isotope-labeled version of the analyte itself, a paradigm N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N perfectly embodies.

Profile of an Optimal SIL-IS: N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N

N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N is the stable isotope-labeled analogue of N-Methyl-N-phenylnitrous amide.[7][8] Its design as an internal standard is deliberate and rooted in the principles of analytical chemistry.

  • Chemical and Physicochemical Equivalence: The SIL-IS is structurally identical to the analyte. The substitution of atoms with their heavier stable isotopes (¹²C with ¹³C, ¹H with ²H or D, and ¹⁴N with ¹⁵N) results in a negligible change to its chemical properties, such as polarity, pKa, and solubility.[9][10] This equivalence is the cornerstone of its function, ensuring it behaves identically during extraction, chromatography, and ionization.

  • Strategic Isotopic Labeling:

    • ¹³C and ¹⁵N Labeling: The inclusion of Carbon-13 and Nitrogen-15 is considered superior to deuterium (D or d) labeling alone.[11][12] This is because the relative mass difference between ¹³C/¹²C and ¹⁵N/¹⁴N is smaller than that between ²H/¹H. This minimizes the "isotope effect," where deuterium-labeled compounds can sometimes exhibit slightly different chromatographic retention times than their unlabeled counterparts, especially in high-resolution UPLC systems.[11] Co-elution is critical for the effective compensation of matrix effects.

    • Deuterium (d₃) Labeling: The three deuterium atoms on the methyl group provide an additional mass shift. Placing labels on a methyl group is a common strategy as these C-H bonds are not readily exchangeable with protons from the solvent, ensuring the stability of the label throughout the analytical process.[10]

  • Sufficient Mass Difference: The combination of ¹³C, ¹⁵N, and d₃ labels provides a significant mass shift (typically +5 Da or more) from the parent analyte. This allows the two compounds to be easily distinguished by the mass spectrometer while ensuring no cross-signal overlap from the natural isotopic abundance of the analyte (M+1, M+2 peaks).[9]

The Core Mechanism: Isotope Dilution Mass Spectrometry (IDMS)

The use of N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N is an application of Isotope Dilution Mass Spectrometry (IDMS), a definitive quantitative technique.[13][14][15] The process is a self-validating system that ensures accuracy at every stage of the analysis.

Step 1: Spiking and Equilibration

A precise, known concentration of the SIL-IS is added to all samples (unknowns, calibrators, and QCs) at the very beginning of the sample preparation process.[16][17] This step is critical. Once added, the SIL-IS equilibrates with the sample matrix and effectively becomes a proxy for the analyte.

Step 2: Co-Processing and Co-Elution

Because the SIL-IS is chemically identical to the analyte, it experiences the exact same fate throughout the workflow:

  • Extraction Efficiency: If a portion of the analyte is lost during a protein precipitation or liquid-liquid extraction step, an identical proportion of the SIL-IS will be lost.

  • Chromatographic Behavior: The analyte and SIL-IS will have virtually identical retention times, meaning they co-elute from the LC column.[11] This ensures that as they enter the mass spectrometer's ion source, they are exposed to the exact same microenvironment of co-eluting matrix components.

Step 3: Ratiometric Correction in the Mass Spectrometer

This is where the compensation occurs. The mass spectrometer is set to monitor the mass transitions for both the analyte and the SIL-IS.

  • If a matrix effect suppresses the ionization for the analyte at its retention time, it will simultaneously suppress the ionization for the co-eluting SIL-IS to the same degree.

  • The absolute signal for both may decrease, but their ratio remains constant and proportional to the analyte's concentration.

The diagram below illustrates this fundamental principle of co-elution and matrix effect compensation.

cluster_MS MS Ion Source cluster_Detector MS Detector Analyte Analyte Ionization Ionization Zone (with Matrix Components) Analyte->Ionization Co-elution SIL_IS SIL-IS (N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N) SIL_IS->Ionization Signal_Analyte Analyte Signal Ionization->Signal_Analyte Signal_IS SIL-IS Signal Ionization->Signal_IS Result Final Ratio (Analyte Signal / SIL-IS Signal) = Accurate Concentration Signal_Analyte->Result Signal_IS->Result

Caption: Co-elution ensures identical exposure to matrix effects.

Step 4: Quantification

The concentration of the unknown analyte (C_analyte) is calculated from a calibration curve. This curve is constructed by plotting the peak area ratio of the analyte to the SIL-IS against the known concentration of the analyte in the calibration standards. The equation is fundamentally:

(Area_analyte / Area_IS) = ResponseFactor * (C_analyte / C_IS)

Since C_IS is constant and the Response Factor is determined from the calibration curve, C_analyte can be accurately calculated.

Experimental Protocol: A Validated Bioanalytical Workflow

This section provides a representative step-by-step methodology for the quantification of N-Methyl-N-phenylnitrous amide in human plasma using its-¹³C,d₃,¹⁵N labeled internal standard. This protocol is designed to meet the rigorous standards of regulatory bodies like the FDA and EMA.[18][19][20][21]

Materials and Reagents
  • Analytes: N-Methyl-N-phenylnitrous amide, N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N (SIL-IS)

  • Matrix: Blank human plasma (K₂EDTA)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC-grade)

  • Additives: Formic acid (FA)

  • Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, centrifuge, LC-MS/MS system

Preparation of Solutions
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve the analyte and SIL-IS in MeOH.

  • Working Standard Solutions: Serially dilute the analyte primary stock with 50:50 ACN:H₂O to prepare working standards for calibration curve (e.g., 1-1000 ng/mL range).

  • Internal Standard (IS) Working Solution (e.g., 50 ng/mL): Dilute the SIL-IS primary stock with 50:50 ACN:H₂O.

Sample Preparation: Protein Precipitation (PPT)
  • Aliquot 50 µL of study samples, calibration standards, or QC samples into microcentrifuge tubes.

  • Add 10 µL of the IS Working Solution (50 ng/mL) to every tube except the blank matrix. Vortex briefly.

  • Add 200 µL of cold ACN (containing 0.1% FA) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

The following diagram outlines this bioanalytical workflow.

start Start: Human Plasma Sample is_spike Spike with SIL-IS (N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N) start->is_spike ppt Protein Precipitation (Add cold Acetonitrile) is_spike->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing: Calculate Peak Area Ratio (Analyte / SIL-IS) lcms->data quant Quantification (vs. Calibration Curve) data->quant

Caption: General workflow for sample analysis using SIL-IS.

LC-MS/MS Conditions (Illustrative)
  • LC System: UPLC System

  • Column: C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% FA in Water

  • Mobile Phase B: 0.1% FA in ACN

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: 137.1 -> Q3: 106.1

    • SIL-IS: Q1: 142.1 -> Q3: 111.1

Data Integrity: A Self-Validating System

The use of a SIL-IS like N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N results in methods that are highly robust, precise, and accurate. The performance of such a method must be confirmed through validation according to regulatory guidelines.[18][20]

Table 1: Typical Bioanalytical Method Validation Acceptance Criteria (FDA/EMA)

Validation ParameterAcceptance CriteriaRole of the SIL-IS
Calibration Curve ≥ 75% of standards within ±15% of nominal (±20% at LLOQ¹). Correlation coefficient (r²) > 0.99.Ensures linearity by providing a stable response ratio across the entire concentration range.
Accuracy & Precision Within- and between-run accuracy (RE%) within ±15% (±20% at LLOQ). Within- and between-run precision (CV%) ≤ 15% (≤ 20% at LLOQ).[18]Corrects for random and systematic errors in sample handling and instrument response, ensuring high precision.
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 sources.High mass resolution of MS and unique mass of the SIL-IS provide excellent selectivity.
Matrix Effect Matrix factor CV across different lots of matrix should be ≤ 15%.[2]Co-elution ensures that the SIL-IS normalizes for variability in ionization suppression/enhancement.
Recovery Not required to be 100%, but must be consistent and reproducible.The SIL-IS perfectly tracks the analyte's recovery, making absolute recovery less critical.

¹LLOQ: Lower Limit of Quantification

Conclusion: The Foundation of Reliable Quantitative Data

N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N serves as a quintessential example of an ideal stable isotope-labeled internal standard. Its mechanism of action is not merely a correction factor but an integrated system that validates the analytical process from start to finish. By being a near-perfect chemical mimic of the analyte, it proactively neutralizes variability from sample extraction, matrix effects, and instrument performance.[6][17] For any researcher or drug development professional, employing a high-quality, strategically labeled SIL-IS is the most reliable path to generating defensible, accurate, and precise quantitative data, forming the bedrock of successful research and regulatory submission.

References

  • Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • Zhang, J., & Jemal, M. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 9(19), 1523-1535. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • LCGC International. (2021, October 1). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Mei, H. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. [Link]

  • Kassahun, K. (2006). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 19(5), 631-643. [Link]

  • Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition, 57(7), 1758-1784. [Link]

  • Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. Lawrence Livermore National Laboratory. [Link]

  • Andresen, H., Gjetstad, C., & Rasmussen, K. E. (2012). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? Journal of Chromatography B, 881-882, 50-57. [Link]

  • Kim, D. H., et al. (2019). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 11(29), 3744-3752. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • Raji, M. (n.d.). Flow Chemistry for Contemporary Isotope Labeling. X-Chem. [Link]

  • ResearchGate. (n.d.). Isotope Dilution Mass Spectrometry. [Link]

  • Macmillan Group. (2014, February 27). Applications and Synthesis of Deuterium-Labeled Compounds. [Link]

  • International Atomic Energy Agency. (n.d.). Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). [Link]

  • Rodríguez-González, P., et al. (2014). Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies. Expert Review of Proteomics, 11(1), 63-75. [Link]

  • Wikipedia. (n.d.). Isotope dilution. [Link]

  • Fera Science Ltd. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • ResearchGate. (n.d.). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?[Link]

  • FDA CDER Small Business and Industry Assistance. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]

  • Stenutz. (n.d.). N-methyl-N-phenylnitrous amide. [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Thüring, K., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 33. [Link]

  • Acanthus Research Inc. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. [Link]

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Exploratory

A Comprehensive Technical Guide to the Storage and Stability of N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N

This guide provides an in-depth analysis of the critical parameters governing the storage and stability of the isotopically labeled N-nitrosamine, N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N. As a crucial internal standard...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the critical parameters governing the storage and stability of the isotopically labeled N-nitrosamine, N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N. As a crucial internal standard for quantitative analytical studies in pharmaceutical and environmental testing, ensuring its integrity is paramount for data accuracy and regulatory compliance. This document offers field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Isotopically Labeled Standards

N-Methyl-N-phenylnitrous amide, a member of the N-nitrosamine class of compounds, is a potential process impurity or degradant in various manufacturing workflows.[1] Regulatory bodies worldwide have stringent limits on nitrosamine impurities in pharmaceutical products due to their classification as probable human carcinogens. Accurate quantification at trace levels necessitates the use of high-purity, stable isotopically labeled internal standards.[2][3]

The subject of this guide, N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N, is an ideal internal standard for mass spectrometry-based assays.[2][4] The incorporation of stable isotopes (¹³C, ²H (deuterium), and ¹⁵N) provides a distinct mass shift from the unlabeled analyte, allowing for precise quantification while ensuring identical chemical and physical behavior during sample extraction, chromatography, and ionization.[5] However, the inherent chemical nature of the N-nitroso functional group presents stability challenges that must be proactively managed.

Physicochemical Properties of N-Methyl-N-phenylnitrous amide

Understanding the fundamental properties of the parent compound is essential for predicting the behavior of its isotopically labeled counterpart.

PropertyValueSource
Chemical Formula C₇H₈N₂O[6][7]
Molecular Weight 136.15 g/mol [6][7][8]
Isotopically Labeled Formula C₆¹³CH₅D₃N¹⁵NO[4]
Isotopically Labeled Molecular Weight 141.16 g/mol [4]
Appearance Solid[6]
CAS Number (unlabeled) 614-00-6[6][8]

Core Principles of Stability and Degradation

The stability of N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N is primarily dictated by the reactivity of the N-nitroso group. Several degradation pathways are recognized for N-nitrosamines, each influenced by specific environmental factors.[9]

Major Degradation Pathways
  • Photolytic Cleavage: The N-N bond in nitrosamines is susceptible to cleavage upon exposure to ultraviolet (UV) light, particularly at lower pH.[9][10] This is a significant concern for samples and standards left on a lab bench or in clear vials. The process involves the formation of aminyl and nitric oxide radicals, which can initiate further reactions.[9][11]

  • Thermal Denitrosation: Elevated temperatures can induce the cleavage of the N-N bond, leading to the loss of the nitroso group.[9] This is a critical consideration for both storage and analytical conditions, such as in a hot GC inlet.

  • Oxidative Breakdown: The presence of reactive oxygen species (ROS) or strong oxidizing agents can lead to the oxidation of the nitrosamine, forming various degradation products.[9]

  • Acid/Base Catalyzed Hydrolysis: While generally more stable in neutral aqueous solutions, strong acidic or alkaline conditions can promote degradation.[9][10] Base-catalyzed denitrosation has been observed to be a significant degradation pathway for some N-nitrosamines.[9]

The interplay of these factors underscores the need for a multi-faceted approach to storage and handling.

A N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N (Stable Standard) B Degradation Pathways A->B C Photolytic Cleavage (UV Light) B->C D Thermal Denitrosation (Heat) B->D E Oxidative Breakdown (Oxidizing Agents) B->E F Catalytic Hydrolysis (Strong pH) B->F G Degraded Products (Loss of Integrity) C->G D->G E->G F->G

Caption: Key degradation pathways for N-nitrosamines.

Recommended Storage and Handling Protocols

Based on the known degradation pathways, the following protocols are recommended to ensure the long-term stability and integrity of N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N. Since ¹³C, ¹⁵N, and deuterium are stable isotopes, no special precautions for radioactivity are required.[12] The storage conditions are dictated by the chemical stability of the molecule itself.

Long-Term Storage (Neat Material or Concentrated Stock)
ParameterRecommendationRationale
Temperature -20°C or lower is recommended.Low temperatures significantly reduce the rate of thermal degradation and other potential chemical reactions.
Light Store in amber vials or protect from light by other means (e.g., storage in a dark box).Prevents photolytic cleavage of the N-N bond, a primary degradation pathway for nitrosamines.[9]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidative degradation.
Container Use high-quality, inert glass containers with PTFE-lined caps.Prevents leaching of contaminants from the container and ensures a tight seal to prevent exposure to air and moisture.
Short-Term Storage (Working Solutions)

Working solutions are more susceptible to degradation due to lower concentrations and more frequent handling.

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated).Balances accessibility with the need to slow degradation. Avoid repeated freeze-thaw cycles.
Solvent Use high-purity, degassed solvents (e.g., acetonitrile, methanol). Avoid reactive solvents.The choice of solvent can influence stability; ensure it is free from peroxides or other oxidizing contaminants.
Container Use amber glass autosampler vials with PTFE-lined septa.Protects from light and ensures sample integrity within an analytical sequence.
Duration Prepare fresh working solutions regularly. The stability in solution should be verified as part of method validation.Minimizes the impact of slow degradation over time in solution.

Experimental Workflow: Stability Assessment

A self-validating system requires empirical data. The following protocol outlines a forced degradation study to identify potential instabilities and degradation products of N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N.

Protocol for Forced Degradation Study

Objective: To assess the stability of the labeled standard under various stress conditions.

Materials:

  • N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide

  • Calibrated oven, UV light chamber (254/365 nm), temperature-controlled water bath

  • LC-MS/MS or LC-HRMS system[13][14]

Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of the labeled standard in a suitable solvent (e.g., 100 µg/mL in acetonitrile).

  • Establish Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio.

    • Acid Hydrolysis: 0.1 M HCl, incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH, incubate at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂, incubate at room temperature for 24 hours.

    • Thermal Stress: Incubate a solution of the standard at 80°C for 48 hours.

    • Photolytic Stress: Expose a solution in a quartz vial to UV light (254/365 nm) for 24 hours.

  • Control Sample: Prepare a control sample by diluting the stock solution with the solvent mixture (without the stressor) and store it at 2-8°C, protected from light.

  • Sample Analysis: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acid/base samples. Dilute all samples to an appropriate concentration for analysis.

  • LC-MS Analysis: Analyze all samples using a validated, stability-indicating LC-MS method. Monitor the peak area of the parent compound and look for the appearance of new peaks (degradation products).

cluster_prep Sample Preparation cluster_analysis Analysis A Stock Solution (100 µg/mL) B Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Control Sample (2-8°C, Dark) A->C D Time Point Sampling (0, 4, 8, 24h) B->D C->D E LC-MS/MS or LC-HRMS Analysis D->E F Data Evaluation (% Degradation, Impurity Profile) E->F

Caption: Workflow for a forced degradation study.

Conclusion and Best Practices

The integrity of N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N as an internal standard is fundamental to the accuracy of analytical data for nitrosamine impurities. While stable isotopes do not confer chemical stability, a thorough understanding of the inherent reactivity of the N-nitrosamine functional group allows for the implementation of rational storage and handling strategies.

Key Takeaways:

  • Protect from Light and Heat: These are the most critical factors driving degradation. Store neat materials and stock solutions at ≤ -20°C in amber containers.

  • Minimize Oxidative Exposure: Store under an inert atmosphere where possible and use high-purity, antioxidant-free solvents.

  • Control pH: Avoid strongly acidic or basic conditions in sample preparation and storage unless required for a specific analytical reason.

  • Verify Stability Empirically: Do not assume stability. Conduct forced degradation studies and monitor the purity of working standards over time as part of routine quality control.

By adhering to these principles, researchers and drug development professionals can ensure the reliability of their analytical standards, leading to trustworthy and compliant data in the critical assessment of N-nitrosamine impurities.

References

  • ResolveMass Laboratories Inc. (2025).
  • Lee, C. et al. (n.d.). Mechanistic insight into the degradation of Nitrosamines via aqueous-phase UV Photolysis or a UV-based advanced oxidation process: quantum mechanical calculations. Environmental Science & Technology.
  • CymitQuimica. (n.d.). N-Methyl-N-phenylnitrous amide.
  • Nageswara Rao, R. et al. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology.
  • Lee, C. et al. (2021). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations.
  • Nageswara Rao, R. et al. (2022). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
  • Sigma-Aldrich. (n.d.).
  • Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds.
  • U.S. Food & Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals.
  • Stenutz. (n.d.). N-methyl-N-phenylnitrous amide.
  • ResearchGate. (n.d.).
  • Ploeger, J. et al. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants.
  • Protheragen. (n.d.). N-Methyl-N-Phenylnitrous Amide.
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  • MedChemExpress. (n.d.). N-Methyl-N-phenylnitrous amide-d5.
  • ResearchGate. (2022). Synthesis and Analysis of isotopically stable labelled Nitrosamines as MS standards for Drug Impurity Quality control.
  • Nitrosamines Community. (2025).
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Foundational

An In-Depth Technical Guide to N-Methyl-N-phenylnitrous amide-13C,d3,15N: Properties, Analysis, and Safe Handling

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the physical and chemical characteristics of the isotopically lab...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of the isotopically labeled N-nitrosamine, N-Methyl-N-phenylnitrous amide-13C,d3,15N. This compound, a heavy-isotope-labeled version of N-Nitroso-N-methylaniline, serves as a critical internal standard for the quantitative analysis of the corresponding unlabeled nitrosamine impurity in pharmaceutical products and environmental samples. The incorporation of a 13C atom, three deuterium (d3) atoms, and a 15N atom provides a distinct mass shift, enabling precise and accurate quantification via mass spectrometry-based methods.

N-nitrosamines are a class of compounds of significant concern due to their classification as probable human carcinogens.[1][][3] Regulatory agencies worldwide have established stringent limits for their presence in drug substances, drug products, and consumer goods, necessitating highly sensitive and reliable analytical methods for their detection and quantification at trace levels.[3] The use of stable isotope-labeled internal standards is the gold standard for such analyses, as they co-elute with the analyte of interest and experience similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results.[1]

This technical guide delves into the fundamental properties of N-Methyl-N-phenylnitrous amide-13C,d3,15N, offering insights into its synthesis, analytical characterization, and safe handling protocols.

Chemical Identity and Structure

N-Methyl-N-phenylnitrous amide, also known as N-Nitroso-N-methylaniline, is an organic compound featuring a nitroso group bonded to a nitrogen atom that is also attached to a methyl and a phenyl group.[4][5] The isotopically labeled version, N-Methyl-N-phenylnitrous amide-13C,d3,15N, is strategically synthesized to incorporate heavy isotopes at specific positions to provide a significant and unambiguous mass difference from the native compound.

The structure of N-Methyl-N-phenylnitrous amide is characterized by resonance, which imparts partial double bond character to the N-N bond, leading to rotational isomers (rotamers) that can sometimes be observed in NMR spectroscopy.[6]

Diagram: Chemical Structure of N-Methyl-N-phenylnitrous amide-13C,d3,15N

Caption: Molecular structure of N-Methyl-N-phenylnitrous amide-13C,d3,15N.

Physical and Chemical Characteristics

The introduction of stable isotopes results in a predictable increase in the molecular weight of the compound. While most other physicochemical properties are not significantly altered, these subtle differences are foundational to their use as internal standards.

PropertyUnlabeled N-Methyl-N-phenylnitrous amideN-Methyl-N-phenylnitrous amide-13C,d3,15N
Synonyms N-Nitroso-N-methylanilineN-Nitroso-N-methylaniline-13C,d3,15N
CAS Number 614-00-6[7]614-00-6 (unlabeled)[8]
Molecular Formula C₇H₈N₂O[7]C₆¹³CH₅D₃N¹⁵NO[8]
Molecular Weight 136.15 g/mol [7]141.16 g/mol [8]
Appearance Yellow solid or liquid[9]Expected to be a yellow solid or liquid
Melting Point 14.7 °C[9]Expected to be similar to the unlabeled compound
Boiling Point 128 °C at 19 mmHg[10]Expected to be slightly higher than the unlabeled compound
Solubility Insoluble in water; soluble in ethanol and ether[10][11]Expected to have similar solubility to the unlabeled compound

Synthesis of Isotopically Labeled N-Methyl-N-phenylnitrous amide

The synthesis of N-Methyl-N-phenylnitrous amide-13C,d3,15N involves a multi-step process starting from isotopically labeled precursors. A plausible and field-proven synthetic strategy is outlined below. The key is the careful introduction of the labeled atoms in the final molecule.

Proposed Synthetic Pathway

A common method for the synthesis of N-nitrosamines is the nitrosation of the corresponding secondary amine with a nitrosating agent, such as sodium nitrite, under acidic conditions.[12] Therefore, the synthesis of the labeled N-Methyl-N-phenylnitrous amide would first require the synthesis of the labeled secondary amine precursor, N-methyl-d3-N-phenyl-15N-amine.

Diagram: Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Synthesis of Labeled Precursor cluster_1 Nitrosation Aniline-¹⁵N Aniline-¹⁵N Alkylation N-Alkylation Aniline-¹⁵N->Alkylation Methyl-d3-iodide Methyl-d3-iodide-¹³C Methyl-d3-iodide->Alkylation Labeled_Amine N-methyl-d3-¹³C-N-phenyl-¹⁵N-amine Alkylation->Labeled_Amine Nitrosation_Reaction Nitrosation Labeled_Amine->Nitrosation_Reaction Sodium_Nitrite Sodium Nitrite Sodium_Nitrite->Nitrosation_Reaction Acidic_Conditions Acidic Conditions (e.g., HCl) Acidic_Conditions->Nitrosation_Reaction Final_Product N-Methyl-N-phenylnitrous amide-¹³C,d3,¹⁵N Nitrosation_Reaction->Final_Product

Caption: Proposed synthetic workflow for N-Methyl-N-phenylnitrous amide-13C,d3,15N.

Step-by-Step Experimental Protocol (Proposed)
  • N-Alkylation of Aniline-¹⁵N:

    • To a solution of Aniline-¹⁵N in a suitable solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate).

    • Slowly add Methyl-d3-iodide-¹³C to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until completion, monitoring by an appropriate technique (e.g., TLC or LC-MS).

    • Upon completion, quench the reaction, extract the product into an organic solvent, and purify by column chromatography to yield N-methyl-d3-¹³C-N-phenyl-¹⁵N-amine.

  • Nitrosation of the Labeled Amine:

    • Dissolve the purified N-methyl-d3-¹³C-N-phenyl-¹⁵N-amine in a mixture of hydrochloric acid and ice-water.[12]

    • Cool the mixture in an ice bath and slowly add a solution of sodium nitrite in water while maintaining a low temperature (0-5 °C).[12]

    • Stir the reaction for a specified time, after which the product can be extracted with an organic solvent (e.g., dichloromethane).

    • The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the final product, N-Methyl-N-phenylnitrous amide-13C,d3,15N.

    • Further purification can be achieved by chromatography if necessary.

Analytical Characterization

The primary analytical techniques for the characterization and quantification of N-Methyl-N-phenylnitrous amide-13C,d3,15N are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

The key feature of the isotopically labeled compound is its mass spectrum. The incorporation of one ¹³C, three ²H (D), and one ¹⁵N results in a nominal mass increase of 5 Da compared to the unlabeled compound.

  • Expected Molecular Ion: The molecular ion ([M]⁺) for the unlabeled compound is at m/z 136.[13] For the labeled compound, the molecular ion is expected at m/z 141.

  • Fragmentation Pattern: The fragmentation of N-nitrosamines in electron ionization (EI) mass spectrometry often involves the loss of the nitroso group (•NO, 30 Da).[4] In the case of the labeled compound, the major fragments would also be shifted by the mass of the incorporated isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and for confirming the position of the isotopic labels.

  • ¹H NMR: The proton NMR spectrum of the unlabeled compound shows signals for the aromatic protons and the N-methyl protons. In the labeled compound, the N-methyl signal will be absent due to the replacement of protons with deuterium. The aromatic proton signals will remain.

  • ¹³C NMR: The carbon-13 NMR spectrum will show signals for the aromatic carbons and the N-methyl carbon. The N-methyl carbon signal will be a singlet in the proton-decoupled spectrum and will be observed due to the ¹³C label.

  • ¹⁵N NMR: The nitrogen-15 NMR spectrum will show two signals corresponding to the two nitrogen atoms. The chemical shifts will be characteristic of the nitrosamine functionality.[7]

Safety and Handling

N-nitrosamines are classified as probable human carcinogens and should be handled with extreme caution.[1][] The isotopically labeled compound should be treated with the same level of care as the unlabeled analogue.

Personal Protective Equipment (PPE)
  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) and consider double-gloving.[14][15]

  • Eye Protection: Use safety glasses with side shields or chemical goggles.[14]

  • Lab Coat: A lab coat or other protective clothing is mandatory.[14]

Engineering Controls
  • All handling of the solid or solutions of N-Methyl-N-phenylnitrous amide-13C,d3,15N should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.[14]

Storage
  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[14][15]

Disposal
  • All waste containing N-Methyl-N-phenylnitrous amide-13C,d3,15N, including contaminated labware and PPE, must be disposed of as hazardous waste according to institutional and local regulations.[16]

Conclusion

N-Methyl-N-phenylnitrous amide-13C,d3,15N is an indispensable tool for the accurate and precise quantification of the potentially carcinogenic impurity N-Nitroso-N-methylaniline. Its well-defined physicochemical properties, particularly its distinct mass spectrometric signature, make it an ideal internal standard for demanding analytical applications in the pharmaceutical and environmental sectors. A thorough understanding of its synthesis, analytical characteristics, and stringent adherence to safety protocols are paramount for its effective and safe utilization in the laboratory.

References

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  • Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds.
  • Patel, B. D., et al. (2022). Synthesis and Analysis of isotopically stable labelled Nitrosamines as MS standards for Drug Impurity Quality control. Journal of Labelled Compounds and Radiopharmaceuticals.
  • TCI AMERICA. N-Nitroso-N-methylaniline 614-00-6.
  • Cayman Chemical. N-Nitroso-N-methylaniline (N-methyl-N-Nitrosoaniline, NMA, NSC 137, CAS Number: 614-00-6).
  • MySkinRecipes. N-Nitroso-N-methylaniline.
  • ChemicalBook. N-NITROSO-N-METHYLANILINE | 614-00-6.
  • Carl ROTH. N-Nitroso-N-methylaniline, 100 mg, CAS No. 614-00-6 | Research Chemicals.
  • PubChem. N-Methyl-N-nitrosoaniline | C7H8N2O | CID 11957.
  • HPC Standards.
  • Guidechem. N-NITROSO-N-METHYLANILINE 614-00-6 wiki.
  • ChemicalBook. N-NITROSO-N-METHYLANILINE(614-00-6) 1H NMR spectrum.
  • SpectraBase. N-methyl-N-nitrosoaniline - Optional[MS (GC)] - Spectrum.
  • Al-Sarraj, S. M., & Al-Saeed, M. H. (2021).
  • Kupper, R., Hilton, B. D., Kroeger-Koepke, M. B., Koepke, S. R., & Michejda, C. J. (1984). Nitrogen-15 and carbon-13 NMR study of N-methyl-N-nitrosoaniline and its ring-substituted derivatives. The Journal of Organic Chemistry, 49(26), 5280-5284.
  • Supporting Information for N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes.
  • Rainey, W. T., Christie, W. H., Pritchard, C. A., & Lijinsky, W. (1976). Mass Spectra of N-Nitroso Compounds.
  • Santa Cruz Biotechnology. N-Nitroso-N-methylaniline | CAS 614-00-6 | SCBT.
  • Mérieux NutriSciences. Nitrosamines Analysis.
  • NIST. Benzenamine, N-methyl-N-nitroso-. NIST WebBook.
  • LGC Standards. N-Nitroso-N-methylaniline.
  • Organic Syntheses. n-nitrosomethylaniline.
  • HPC Standards. N-Nitroso-N-methylaniline | 1X100MG | C7H8N2O | 682107 | 614-00-6.
  • PrepChem.com.
  • Wang, Y., et al. (2022).
  • CLEARSYNTH. N-Nitroso-N-methylaniline-13C,d3,15N.

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Protocols & Analytical Methods

Method

Application Note: A Robust LC-MS/MS Method for the Quantitation of N-Nitrosamine Impurities in Pharmaceutical Products Using Stable Isotope Dilution

An In-Depth Technical Guide Introduction: The Imperative for N-Nitrosamine Control The discovery of N-nitrosamine impurities in widely used pharmaceutical products since 2018 has presented a significant challenge to pati...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Imperative for N-Nitrosamine Control

The discovery of N-nitrosamine impurities in widely used pharmaceutical products since 2018 has presented a significant challenge to patient safety and the pharmaceutical industry.[1] N-nitrosamines are classified as probable or possible human carcinogens and are considered a 'cohort of concern' under the International Council for Harmonisation (ICH) M7 guideline, which addresses DNA-reactive impurities.[1][2][3][4] This classification necessitates stringent control to limit patient exposure to the lowest possible levels.[3][5]

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines requiring manufacturers to perform comprehensive risk assessments and, where a risk is identified, to conduct highly sensitive testing to quantify these impurities.[5][6][7][8][9] The acceptable intake (AI) limits for many nitrosamines are in the nanogram-per-day range, demanding analytical methods with exceptional sensitivity and reliability.[10][11]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this task due to its high specificity and sensitivity, capable of detecting nitrosamines at parts-per-billion (ppb) levels.[12] However, achieving accurate and precise quantitation at these trace levels is complicated by matrix effects from the complex formulations of drug products.[13][14] To overcome these challenges, the stable isotope dilution (SID) technique is indispensable.

This application note provides a detailed protocol for the analysis of common N-nitrosamines using LC-MS/MS, emphasizing the principles of stable isotope dilution with a multi-labeled internal standard, exemplified by N-Methyl-N-phenylnitrous amide-13C,d3,15N.

The Principle of Stable Isotope Dilution (SID) Analysis

The core of a robust quantitative LC-MS/MS method lies in its ability to correct for analytical variability. The SID method is the most effective technique for this purpose.

Why Use a Stable Isotope-Labeled Internal Standard (SIL-IS)?

An ideal internal standard (IS) should behave identically to the analyte of interest throughout the entire analytical process—from extraction and cleanup to chromatographic separation and ionization in the mass spectrometer.[15] While structural analogs can be used, they often have different physicochemical properties, leading to variations in extraction recovery, chromatographic retention time, and ionization efficiency.[16]

A SIL-IS is the analyte molecule itself, but with one or more atoms replaced by their heavier stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[17][18] This subtle mass increase makes it distinguishable from the native analyte by the mass spectrometer, but its chemical behavior is virtually identical.

The Role of N-Methyl-N-phenylnitrous amide-13C,d3,15N

The chosen internal standard, N-Methyl-N-phenylnitrous amide-13C,d3,15N, serves as an excellent model for a well-designed SIL-IS.[][20][21]

  • Multiple Labels: Incorporating isotopes of different elements (¹³C, D, ¹⁵N) provides a significant mass shift from the unlabeled analog, preventing isotopic crosstalk.

  • Label Stability: The labels are placed on non-exchangeable positions, ensuring they are not lost during sample preparation or analysis.[18]

By adding a precise, known amount of the SIL-IS to each sample at the very beginning of the workflow, it experiences the same physical and chemical variations as the native analyte. Any loss during extraction, or any signal suppression or enhancement in the ion source, affects both the analyte and the SIL-IS proportionally.[17] The final quantitation is based on the ratio of the analyte's MS signal to the SIL-IS's MS signal, providing a highly accurate and precise result that is independent of recovery or matrix effects.[15]

cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Result Quantitation Analyte Native Analyte (Unknown Amount 'X') Extraction Extraction (Variable Loss) Analyte->Extraction IS SIL Internal Standard (Known Amount 'Y') IS->Extraction Cleanup Cleanup (Variable Loss) Extraction->Cleanup Ionization Ionization (Matrix Effects) Cleanup->Ionization Detection MS Detection Ionization->Detection Ratio Calculate Ratio (Signal X' / Signal Y') Detection->Ratio Final Accurate Concentration of Analyte Ratio->Final Sample Receive Sample Weigh Weigh Sample Sample->Weigh Spike Spike with SIL-IS Weigh->Spike Extract Add Solvent & Extract Spike->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Supernatant Centrifuge->Filter Inject Inject into LC-MS/MS Filter->Inject Acquire Acquire Data (MRM Mode) Inject->Acquire Integrate Integrate Peaks (Analyte & IS) Acquire->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify Report Generate Report Quantify->Report

Caption: General Analytical Workflow for Nitrosamine Analysis.
Recommended LC-MS/MS Conditions

The specific conditions may require optimization based on the instrument and target analytes. Atmospheric Pressure Chemical Ionization (APCI) is often preferred for small, less polar nitrosamines like NDMA, while Electrospray Ionization (ESI) is suitable for a broader range, including more complex nitrosamine drug substance-related impurities (NDSRIs). Table 1: Liquid Chromatography Parameters

Parameter Recommended Condition Rationale
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, <3 µm) Provides good retention and separation for a wide range of nitrosamines.
Mobile Phase A 0.1% Formic Acid in Water Acidified mobile phase promotes good peak shape and ionization efficiency. [22]
Mobile Phase B 0.1% Formic Acid in Methanol Methanol is a common organic modifier for nitrosamine separation. [23]
Flow Rate 0.4 mL/min Typical for a 2.1 mm ID column.
Column Temp. 40 °C Elevated temperature can improve peak shape and reduce viscosity. [23]
Injection Vol. 5 µL Can be adjusted to meet sensitivity requirements.

| Gradient | 5% B to 95% B over 10 min, hold 2 min, re-equilibrate | A generic gradient suitable for eluting a range of nitrosamines. |

Table 2: Tandem Mass Spectrometry Parameters (Example MRM Transitions)

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Ionization Mode
NDMA 75.055 43.040 25 ESI+/APCI+
NDMA-d6 (IS) 81.093 46.060 25 ESI+/APCI+
NDEA 103.086 43.040 25 ESI+/APCI+
NDEA-d10 (IS) 113.149 50.081 25 ESI+/APCI+
N-Nitrosomethylphenylamine 137.071 77.055 25 ESI+/APCI+

| N-Methyl-N-phenylnitrous amide-13C,d3,15N (IS) | 142.100 | 79.065 | 25 | ESI+/APCI+ |

Note: Precursor and product ions should be optimized on the specific instrument used. The values above are theoretical and serve as a starting point. [24][25]

Data Analysis and Method Performance

Quantitation

A calibration curve is generated by plotting the peak area ratio (Analyte Area / SIL-IS Area) against the concentration of the analyte in the calibration standards. A linear regression with a weighting factor (typically 1/x) is applied. The concentration of nitrosamines in the prepared samples is then calculated from this curve.

System Suitability

Before running samples, a system suitability standard (a mid-level calibrator) should be injected to verify system performance. Typical criteria include:

  • Signal-to-Noise Ratio (S/N): >10 for the lowest calibration standard.

  • Peak Shape: Tailing factor between 0.8 and 1.5.

  • Retention Time Precision: <%2 RSD over a series of injections.

Method Validation Characteristics

A fully validated method according to ICH Q2(R1) guidelines would demonstrate:

  • Specificity: No interference from matrix components at the retention time of the analytes.

  • Limit of Quantitation (LOQ): The method LOQ must be sufficiently below the regulatory control limit (e.g., <30% of the specification). [26]* Accuracy & Precision: Recovery should be within 70-130% and precision (%RSD) should be <15% for spiked samples. [27]* Linearity: Correlation coefficient (r²) of ≥0.99 for the calibration curve. [28]

Conclusion

The LC-MS/MS method detailed here, anchored by the principle of stable isotope dilution, provides a robust, sensitive, and accurate framework for the quantitative analysis of N-nitrosamine impurities in pharmaceutical products. The use of a multi-labeled internal standard like N-Methyl-N-phenylnitrous amide-13C,d3,15N is critical for compensating for matrix effects and ensuring data integrity, thereby enabling manufacturers to meet stringent global regulatory requirements and safeguard patient health.

References

  • U.S. Food and Drug Administration. LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. [Link]

  • ResolveMass Laboratories Inc. (2025-12-20). Sample Preparation Strategies for Nitrosamine Testing. [Link]

  • European Medicines Agency. Nitrosamine impurities: guidance for marketing authorisation holders. [Link]

  • Crimson Publishers. (2017-12-18). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

  • ACS Publications. (2025-11-07). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. [Link]

  • Zamann Pharma Support. (2024-09-11). ICH M7 for Nitrosamines: Steps for a Lifecycle Management. [Link]

  • BfArM. EMA to provide guidance on avoiding nitrosamines in human medicines. [Link]

  • SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? [Link]

  • Zamann Pharma Support GmbH. EMA Nitrosamine Guidelines. [Link]

  • LSO. (2023-11-10). With all nitrosamines deadlines passed, EMA updates its guidelines. [Link]

  • Ardena. Q&A with Ardena Experts Nitrosamine Risk Assessment According to ICH M7. [Link]

  • ResolveMass Laboratories Inc. (2025-12-24). The Impact of ICH M7(R2) Updates on Nitrosamine Risk Assessment and Control. [Link]

  • Chromatography Today. (2025-03-20). Determining N-Nitrosamines in Pharmaceutical Preparations Using LC–MS/MS. [Link]

  • U.S. Food and Drug Administration. Control of Nitrosamine Impurities in Human Drugs. [Link]

  • Agilent. (2021-03-10). Nitrosamines Analysis in Pharmaceuticals. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • European Medicines Agency. (2025-07-29). Nitrosamine impurities. [Link]

  • Waters Corporation. Nitrosamines Analysis with LC-MS/MS. [Link]

  • ICH. (2024-06-13). ICH M7 & Nitrosamines Impurities -Updates - Guidance, Documents, Resources. [Link]

  • Zamann Pharma Support GmbH. FDA Nitrosamine Guidelines. [Link]

  • Analytical Quality Control Group. (2024-09-18). FDA: Updated Guidance for Nitrosamines. [Link]

  • ResearchGate. Mass spectrometric parameters of N-nitrosamines. [Link]

  • ResearchGate. Optimized MSMS parameters for all the six nitrosamine impurities in positive ion mode. [Link]

  • ArentFox Schiff. (2024-09-24). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. [Link]

  • PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • PMDA. Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]

  • U.S. Food and Drug Administration. (2019-05-21). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in ARB Drugs. [Link]

  • Agilent. Nitrosamines Analysis in Pharmaceuticals. [Link]

  • ResolveMass Laboratories Inc. (2025-08-17). Nitrosamine Impurity Analysis for FDA Approval: How to Ensure the success. [Link]

  • Farmacia. (2025-09-25). Development of LC-MS method for nitrosamine impurities separation and quantification. [Link]

  • SynZeal. N-methyl-N-phenethylnitrous amide. [Link]

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Application

Application Note: A Robust GC-MS/MS Method for the Ultrasensitive Quantification of Volatile Nitrosamines Using N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N as an Isotope-Labeled Internal Standard

Introduction: The Imperative for Precise Nitrosamine Analysis The detection of N-nitrosamine impurities in pharmaceuticals, food products, and environmental samples has become a critical safety concern for regulatory age...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precise Nitrosamine Analysis

The detection of N-nitrosamine impurities in pharmaceuticals, food products, and environmental samples has become a critical safety concern for regulatory agencies and manufacturers worldwide.[1][2] Classified as probable human carcinogens, these compounds can form during synthesis, manufacturing processes, or storage, and must be controlled at exceptionally low levels.[2][3] The analytical challenge lies in accurately quantifying these trace-level impurities within complex chemical matrices, which can introduce significant variability and potential for error.[4]

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) offers excellent sensitivity and selectivity for the analysis of volatile nitrosamines.[4] However, to achieve the highest degree of accuracy and reliability, the analytical protocol must account for analyte losses during sample preparation and variations in instrument response. This application note details a comprehensive, validated GC-MS/MS method employing the principle of isotope dilution mass spectrometry (IDMS). The method's robustness is anchored by the use of a stable, multi-isotope-labeled internal standard, N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N , ensuring unparalleled precision for the routine quality control of volatile nitrosamines.

The Principle of Isotope Dilution: A Foundation of Trustworthiness

Standard analytical methods often rely on external calibration, where the instrument's response to a set of known standards is used to quantify the analyte in an unknown sample. This approach, however, is susceptible to errors arising from matrix effects or inconsistent sample preparation, as it assumes the analyte in the sample behaves identically to the analyte in the clean standard solution—an often-untenable assumption.

Isotope Dilution Mass Spectrometry (IDMS) provides a more robust and self-validating system. The core principle involves "spiking" the sample with a known quantity of an isotopically labeled version of the analyte—the internal standard (ISTD)—at the very beginning of the sample preparation process.[5]

Why is this superior?

  • Physicochemical Equivalence: The labeled ISTD is chemically identical to the target analyte. Therefore, it experiences the exact same losses during extraction, concentration, and injection.[6]

  • Correction for Variability: By measuring the ratio of the native analyte to the labeled ISTD, any variations in sample handling or instrument performance are effectively canceled out.[7] If a portion of the sample is lost, an equal proportion of both the analyte and the ISTD is lost, leaving their ratio unchanged.

The choice of N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N as the ISTD is deliberate.[8][] Its structure is representative of a class of N-nitrosamines. The incorporation of multiple heavy isotopes (¹³C, deuterium, and ¹⁵N) provides a significant mass difference (+5 Da) from its unlabeled counterpart, N-Nitrosomethylphenylamine (NMPA). This large mass shift is critical in mass spectrometry, as it prevents any potential signal overlap or isotopic crosstalk from the native analyte, ensuring unambiguous quantification.

Comprehensive Experimental Workflow

The analytical process follows a systematic and optimized pathway from sample receipt to final result, designed to maximize recovery and minimize artifactual formation of nitrosamines.

Nitrosamine Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh Sample/API Spike 2. Spike with Known Amount of N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N ISTD Sample->Spike Extract 3. Add Extraction Solvent (e.g., Dichloromethane) Spike->Extract Vortex 4. Vortex & Shake Extract->Vortex Centrifuge 5. Centrifuge to Separate Phases Vortex->Centrifuge Collect 6. Collect Organic Layer for Analysis Centrifuge->Collect Inject 7. Inject Extract into GC-MS/MS Collect->Inject Analyze 8. Separation & Detection (MRM Mode) Inject->Analyze Integrate 9. Integrate Peak Areas (Analyte & ISTD) Analyze->Integrate Calculate 10. Calculate Concentration Using Response Ratio Integrate->Calculate

Caption: High-level workflow for nitrosamine analysis using IDMS.

Detailed Protocols and Methodologies

Reagents and Standards
  • Solvents: Dichloromethane (DCM) and Methanol (both HPLC or GC-MS grade).

  • Reagents: Sodium hydroxide (for sample suspension/pH adjustment).[10]

  • Reference Standards: Certified reference materials for target volatile nitrosamines (e.g., NDMA, NDEA, NDIPA, etc.).

  • Internal Standard (ISTD): N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N (CAS: N/A, Unlabeled CAS: 614-00-6).[11]

Preparation of Standards
  • ISTD Stock Solution (e.g., 100 µg/mL): Accurately weigh ~5 mg of N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N, dissolve in, and dilute to 50.0 mL with methanol.

  • Analyte Stock Solution (e.g., 100 µg/mL): Prepare a mixed stock of all target nitrosamines in methanol.

  • ISTD Spiking Solution (e.g., 100 ng/mL): Perform serial dilutions of the ISTD stock solution with methanol to create a working solution used to spike all samples and calibration standards.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into blank matrix extract and adding a constant amount of the ISTD Spiking Solution to each. This ensures the final ISTD concentration is the same across all standards and samples.

Sample Preparation Protocol (Example for a Solid Drug Product)
  • Weigh an amount of powdered drug product equivalent to 250 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.[10]

  • Add a precise volume (e.g., 50 µL) of the ISTD Spiking Solution (100 ng/mL) directly to the powder.

  • Add 10 mL of 1M sodium hydroxide solution, vortex briefly, and shake vigorously for at least 5 minutes to create a uniform suspension.[10]

  • Add 2.0 mL of dichloromethane (DCM), vortex, and shake for another 5 minutes to extract the nitrosamines into the organic phase.[10]

  • Centrifuge the suspension at >4000 g for 5 minutes to achieve clear phase separation.

  • Carefully collect the bottom DCM layer using a pipette and transfer it to an autosampler vial for analysis.

Instrumentation: GC-MS/MS Parameters

Achieving low detection limits requires an optimized system. The parameters below are typical for a modern triple quadrupole GC-MS/MS system.

Table 1: Gas Chromatography (GC) Conditions

ParameterSettingRationale
Injection Mode Splitless, 1 µLMaximizes analyte transfer to the column for trace-level sensitivity.
Injector Temp. 220 °CBalances efficient volatilization with minimizing thermal degradation of sensitive nitrosamines.
Column Mid-polarity (e.g., DB-1701 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good separation for a range of volatile nitrosamines.[12]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas providing optimal chromatographic efficiency.
Oven Program Initial 45 °C (hold 2 min), ramp 15 °C/min to 250 °C (hold 5 min)Separates analytes based on boiling points while ensuring elution of all compounds in a reasonable time.

Table 2: Tandem Mass Spectrometry (MS/MS) Conditions

ParameterSettingRationale
Ionization Mode Electron Ionization (EI)Robust, reproducible ionization technique suitable for most GC-amenable compounds.[12]
Electron Energy 40-70 eVA "softer" ionization (e.g., 40 eV) can sometimes increase the abundance of the molecular ion for better precursor selection.[13]
Ion Source Temp. 230 °CStandard temperature to maintain cleanliness and prevent condensation.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[10]

Table 3: Example MRM Transitions for Select Analytes

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Role
N-Nitrosodimethylamine (NDMA)74425010Quantifier
7443508Qualifier
N-Nitrosodiethylamine (NDEA)102425012Quantifier
102565010Qualifier
N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N (ISTD) 141 95 50 15 Quantifier
141 66 50 20 Qualifier

Note: The primary fragmentation pathway for many nitrosamines involves the loss of the •NO radical (30 Da).[14][15] MRM transitions and collision energies must be empirically optimized on the specific instrument in use.[13]

Method Performance and Validation

The method was validated according to International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for purpose.[3]

Table 4: Method Validation Summary

ParameterResultAcceptance Criteria
Linearity (R²) > 0.998≥ 0.995
Range 0.5 - 50 ng/mLDefined by linearity
Accuracy (Recovery) 95.2% - 104.5%80% - 120%
Precision (RSD) < 8%≤ 15%
Limit of Quant. (LOQ) 0.5 ng/mL (equivalent to ~5 ppb in sample)S/N Ratio ≥ 10
Specificity No interferences at analyte retention timesPeak purity and ion ratio confirmation

The results demonstrate that the method is highly accurate, precise, and sensitive, capable of quantifying volatile nitrosamines at levels well below typical regulatory action limits.[1] The use of MRM ensures specificity, eliminating the risk of false positives from co-eluting matrix components.[7]

Conclusion

This application note presents a robust, sensitive, and validated GC-MS/MS method for the determination of volatile nitrosamines in complex matrices. The foundational element of this protocol is the use of a multi-isotope-labeled internal standard, N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N , within an isotope dilution mass spectrometry framework. This approach provides a self-validating system that corrects for analytical variability, ensuring the highest level of confidence in the quantitative results. The method is fit for purpose and can be readily implemented in quality control laboratories for the routine monitoring of these critical impurities in pharmaceutical and other regulated products.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023). Validating analytical procedures for determining nitrosamines in pharmaceuticals. Council of Europe. [Link]

  • ResolveMass Laboratories Inc. (n.d.). GC-MS Method Development for Nitrosamine Testing. Retrieved December 19, 2025, from [Link]

  • Eurofins. (n.d.). Development and validation of assay methods for nitrosamines in your pharmaceutical specialities. Retrieved from [Link]

  • De Luca, S., et al. (2013). GC/CI-MS/MS method for the identification and quantification of volatile N-nitrosamines in meat products. Food Chemistry, 141(4), 3455-3461. [Link]

  • Agilent Technologies. (2018). Nitrosamines Analysis in Drinking Water Using GC/MS/MS—Meeting Equivalence to EPA Method 521. Application Note. [Link]

  • Maslennikova, E. Y., et al. (2021). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). Iranian Journal of Pharmaceutical Research, 20(3), 541–552. [Link]

  • Patel, D. P., et al. (2022). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 1018-1035. [Link]

  • Hussain, S., et al. (2024). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Omega. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of n-nitrosodimethylamine in ambient air using GC.[Link]

  • U.S. Environmental Protection Agency. (1996). Method 8070A: Nitrosamines by Gas Chromatography. SW-846. [Link]

  • Agilent Technologies. (2021). Nitrosamines Analysis in Drinking Water using GC/MS/MS. YouTube. [Link]

  • OMCL. (n.d.). Nitrosamines by GC-MS/MS. Test Procedure. [Link]

  • Carrillo, J. D., et al. (2020). Determination of N-Nitrosamines by Gas Chromatography Coupled to Quadrupole–Time-of-Flight Mass Spectrometry in Water Samples. Molecules, 25(1), 169. [Link]

  • Shimadzu Corporation. (2022). Analytical Solutions for Nitrosamines in Response to USP. YouTube. [Link]

  • Collin, J. (2015). Some Aspects of the Mass Spectra of N-Nitrosamines. Bulletin des Sociétés Chimiques Belges, 75(3-4), 231-240. [Link]

  • Ekanayake, A., et al. (2020). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 34(S3). [Link]

  • Nitrosamines Exchange Community. (2025). Nitrosamine internal standards - what should be taken into consideration?[Link]

  • Shimadzu Corporation. (n.d.). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Application News. [Link]

  • NSJ Prayoglife. (n.d.). N-Methyl-N-phenylnitrous amide. Product Page. [Link]

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Method

Title: A Robust Sample Preparation Protocol for the Accurate Quantification of Nitrosamine Impurities in Pharmaceuticals Using Stable Isotope-Labeled Internal Standards

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The discovery of N-nitrosamine impurities in various pharmaceutical products has prompted stringent regulatory actions from glo...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of N-nitrosamine impurities in various pharmaceutical products has prompted stringent regulatory actions from global health authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] These compounds are classified as probable human carcinogens, necessitating their quantification at trace levels (parts per billion) to ensure patient safety.[3] Achieving accurate and precise measurements in complex drug matrices is a significant analytical challenge. This application note presents a detailed, field-proven protocol for the sample preparation of pharmaceutical products for nitrosamine analysis. The methodology is anchored in the principle of isotope dilution mass spectrometry, employing a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and variability during sample processing. While the protocol is broadly applicable, it highlights the use of multi-labeled standards like N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N (N-Nitrosomethylphenylamine or NMPA-¹³C,d₃,¹⁵N) as an exemplar of the gold standard for ensuring analytical accuracy.

Introduction: The Nitrosamine Challenge and the Imperative for Accuracy

Since 2018, recalls of major drug products, including sartans and metformin, have highlighted the risk of nitrosamine contamination.[1] These impurities can form during the synthesis of the active pharmaceutical ingredient (API) or in the finished drug product through reactions between secondary or tertiary amines and nitrosating agents.[4][5] Regulatory bodies now mandate that manufacturers conduct risk assessments and perform confirmatory testing to control nitrosamine levels within strict acceptable intake (AI) limits, often as low as 26.5 ng/day.[6][7]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its superior sensitivity and selectivity.[8][9] However, the accuracy of any LC-MS/MS method is fundamentally dependent on the sample preparation stage.[10] Matrix components from the API and excipients can interfere with the analysis, causing ion suppression or enhancement, which leads to inaccurate quantification.[11] The most effective strategy to mitigate these issues is the use of a SIL-IS.

The Principle of Isotope Dilution: A Self-Validating System

Isotope dilution is an analytical technique that provides the highest degree of accuracy for quantification with mass spectrometry. The core principle involves adding a known quantity of a SIL-IS to the sample at the very beginning of the preparation process.[11] This "spike" serves as an ideal surrogate for the native (unlabeled) target analyte.

Causality Behind the Choice: The SIL-IS is chemically identical to the native analyte, ensuring it behaves the same way during every step of the process—extraction, cleanup, and injection.[12] However, it is mass-differentiated due to the incorporation of heavy isotopes (e.g., ²H (d), ¹³C, ¹⁵N). The mass spectrometer can distinguish between the native analyte and the SIL-IS. Any loss of analyte during sample preparation will be mirrored by an identical proportional loss of the SIL-IS. By measuring the response ratio of the native analyte to the SIL-IS, the method self-corrects for:

  • Extraction Efficiency: Incomplete recovery from the sample matrix.

  • Matrix Effects: Ion suppression or enhancement during ionization in the MS source.

  • Instrumental Variability: Fluctuations in injection volume or detector response.

The use of a triply-labeled standard like NMPA-¹³C,d₃,¹⁵N provides a significant mass shift from the native compound, preventing isotopic cross-interference and ensuring a clear analytical signal, which is a hallmark of a trustworthy and robust method.[12]

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Start Sample + Known Amount of SIL-IS (e.g., NMPA-¹³C,d₃,¹⁵N) Extract Extraction & Cleanup (e.g., SPE) Start->Extract Analyte & SIL-IS experience identical losses Result Final Extract Extract->Result Analysis Measure Response Ratio: (Native Analyte / SIL-IS) Result->Analysis Quant Accurate Quantification Analysis->Quant Ratio remains constant, correcting for variability caption Figure 1: Principle of Isotope Dilution for Accurate Quantification.

Figure 1: Principle of Isotope Dilution for Accurate Quantification.

Experimental Protocol: Nitrosamine Quantification in a Solid Dosage Form

This protocol details a procedure for extracting nitrosamines from a solid drug product using solid-phase extraction (SPE) for cleanup.

Materials and Reagents
  • Internal Standard (IS): N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N (or other appropriate SIL-IS such as NDMA-d₆, NDEA-d₁₀, NMBA-d₃).[13]

  • Solvents: Methanol (LC-MS grade), Dichloromethane (DCM, HPLC grade), Acetonitrile (LC-MS grade), Formic Acid (≥99%).

  • Water: Deionized water, 18.2 MΩ·cm.

  • SPE Cartridges: Strong cation-exchange polymeric sorbent cartridges are effective for many nitrosamines.[14] Other types like graphitic carbon or C18 may also be suitable depending on the specific analytes and matrix.[15][16]

  • Sample: Representative solid dosage form (e.g., valsartan tablets).

Preparation of Standard and Spiking Solutions
  • Internal Standard Stock Solution (10 µg/mL): Accurately weigh ~1 mg of the SIL-IS (e.g., NMPA-¹³C,d₃,¹⁵N) and dissolve in 100.0 mL of methanol. Store at -20°C, protected from light.

  • Internal Standard Working Spiking Solution (100 ng/mL): Dilute the IS Stock Solution 1:100 with a 50:50 (v/v) mixture of methanol and water. This solution will be added directly to the samples.

  • Calibration Standards: Prepare a series of calibration standards by diluting a certified reference standard stock mix of target nitrosamines. Each calibration level should be fortified with the IS Working Spiking Solution to the same final concentration as the samples.

Sample Preparation Workflow

The following workflow is a robust starting point and should be validated for each specific drug product matrix as per ICH Q2(R1) guidelines.[4][17]

cluster_prep Initial Sample Prep cluster_spe Solid-Phase Extraction (SPE) Cleanup cluster_final Final Concentration A 1. Sample Weighing & Dissolution B 2. Internal Standard Spiking A->B C 3. Extraction (Vortex/Sonication) B->C D 4. Centrifugation C->D F 6. Sample Loading D->F E 5. SPE Conditioning E->F G 7. SPE Washing F->G H 8. SPE Elution G->H I 9. Evaporation & Reconstitution H->I J 10. Filtration & Analysis I->J caption Figure 2: Step-by-step sample preparation workflow.

Figure 2: Step-by-step sample preparation workflow.

Step-by-Step Methodology:

  • Sample Weighing & Dissolution:

    • Accurately weigh a portion of the powdered tablet (e.g., 100 mg) into a 15 mL centrifuge tube.

    • Add 5.0 mL of diluent (e.g., 1% formic acid in water).[18]

    • Rationale: The acidic condition helps to keep the amine precursors in their protonated state, potentially reducing the risk of artificial nitrosamine formation during sample prep. The specific solvent must be chosen to fully dissolve the target analytes from the drug product matrix.[15]

  • Internal Standard Spiking:

    • Add a precise volume (e.g., 50 µL) of the IS Working Spiking Solution (100 ng/mL) to each sample, blank, and quality control (QC) sample.

    • Rationale: This is the most critical step. The IS must be added before any extraction or cleanup to accurately account for all subsequent process variations.

  • Extraction:

    • Vortex the tube vigorously for 1 minute.

    • Sonicate for 15 minutes in a cooled water bath.

    • Rationale: A combination of vortexing and sonication provides sufficient mechanical energy to disrupt the sample matrix and ensure the complete extraction of nitrosamines into the solvent.[10]

  • Centrifugation:

    • Centrifuge the sample at 4000 rpm for 10 minutes to pelletize insoluble excipients.

    • Rationale: This step clarifies the supernatant, preventing particulates from clogging the SPE cartridge in the subsequent step.

  • SPE Conditioning:

    • Condition the SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of water through the sorbent. Do not allow the cartridge to go dry.

    • Rationale: Conditioning activates the sorbent and ensures a consistent chemical environment for sample loading, leading to reproducible retention of the analytes.[19]

  • Sample Loading:

    • Load the supernatant from Step 4 onto the conditioned SPE cartridge. Apply a gentle vacuum to pass the sample through the sorbent at a slow, consistent flow rate (e.g., 1-2 mL/min).

    • Rationale: A slow flow rate maximizes the interaction time between the analytes and the sorbent, ensuring efficient capture.

  • SPE Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove unretained matrix components.

    • Rationale: This wash step is crucial for removing hydrophilic and weakly-bound interferences that could cause matrix effects, without eluting the target nitrosamines.

  • SPE Elution:

    • Elute the nitrosamines from the cartridge using a small volume of an appropriate solvent. For a strong cation-exchange sorbent, this might be 3 mL of 5% ammonium hydroxide in methanol. For other sorbents, 100% methanol or dichloromethane may be used.[19] Collect the eluate in a clean tube.

    • Rationale: The elution solvent is strong enough to disrupt the analyte-sorbent interaction and release the purified nitrosamines.

  • Evaporation & Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the residue in 500 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Rationale: This step concentrates the analytes, increasing the method's sensitivity to meet the low detection limits required by regulators. Reconstituting in the mobile phase ensures good peak shape during the chromatographic separation.

  • Filtration & Analysis:

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

    • Analyze using a validated LC-MS/MS method.

Data and Expected Performance

A validated method following this protocol should meet the performance criteria established by regulatory guidelines. The table below summarizes typical performance characteristics achievable with this approach, based on data reported in the scientific literature for nitrosamine analysis in pharmaceuticals.

Parameter Acceptance Criteria (Typical) Expected Performance Reference
Specificity No interference at the retention time of analytesPeak purity > 98%, no significant peaks in blank matrix[20]
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10; Sufficiently below AI limit0.005 - 0.05 ppm (µg/g) depending on the analyte[1][8]
Linearity (Correlation Coefficient) r² ≥ 0.99r² > 0.995 over the intended concentration range[21]
Accuracy (Recovery %) 70 - 130% at low concentrations85 - 115%[8][20]
Precision (Repeatability, %RSD) ≤ 15% at the LOQ< 10%[20]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the sample preparation and quantification of nitrosamine impurities in pharmaceutical products. By anchoring the methodology in the principle of isotope dilution using a stable isotope-labeled internal standard, the protocol ensures a high degree of accuracy and trustworthiness, meeting the stringent demands of regulatory bodies like the FDA and EMA. The detailed step-by-step workflow, coupled with explanations for each experimental choice, empowers researchers and drug development professionals to implement a robust, self-validating system for monitoring these critical impurities, ultimately safeguarding patient health.

References

  • U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA.gov.
  • Sigma-Aldrich. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. Sigmaaldrich.com.
  • European Pharmaceutical Review. (2023, July 24). EMA revises guidance on nitrosamine impurities. Europeanpharmaceuticalreview.com.
  • Sigma-Aldrich. (n.d.). Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469>. Sigmaaldrich.com.
  • Zamann Pharma Support GmbH. (n.d.). EMA Nitrosamine Guidelines. Zamannpharma.com.
  • FDA. (2024, September 24). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. Fda.gov.
  • European Directorate for the Quality of Medicines & HealthCare. (2023, September 8). Validating analytical procedures for determining nitrosamines in pharmaceuticals. Edqm.eu.
  • European Medicines Agency. (n.d.). Nitrosamine impurities. Ema.europa.eu.
  • ResolveMass Laboratories Inc. (n.d.). Sample Preparation Strategies for Nitrosamine Testing. Resolve-labs.com.
  • Eurofins. (n.d.). Development and validation of assay methods for nitrosamines in your pharmaceutical specialities. Eurofins.com.
  • Zamann Pharma Support GmbH. (n.d.). FDA Nitrosamine Guidelines. Zamannpharma.com.
  • YouTube. (2020, September 28). EMA Issues Guidance to Avoid Nitrosamine Impurities. Youtube.com.
  • Lachman Consultants. (2023, November 10). With all nitrosamines deadlines passed, EMA updates its guidelines. Lachmanconsultants.com.
  • Agilent. (n.d.). Ultra-Fast Analysis of Nitrosamines Using SPE-QQQ. Agilent.com.
  • RAPS. (2024, September 4). FDA revises final guidance on nitrosamine impurities. Raps.org.
  • Chromatography Online. (2024, August 6). SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. Chromatographyonline.com.
  • U.S. Food and Drug Administration. (2024, August 30). Control of Nitrosamine Impurities in Human Drugs. Fda.gov.
  • Lin, W.-C., et al. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 28(1), 129-141. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). LC-MS/MS Method for the Quantification of 10 Nitrosamine Impurities in Metformin. Assets.thermofisher.com.
  • AgencyIQ. (2024, September 5). Guidance Breakdown: FDA Revises Its Final Guidance on Nitrosamine Impurities. Agencyiq.com.
  • BenchChem. (n.d.). Development of a Validated Analytical Method for Nitrosamine Impurities. Benchchem.com.
  • ACS Publications. (2023). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Pubs.acs.org.
  • National Institutes of Health. (2022). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). Ncbi.nlm.nih.gov.
  • YouTube. (2021, June 1). Testing Methods for Nitrosamines Monitoring in Pharmaceuticals: GC 1469. Youtube.com.
  • Nitrosamines Exchange Community. (2025, April 29). Nitrosamine internal standards - what should be taken into consideration?. Community.nitrosamines-exchange.com.
  • Google Patents. (n.d.). Series solid-phase extraction (SPE) method for nitrosamine compounds in drinking water. Patents.google.com.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of an LC- MS/MS Method for Nitrosamine Impurity Analysis Utilizing a Deuterated Internal Standard. Benchchem.com.
  • Sigma-Aldrich. (n.d.). Nitrosamine Impurity Analysis in Pharmaceuticals. Sigmaaldrich.com.
  • Restek. (n.d.). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek.com.
  • Sigma-Aldrich. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. Sigmaaldrich.com.
  • Thermo Fisher Scientific. (n.d.). Testing Methods for N-Nitrosamines Monitoring in Pharmaceuticals. Assets.thermofisher.com.
  • PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Pmda.go.jp.
  • Agilent. (2020, September 14). Nitrosamine Impurities Application Guide. Agilent.com.
  • National Institutes of Health. (2022, November 3). Determination of Genotoxic Impurity N-Nitroso-N-methyl-4-aminobutyric Acid in Four Sartan Substances through Using Liquid Chromatography–Tandem Mass Spectrometry. Ncbi.nlm.nih.gov.
  • Shimadzu. (n.d.). UFMS Approach For Nitrosamine Analysis In Medicinal Drugs. Shimadzu.com.
  • Thermo Fisher Scientific. (n.d.). Overcoming the Challenges of Nitrosamine Impurities in Drugs. Assets.thermofisher.com.
  • Shimadzu Asia Pacific. (n.d.). UFMS Solution for Nitrosamine Analysis 2.0. Shimadzu.com.sg.
  • Taiwan Food and Drug Administration. (2020, July 28). Determination of N-Nitroso-N-Methyl-4-Aminobutyric Acid in Sartan Drug Substances and Drug Products. Fda.gov.tw.
  • Santa Cruz Biotechnology. (n.d.). N-Nitroso-N-(methyl-d3)-4-aminobutyric Acid. Scbt.com.
  • Shimadzu. (n.d.). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Shimadzu.com.

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Application

using N-Methyl-N-phenylnitrous amide-13C,d3,15N for NDMA quantification in metformin

An Application Guide for the Accurate Quantification of N-Nitrosodimethylamine (NDMA) in Metformin using Isotope Dilution Mass Spectrometry Abstract The discovery of N-nitrosamine impurities, such as N-Nitrosodimethylami...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Accurate Quantification of N-Nitrosodimethylamine (NDMA) in Metformin using Isotope Dilution Mass Spectrometry

Abstract

The discovery of N-nitrosamine impurities, such as N-Nitrosodimethylamine (NDMA), in commonly used pharmaceuticals like metformin has necessitated the development of highly sensitive and robust analytical methods.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and international counterparts, have established stringent acceptable daily intake (ADI) limits for these probable human carcinogens, demanding analytical techniques capable of precise quantification at trace levels.[3][4][5] This application note provides a comprehensive protocol for the quantification of NDMA in metformin drug substance and product using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with an isotope dilution strategy. We detail the use of a stable isotope-labeled (SIL) internal standard, specifically N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N, to ensure the highest degree of accuracy by correcting for matrix effects and variations during sample preparation and analysis.

Introduction: The Challenge of Nitrosamine Quantification

N-Nitrosodimethylamine (NDMA) is classified as a Group 2A probable human carcinogen, and its presence in medications like metformin has led to widespread product recalls and heightened regulatory scrutiny.[1][3][6] The FDA has set an acceptable daily intake limit for NDMA at 96 nanograms per day.[3][4] This extremely low limit requires analytical methods with exceptional sensitivity and reliability.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its inherent specificity and sensitivity.[7][8] However, a significant challenge in analyzing trace contaminants in a high-concentration drug matrix like metformin is the potential for "matrix effects," where co-eluting components can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

The most effective strategy to mitigate these effects is Isotope Dilution Mass Spectrometry (IDMS). This technique involves "spiking" the sample with a known quantity of a stable isotope-labeled version of the analyte. Because the SIL internal standard is chemically identical (or near-identical) to the analyte, it experiences the same matrix effects and procedural losses, acting as a perfect surrogate. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, providing a highly accurate and robust measurement. While an isotopically labeled analog of the analyte itself (e.g., NDMA-d₆) is the ideal internal standard, other structurally similar labeled compounds that co-elute and exhibit comparable ionization behavior, such as N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N, can also be employed effectively.

Principle of the Method

This method relies on the separation of NDMA from the metformin matrix using reverse-phase liquid chromatography. The sample is first extracted and then spiked with a precise amount of N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N internal standard. The eluent is introduced into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both native NDMA and the labeled internal standard are monitored, ensuring high selectivity. A calibration curve is generated by plotting the peak area ratio of NDMA to the internal standard against the concentration of NDMA. The concentration of NDMA in the unknown sample is then determined from this curve.

Isotope_Dilution_Principle cluster_0 Sample Preparation cluster_1 Analysis & Quantification Sample Metformin Sample (Unknown NDMA) Spiked_Sample Spiked Sample (NDMA + IS) Sample:e->Spiked_Sample:w + IS Known Amount of N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N (IS) IS:e->Spiked_Sample:w Add LCMS LC-MS/MS (MRM Mode) Spiked_Sample->LCMS Inject Ratio Measure Peak Area Ratio (NDMA / IS) LCMS->Ratio Result Calculate NDMA Concentration via Calibration Curve Ratio->Result

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocol

This protocol is aligned with the principles outlined in USP General Chapter <1469> on Nitrosamine Impurities and FDA-published methods.[9][10][11][12]

Materials and Reagents
Reagent/MaterialGrade/Specification
N-Nitrosodimethylamine (NDMA) Reference Standard>99% purity
N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N (Internal Standard)Isotopic Purity >98%
Metformin HCl Drug Substance/ProductTest Sample
Methanol (MeOH)LC-MS Grade
WaterLC-MS Grade or Type I Ultrapure
Formic Acid (FA)LC-MS Grade, >99%
Polyvinylidene fluoride (PVDF) Syringe Filters0.22 µm
Autosampler Vials2 mL, Glass or Polypropylene
Volumetric Flasks and PipettesClass A
Instrumentation
  • Liquid Chromatograph: UHPLC or HPLC system with a temperature-controlled autosampler and column compartment.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solution Preparation
  • NDMA Primary Stock (100 µg/mL): Accurately weigh 10 mg of NDMA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Internal Standard (IS) Stock (100 µg/mL): Prepare in the same manner as the NDMA primary stock using N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N.

  • Working Internal Standard Solution (100 ng/mL): Perform serial dilutions of the IS Stock solution with 50:50 Methanol:Water. This solution will be used to spike all samples and calibration standards.

  • Calibration Standards (0.25 - 50 ng/mL): Prepare a series of calibration standards by diluting the NDMA primary stock. Spike each standard with the Working Internal Standard Solution to achieve a final IS concentration of 10 ng/mL in every vial.

Sample Preparation
  • Drug Product: Accurately weigh a portion of finely crushed tablets equivalent to 500 mg of metformin API into a 15 mL centrifuge tube.[6]

  • Drug Substance: Accurately weigh 500 mg of metformin API into a 15 mL centrifuge tube.

  • Extraction: Add 5.0 mL of methanol to the tube. Vortex vigorously for 1 minute, then shake on a mechanical shaker for 30-40 minutes.[12]

  • Centrifugation: Centrifuge the sample at 4500 rpm for 15 minutes to pellet the excipients.[12]

  • Spiking and Dilution: Transfer 100 µL of the supernatant to an autosampler vial. Add 800 µL of 50:50 Methanol:Water and 100 µL of the 100 ng/mL Working Internal Standard Solution. Cap and vortex to mix.

  • Filtration (if necessary): If any particulate matter is visible, filter the final solution through a 0.22 µm PVDF syringe filter before analysis.

Sample_Prep_Workflow start Start weigh Weigh 500 mg Metformin Sample start->weigh extract Add 5 mL Methanol Vortex & Shake 40 min weigh->extract centrifuge Centrifuge 4500 rpm, 15 min extract->centrifuge aliquot Transfer 100 µL Supernatant centrifuge->aliquot spike_dilute Add 800 µL Diluent + 100 µL IS Solution (100 ng/mL) aliquot->spike_dilute analyze Inject into LC-MS/MS spike_dilute->analyze

Caption: Sample preparation workflow for metformin analysis.

LC-MS/MS Method Parameters

The following are starting parameters and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnC18 Reverse Phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Methanol
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient Program Time (min) | %B
0.0 | 5
1.0 | 5
5.0 | 95
7.0 | 95
7.1 | 5
10.0 | 5

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeESI, Positive
Capillary Voltage3.5 kV
Source Temperature120 °C
Desolvation GasNitrogen, 800 L/hr at 400 °C
Collision GasArgon
MRM Transitions Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV)
NDMA | 75.1 | 43.1 | 18
N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N

Note: The MRM transition for the internal standard is predicted based on its structure (loss of the nitroso group and stable fragments). This must be optimized empirically by infusing the standard into the mass spectrometer.

Method Validation and Performance

A robust analytical method must be validated according to guidelines such as ICH Q2(R1) to ensure it is fit for purpose.[13] The use of an internal standard is critical for achieving the required accuracy and precision.

Table 3: Typical Method Performance Characteristics

ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.995> 0.998 over 0.03 - 1.0 ppm range
Limit of Detection (LOD) S/N ≥ 3~0.01 ppm (equivalent to ~1 ng/mL)
Limit of Quantitation (LOQ) S/N ≥ 10~0.03 ppm (equivalent to ~3 ng/mL)[12][14]
Accuracy (Recovery) 80 - 120%95 - 105% at three concentration levels[8]
Precision (RSD%) ≤ 15% at LOQ, ≤ 10% for others< 5% for repeatability and intermediate precision
Specificity No interference at analyte RTConfirmed by blank matrix injections

Discussion: The Critical Role of the Internal Standard

While the FDA's initial LC-HRMS method for NDMA in metformin did not use an internal standard, subsequent work by independent labs and the broader scientific community has shown that isotopic dilution can significantly improve data quality.[12][15] Without an internal standard, variations in instrument response and matrix-induced ion suppression can lead to the underestimation of NDMA levels.[15]

The chosen internal standard, N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N, is structurally distinct from NDMA. This is a critical consideration. The ideal internal standard is an isotopically labeled version of the analyte itself (e.g., NDMA-d₆). However, if such a standard is unavailable, a structurally similar compound can be used, provided it meets two key criteria:

  • Co-elution: It must have a retention time very close to the native analyte to ensure both experience the same matrix effects at the point of elution.

  • Similar Ionization Efficiency: It should ionize similarly to the analyte under the chosen ESI conditions.

The validity of using a non-analog internal standard must be thoroughly confirmed during method validation, particularly by demonstrating consistent recovery across different metformin batches and concentrations.

Conclusion

This application note provides a detailed, robust, and reliable LC-MS/MS method for the quantification of NDMA in metformin. The protocol emphasizes the use of an appropriate stable isotope-labeled internal standard, N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N, to implement an isotope dilution strategy. This approach is essential for mitigating matrix effects and ensuring the accuracy and precision required to meet stringent regulatory limits. Proper method validation in accordance with ICH and USP guidelines is mandatory to confirm the method's performance and suitability for routine quality control testing in the pharmaceutical industry.

References

  • USP: New General Chapter <1469> on Nitrosamine Impurities. GMP Publishing. [Link]

  • NEW USP CHAPTER ON NITROSAMINE IMPURITIES. intuslegerechemia. [Link]

  • Analysis of nitrosamine impurities according to USP General Chapter < 1469 >. Shimadzu Latin America. [Link]

  • Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]

  • USP 1469 Nitrosamine Impurities Testing. BA Sciences. [Link]

  • Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). National Institutes of Health (NIH). [Link]

  • Method of Detection of Nitrosamine Impurities in Metformin. U.S. Food and Drug Administration (FDA). [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. [Link]

  • Valisure LC-HRMS Method for Determination of NDMA in Metformin. Regulations.gov. [Link]

  • Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). ResearchGate. [Link]

  • Citizen Petition from Valisure, LLC. Regulations.gov. [Link]

  • Highly sensitive LC-MS/MS method for the determination of NDMA, NDEA, NDIPA, NMBA, NEIPA and NDBA in Metformin Drug Substance. Shimadzu. [Link]

  • Laboratory Tests | Metformin. U.S. Food and Drug Administration (FDA). [Link]

  • FDA Updates and Press Announcements on NDMA in Metformin. U.S. Food and Drug Administration (FDA). [Link]

  • Development and validation of LC-MS/MS method for N-nitrosamines analysis in pharmaceutical products. Repository of the University of Belgrade. [Link]

  • Simultaneous Determination of Eight Nitrosamine Impurities in Metformin Extended-Release Tablets Using the Agilent 6470 Triple Quadrupole LC/MS. Agilent. [Link]

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Metformin Drug Substance and Drug Product. U.S. Food and Drug Administration (FDA). [Link]

  • FDA Investigates NDMA in Metformin. U.S. Pharmacist. [Link]

Sources

Method

Application Note: Quantitative Analysis of Nitrosamine Impurities in Valsartan using Isotope Dilution LC-MS/MS with N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N

Abstract The discovery of potentially carcinogenic N-nitrosamine impurities in angiotensin II receptor blockers (ARBs) like valsartan has necessitated the development of highly sensitive and robust analytical methods.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of potentially carcinogenic N-nitrosamine impurities in angiotensin II receptor blockers (ARBs) like valsartan has necessitated the development of highly sensitive and robust analytical methods.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent limits on these impurities, demanding analytical techniques capable of accurate quantification at trace levels.[3][4][5][6] This application note details a comprehensive protocol for the quantification of a representative nitrosamine impurity in valsartan drug substances and products using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method's accuracy and reliability are ensured through the principle of isotope dilution, employing the stable isotope-labeled internal standard (SIL-IS), N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N. This SIL-IS mimics the chemical behavior of the target analyte, effectively compensating for variations in sample matrix and instrument response, thereby providing a self-validating system for impurity testing.

Introduction: The Nitrosamine Challenge in Sartans

In 2018, the pharmaceutical industry was alerted to the presence of N-nitrosodimethylamine (NDMA) in valsartan, leading to widespread product recalls.[1][7] Subsequent investigations revealed that these impurities, classified as probable human carcinogens, could form during the synthesis of the active pharmaceutical ingredient (API) under specific process conditions.[2][8] For instance, the use of certain solvents like N,N-dimethylformamide (DMF) in the presence of nitrites can lead to the formation of NDMA.[1] This discovery has led to a paradigm shift in impurity testing, with regulatory agencies mandating rigorous risk assessments and the implementation of highly sensitive analytical methods for a range of nitrosamines, including NDMA, N-nitrosodiethylamine (NDEA), and N-nitroso-N-methyl-4-aminobutyric acid (NMBA).[8][9][10]

The control of these genotoxic impurities is often required at parts-per-million (ppm) or even lower levels, corresponding to an acceptable daily intake limit typically in the nanogram range (e.g., 26.5 ng/day for NDEA, 96.0 ng/day for NDMA).[11] Standard analytical techniques often lack the required sensitivity and selectivity.[11] Consequently, LC-MS/MS has become the gold standard for this analysis due to its ability to selectively detect and quantify trace-level impurities within a complex drug matrix.[9][12]

The Principle of Isotope Dilution Mass Spectrometry

To achieve the highest degree of accuracy and precision, this method employs the isotope dilution technique. A known concentration of a stable isotope-labeled internal standard (SIL-IS), in this case, N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N, is spiked into every sample at the very beginning of the preparation process.

Causality Behind Using a SIL-IS:

  • Physicochemical Equivalence: The SIL-IS is chemically identical to the native analyte. It has the same molecular structure, polarity, and ionization potential. This ensures it behaves identically during sample extraction, chromatography, and ionization in the mass spectrometer.[13]

  • Correction for Variability: Any loss of analyte during sample preparation (e.g., incomplete extraction, adsorption to surfaces) will be mirrored by an equivalent proportional loss of the SIL-IS. Similarly, any suppression or enhancement of the analyte's signal due to matrix effects in the MS source will also affect the SIL-IS to the same degree.[14][15]

  • Reliable Quantification: Because the mass spectrometer can differentiate between the analyte and the SIL-IS based on their mass difference, quantification is based on the ratio of the analyte's response to the SIL-IS's response. This ratio remains constant regardless of sample loss or matrix effects, leading to highly accurate and reproducible results.[16]

The use of a multi-labeled standard like N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N provides a significant mass shift from the native analyte, preventing isotopic crosstalk and ensuring clear differentiation between the two compounds.

Sources

Application

Application Note: Quantitative Analysis of N-Methyl-N-phenylnitrous amide using a Validated Isotope Dilution LC-MS/MS Assay

Abstract & Introduction The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies globally, inclu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies globally, including the U.S. Food and Drug Administration (FDA), mandate strict control and monitoring of these impurities in active pharmaceutical ingredients (APIs) and finished drug products.[3][4] N-Methyl-N-phenylnitrous amide (NMPA, CAS 614-00-6) is one such nitrosamine that requires highly sensitive and accurate quantification.[5][6][7]

Isotope Dilution Mass Spectrometry (IDMS) is the definitive technique for the precise quantification of trace-level analytes in complex matrices.[8][9][10] The principle of IDMS involves spiking a sample with a known quantity of a stable isotope-labeled (SIL) version of the target analyte, which serves as an ideal internal standard (IS).[11][12] This SIL-IS co-elutes with the native analyte and exhibits identical chemical behavior during sample extraction and ionization, effectively correcting for matrix effects and variations in analyte recovery.[13]

This application note provides a comprehensive, step-by-step protocol for the quantitative analysis of N-Methyl-N-phenylnitrous amide using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol leverages a custom-synthesized, multi-labeled internal standard, N-Methyl-N-phenylnitrous amide-13C,d3,15N , to ensure the highest degree of accuracy and precision, consistent with regulatory expectations for method validation.[14][15]

Principle of the Isotope Dilution Assay

The core of this method is the use of an internal standard that is chemically identical to the analyte but mass-shifted due to isotopic enrichment. A known concentration of the SIL-IS is added to each sample prior to any extraction or clean-up steps. The mass spectrometer distinguishes between the native analyte and the SIL-IS based on their mass-to-charge (m/z) ratios. The concentration of the native analyte is then calculated from the measured peak area ratio of the analyte to the SIL-IS, which is directly proportional to the analyte's concentration. This ratiometric measurement is inherently robust against sample loss during preparation.

Isotope_Dilution_Principle cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Sample (Unknown Analyte Conc.) Mix Homogenized Mixture Sample->Mix Add IS SIL-IS Spike (Known Conc.) IS->Mix Add Extracted Extracted & Concentrated (Analyte + SIL-IS) Mix->Extracted Extract & Purify LCMS LC-MS/MS System Extracted->LCMS Inject Data Peak Area Ratio (Analyte / SIL-IS) LCMS->Data Measure

Caption: Isotope Dilution Workflow.

Materials and Reagents

All reagents should be of the highest purity available (e.g., LC-MS grade) to minimize background interference.

Material Description & Supplier Purpose
Analyte Standard N-Methyl-N-phenylnitrous amide (CAS: 614-00-6)Analytical standard for calibration and QC.
Internal Standard N-Methyl-N-phenylnitrous amide-13C,d3,15NStable isotope-labeled internal standard (SIL-IS). Custom synthesis may be required.[4]
Methanol LC-MS GradeSolvent for stock solutions, working standards, and mobile phase.
Acetonitrile LC-MS GradeSolvent for sample extraction and mobile phase.
Water LC-MS Grade (e.g., 18.2 MΩ·cm)Aqueous solvent for mobile phase.
Formic Acid LC-MS Grade (≥99% purity)Mobile phase additive to promote ionization.
Dichloromethane (DCM) HPLC GradeOptional solvent for liquid-liquid extraction.
Vials 2 mL Amber Glass Autosampler Vials with CapsProtects light-sensitive nitrosamines and prevents contamination.[16]
Pipettes & Tips Calibrated MicropipettesAccurate liquid handling.
Volumetric Flasks Class A, various sizesPreparation of stock and working solutions.
Analytical Balance 4 or 5-decimal placeAccurate weighing of reference standards.
LC-MS/MS System Triple Quadrupole or High-Resolution MSInstrument for separation and detection.[17]
Analytical Column C18 Reversed-Phase, e.g., 2.1 x 100 mm, 1.8 µmChromatographic separation.

Experimental Protocol

Preparation of Stock and Working Solutions

Causality: Preparing concentrated stock solutions in a non-volatile solvent like methanol ensures stability. Serial dilutions are then performed to create a range of concentrations that bracket the expected sample concentrations, which is fundamental for accurate calibration.

  • Primary Stock Solutions (1.0 mg/mL):

    • Accurately weigh ~5.0 mg of N-Methyl-N-phenylnitrous amide reference standard into a 5 mL Class A volumetric flask. Record the exact weight.

    • Dissolve and bring to volume with methanol. This is the Analyte Stock (AS) .

    • Repeat the process with the N-Methyl-N-phenylnitrous amide-13C,d3,15N standard to create the Internal Standard Stock (ISS) .

    • Store stocks at -20°C in amber containers.

  • Internal Standard Working Solution (ISWS - 100 ng/mL):

    • Perform serial dilutions of the ISS (1.0 mg/mL) with 50:50 methanol:water to prepare a working solution at a final concentration of 100 ng/mL. This concentration is chosen to provide a strong, stable signal without saturating the detector.

  • Calibration Curve (CAL) and Quality Control (QC) Standards:

    • Prepare an intermediate spiking solution from the Analyte Stock (AS).

    • Serially dilute the intermediate solution to prepare a series of working standards in a suitable solvent (e.g., methanol). A typical calibration curve might range from 0.1 ng/mL to 50 ng/mL.

    • Prepare separate QC samples at low, medium, and high concentrations (LQC, MQC, HQC) from the same AS stock to verify the accuracy of the curve.

Standard ID Concentration (ng/mL) Purpose
CAL 10.1Lower Limit of Quantitation (LLOQ)
CAL 20.25Calibration Point
CAL 31.0Calibration Point
CAL 45.0Calibration Point
CAL 510.0Calibration Point
CAL 625.0Calibration Point
CAL 750.0Upper Limit of Quantitation (ULOQ)
LQC0.3Low Quality Control
MQC8.0Medium Quality Control
HQC40.0High Quality Control
Sample Preparation Protocol (Generic Liquid-Liquid Extraction)

Causality: The goal of sample preparation is to isolate the analyte from the complex sample matrix, which can interfere with ionization (matrix effects), and to concentrate it to a level detectable by the instrument.[18] Adding the SIL-IS at the very beginning ensures it undergoes the exact same process as the native analyte, compensating for any loss.

Sample_Preparation_Workflow start Start: Weigh 100 mg Sample add_is Spike with 20 µL of ISWS (100 ng/mL) start->add_is add_solvent Add 1 mL Extraction Solvent (e.g., Acetonitrile) add_is->add_solvent vortex Vortex for 20 min Centrifuge at 4000 rpm add_solvent->vortex transfer Transfer Supernatant to a clean tube vortex->transfer evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) transfer->evaporate reconstitute Reconstitute in 500 µL of Mobile Phase A/B (95:5) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Sample Preparation Workflow.

  • Sample Measurement: Accurately weigh 100 mg of the drug substance or an equivalent amount of drug product into a 2 mL centrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the ISWS (100 ng/mL) to each sample, blank, and calibration standard tube.

  • Extraction: Add 1 mL of an appropriate extraction solvent (e.g., acetonitrile or methanol). The choice of solvent should be optimized based on the drug matrix to maximize analyte recovery and minimize extraction of interfering substances.[19]

  • Homogenization: Vortex the tubes vigorously for 20 minutes to ensure complete extraction.

  • Clarification: Centrifuge the samples at high speed (e.g., 4000 rpm for 10 minutes) to pelletize insoluble excipients.

  • Concentration: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 500 µL of the initial mobile phase composition (e.g., 95:5 Water:Methanol with 0.1% Formic Acid). Vortex briefly to dissolve the residue.

  • Analysis: Transfer the final solution to an amber autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Causality: Chromatographic separation is essential to resolve the analyte from matrix components, preventing ion suppression. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion fragmentation (MRM transition). Atmospheric Pressure Chemical Ionization (APCI) is often more efficient for less polar, volatile compounds like NMPA compared to Electrospray Ionization (ESI).[17][20]

Parameter Recommended Condition
LC System High-Performance Liquid Chromatography System
Column C18 Reversed-Phase (e.g., Agilent ZORBAX, Waters Acquity) 100 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Atmospheric Pressure Chemical Ionization (APCI), Positive Mode
Gas Temp. 350 °C
Vaporizer Temp. 400 °C
Capillary Voltage 4.0 kV
Dwell Time 50 ms

MRM Transitions: The mass shift for the SIL-IS (N-Methyl-N-phenylnitrous amide-13C,d3,15N) is +5 Da (1 from ¹³C, 3 from ³D, 1 from ¹⁵N).

Compound Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Collision Energy (eV)
N-Methyl-N-phenylnitrous amide137.177.1 (Phenyl group)15 (Quantifier)
N-Methyl-N-phenylnitrous amide137.1107.1 ([M-NO]⁺)12 (Qualifier)
SIL-IS 142.1 82.1 (¹³C-Phenyl group) 15 (Quantifier)
SIL-IS 142.1 111.1 ([M-NO]⁺) 12 (Qualifier)

Data Analysis and Method Validation

Data Processing
  • Integration: Integrate the peak areas for the quantifier MRM transitions of both the native analyte and the SIL-IS.

  • Ratio Calculation: Calculate the peak area ratio (Analyte Area / IS Area) for all standards and samples.

  • Calibration Curve: Plot the peak area ratio against the nominal concentration of the calibration standards. Perform a linear regression analysis, typically with 1/x or 1/x² weighting.

  • Quantification: Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve equation.

Method Validation Protocol

The analytical method must be validated according to regulatory guidelines such as ICH Q2(R2) to demonstrate it is fit for its intended purpose.[3][14]

Validation Parameter Description Typical Acceptance Criteria
Specificity/Selectivity Ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks (>20% of LLOQ) at the analyte's retention time in blank matrix.[15]
Linearity & Range The range over which the method is accurate, precise, and linear.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy Closeness of measured results to the true value.Mean recovery of 85-115% of nominal for QC samples (80-120% at LLOQ).
Precision Closeness of agreement between replicate measurements.Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).
Limit of Quantitation (LLOQ) The lowest concentration that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; Accuracy and Precision criteria must be met.
Matrix Effect The effect of co-eluting matrix components on analyte ionization.IS-normalized matrix factor should be between 0.85 and 1.15.
Stability Analyte stability in the matrix under various storage and processing conditions.Mean concentration within ±15% of initial concentration.

Conclusion

This application note details a highly selective, sensitive, and robust LC-MS/MS method for the quantification of N-Methyl-N-phenylnitrous amide in pharmaceutical materials. The use of a multi-labeled stable isotope internal standard, N-Methyl-N-phenylnitrous amide-13C,d3,15N , coupled with the principles of isotope dilution, ensures the highest level of data quality and analytical accuracy. This method is suitable for rigorous quality control applications and can be fully validated to meet stringent global regulatory requirements for nitrosamine impurity testing.

References

  • U.S. Food and Drug Administration (FDA). (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Retrieved from [Link]

  • OSTI.GOV. (2017). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023). Sample Preparation Strategies for Nitrosamine Testing. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • SynZeal. (n.d.). N-methyl-N-phenethylnitrous amide. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Retrieved from [Link]

  • Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (2010). (PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. Retrieved from [Link]

  • CORE. (2012). Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations. Retrieved from [Link]

  • ResearchGate. (2016). Chemical Synthesis of 13C and 15N Labeled Nucleosides. Retrieved from [Link]

  • ACS Publications. (2024). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Retrieved from [Link]

  • Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). N-Methyl-N-nitrosoaniline. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). An isotope dilution mass spectrometry overview: tips and applications for the measurement.... Retrieved from [Link]

  • PubMed. (2023). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023). Why Regulatory Agencies Require Validated Methods for Nitrosamines. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Retrieved from [Link]

  • International Atomic Energy Agency (IAEA). (2017). Methods - NUCLEUS information resources. Retrieved from [Link]

  • University of Pretoria. (n.d.). Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). Retrieved from [Link]

  • PubMed. (2014). Synthesis of 13C and 15N labeled 2,4-dinitroanisole. Retrieved from [Link]

  • Taros Chemicals. (n.d.). Customized Reference Standards for Nitrosamine Impurities. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of 13C and 15N isotope labeled triazine inhibitors for the mechanistic study of dihydropteridine reductase. Retrieved from [Link]

  • Acmec Biochemical. (n.d.). 614-00-6[N-methyl-N-phenylnitrous amide]. Retrieved from [Link]

Sources

Method

Application Note: Quantitative Analysis of N-Methyl-N-phenylnitrous amide in Environmental Water Samples by Isotope Dilution LC-MS/MS

Abstract N-Nitrosamines are a class of disinfection byproducts and industrial contaminants that are of significant concern due to their potential carcinogenicity. While regulatory focus has been on compounds like N-Nitro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Nitrosamines are a class of disinfection byproducts and industrial contaminants that are of significant concern due to their potential carcinogenicity. While regulatory focus has been on compounds like N-Nitrosodimethylamine (NDMA), the occurrence of other, less-studied nitrosamines such as N-Methyl-N-phenylnitrous amide (NMPA) in water sources warrants the development of robust analytical methods. This application note details a highly selective and sensitive method for the quantification of NMPA in environmental water samples. The method employs Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Crucially, the use of a stable, isotopically labeled internal standard, N-Methyl-N-phenylnitrous amide-13C,d3,15N , ensures the highest level of accuracy and precision through the principle of isotope dilution. This approach effectively corrects for sample matrix effects and variations in extraction recovery, providing a reliable tool for researchers, environmental monitoring agencies, and water quality professionals.

Introduction: The Analytical Challenge of Emerging Contaminants

Nitrosamines are recognized as probable human carcinogens and their presence in drinking water, even at nanogram-per-liter (ng/L) levels, is a public health concern.[1][2] These compounds can form during water treatment processes like chloramination and ozonation or enter the environment from industrial sources.[3] While U.S. Environmental Protection Agency (EPA) methods, such as EPA Method 521, focus on a specific list of volatile nitrosamines, the broader class of non-volatile and emerging nitrosamines, including N-Methyl-N-phenylnitrous amide (also known as N-Nitroso-N-methylaniline), requires dedicated analytical strategies.[3][4][5]

The primary challenge in quantifying trace environmental contaminants is overcoming analytical bias introduced by the sample matrix (e.g., salts, organic matter) and procedural inconsistencies during sample preparation. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard technique to mitigate these issues.[6] By introducing a known quantity of a stable, isotopically labeled version of the analyte at the beginning of the workflow, any loss of analyte or signal suppression/enhancement during the process is mirrored by the standard. This allows for highly accurate and precise quantification based on the constant ratio of the native analyte to its labeled counterpart. This note provides a comprehensive protocol for this purpose, utilizing N-Methyl-N-phenylnitrous amide-13C,d3,15N.

Principle of the Method: Isotope Dilution LC-MS/MS

The core of this method is the isotope dilution technique. A known concentration of the isotopically labeled internal standard (IS), N-Methyl-N-phenylnitrous amide-13C,d3,15N, is spiked into each water sample prior to any preparation steps. This "spiked" sample is then subjected to Solid-Phase Extraction (SPE) to isolate and concentrate the analytes.

Following elution and solvent exchange, the extract is analyzed by LC-MS/MS. The liquid chromatograph separates the target analyte from other compounds in the extract. The tandem mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides two layers of selectivity. It first isolates the protonated molecular ion (precursor ion) of both the native analyte and the labeled standard. These precursor ions are then fragmented, and specific product ions are monitored. The ratio of the peak area of the native analyte's MRM transition to the peak area of the internal standard's MRM transition is used for quantification against a calibration curve prepared with the same constant level of internal standard. This ratio-based quantification is inherently robust, correcting for variations in injection volume, matrix-induced ionization suppression, and analyte loss during SPE.[1][7]

Experimental Protocol

Materials and Reagents
  • Analytical Standards:

    • N-Methyl-N-phenylnitrous amide (CAS: 614-00-6)[8][9]

    • N-Methyl-N-phenylnitrous amide-13C,d3,15N (Custom synthesis required; structure analogous to deuterated standards like N-Methyl-N-phenylnitrous amide-d5)[10]

  • Solvents & Chemicals:

    • Methanol (LC-MS Grade)

    • Acetonitrile (LC-MS Grade)

    • Dichloromethane (DCM, HPLC Grade)

    • Formic Acid (≥99%)

    • Ammonium Acetate (≥98%)

    • Ultrapure Water (18.2 MΩ·cm)

  • Equipment & Consumables:

    • Solid-Phase Extraction (SPE) Cartridges: Polymeric reversed-phase, such as Waters Oasis HLB or Agilent Bond Elut, or activated coconut charcoal cartridges as specified in EPA Method 521.[5][11]

    • SPE Vacuum Manifold

    • Nitrogen Evaporation System

    • Analytical Balance

    • Class A Volumetric Flasks and Pipettes

    • Amber Autosampler Vials with Septa

    • 0.22 µm Syringe Filters (if needed for final extract)

Standard Solution Preparation
  • Primary Stock Solutions (100 µg/mL): Accurately weigh ~5 mg of the native analyte and the labeled internal standard into separate 50 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

  • Internal Standard (IS) Spiking Solution (100 ng/mL): Perform serial dilutions of the IS primary stock solution in methanol to create a working solution used to spike samples and calibration standards.

  • Calibration Standards (0.5 to 200 ng/L equivalent): Prepare a series of calibration standards in volumetric flasks using the native analyte stock solution. Spike each calibrator with a constant amount of the IS Spiking Solution to achieve a final IS concentration of 10 ng/L (equivalent in the final 1 mL extract). This range corresponds to an in-extract concentration of 0.25 to 100 µg/L, assuming a 500x concentration factor.[1]

Sample Preparation: Solid-Phase Extraction (SPE)

The overall workflow for sample preparation and analysis is depicted below.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 500 mL Water Sample Spike Spike with 100 ng/mL NMPA-13C,d3,15N IS Sample->Spike Load Load Sample onto SPE (10-15 mL/min) Spike->Load Condition Condition SPE Cartridge (DCM, MeOH, Water) Condition->Load Dry Dry Cartridge (Nitrogen Gas) Load->Dry Elute Elute with Dichloromethane (2 x 5 mL) Dry->Elute Concentrate Evaporate to Dryness (Nitrogen Stream) Elute->Concentrate Reconstitute Reconstitute in 1 mL 95:5 Water:Methanol Concentrate->Reconstitute LCMS Inject into LC-MS/MS System Reconstitute->LCMS Data Acquire Data (MRM Mode) LCMS->Data Quant Quantify using Isotope Dilution Ratio Data->Quant

Caption: End-to-end workflow for NMPA analysis.
  • Sample Collection: Collect 500 mL water samples in amber glass bottles. If residual chlorine is present, quench with ascorbic acid. Store at 4°C and extract within 14 days.[5]

  • Spiking: Allow samples to reach room temperature. Spike each 500 mL sample with the IS Spiking Solution to yield a concentration equivalent to 10 ng/L. Also prepare a Laboratory Fortified Blank (LFB) by spiking ultrapure water.

  • SPE Cartridge Conditioning: Condition the polymeric SPE cartridge sequentially with 5 mL of dichloromethane, 5 mL of methanol, and 10 mL of ultrapure water. Do not allow the cartridge to go dry after the final water wash.[12]

  • Sample Loading: Pass the 500 mL water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Drying: After loading, dry the cartridge thoroughly by drawing nitrogen gas through it for 10-20 minutes. This step is critical to remove residual water before elution with an organic solvent.

  • Elution: Elute the trapped analytes from the cartridge using two 5 mL aliquots of dichloromethane into a collection tube.

  • Concentration & Reconstitution: Concentrate the eluate to near dryness under a gentle stream of nitrogen at 35-40°C. Reconstitute the residue in 1.0 mL of 95:5 Water:Methanol mobile phase A. Vortex to mix, then transfer to an amber autosampler vial for analysis. This procedure achieves a 500-fold concentration factor.[1]

LC-MS/MS Instrumental Analysis

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameter Condition
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temp. 40 °C
Gradient 5% B to 95% B in 8 min, hold for 2 min, return to initial conditions
MS Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Gas Flow Instrument Dependent
Scan Type Multiple Reaction Monitoring (MRM)

Table 1: Suggested LC-MS/MS operating conditions.

MRM Transitions

The exact mass-to-charge ratios (m/z) for the precursor and product ions must be determined by infusing the pure analytical standards. The following are hypothetical, yet chemically appropriate, transitions for NMPA and its labeled standard. The collision energy (CE) for each transition must be optimized empirically.

Compound Precursor Ion [M+H]+ Product Ion (Quantifier) Product Ion (Qualifier) Collision Energy (eV)
NMPA137.1107.1 (Loss of NO)77.1 (Phenyl group)Optimized (e.g., 15)
NMPA-13C,d3,15N145.1114.1 (Loss of 15NO)82.1 (13C6-Phenyl group)Optimized (e.g., 15)

Table 2: Hypothetical MRM transitions for NMPA and its stable isotope-labeled standard.

Method Validation and Quality Control

To ensure the trustworthiness of the generated data, the method should be validated according to established guidelines for environmental analysis.[13][14]

  • Linearity: A calibration curve should be established with at least five concentration levels. The coefficient of determination (r²) should be >0.995.

  • Limit of Detection (LOD) and Quantification (LOQ): The LOD can be estimated as 3 times the signal-to-noise ratio (S/N) from a low-level standard, while the LOQ is typically 10 times the S/N.[1] With modern instrumentation, LODs in the sub-ng/L range are achievable.[2][4]

  • Accuracy and Precision: Determined by analyzing at least five replicate Laboratory Fortified Blanks at low, medium, and high concentrations. Accuracy (as percent recovery) should be within 70-130%, and precision (as relative standard deviation, %RSD) should be <20%.

  • Quality Control: Each analytical batch should include a method blank, a laboratory control sample, a duplicate sample, and a matrix spike sample to monitor for contamination, accuracy, and matrix effects. The recovery of the labeled internal standard in all samples should be monitored and fall within a predefined range (e.g., 50-150%) for the data to be considered valid.

Conclusion

The described method of Solid-Phase Extraction followed by Isotope Dilution LC-MS/MS provides a robust, sensitive, and highly accurate protocol for the quantification of N-Methyl-N-phenylnitrous amide in environmental water samples. The incorporation of the stable isotopically labeled internal standard, N-Methyl-N-phenylnitrous amide-13C,d3,15N, is critical for correcting matrix interferences and procedural losses, ensuring data of the highest quality and reliability. This methodology is fit for purpose in research, regulatory monitoring, and risk assessment studies concerning emerging nitrosamine contaminants in the water cycle.

References

  • Agilent Technologies. (2019). Determination of 8 nitrosamines in water by liquid chromatography coupled to tandem mass spectrometry. ASMS 2019 Poster. [Link]

  • Munch, J.W. (2005). Method 521: Determination of Nitrosamines in Drinking Water by Solid-Phase Extraction and Capillary Column Gas Chromatography with Large Volume Injection and Chemical Ionization Tandem Mass Spectrometry (MS/MS). U.S. Environmental Protection Agency. [Link]

  • Lopes, J. F., et al. (2024). A Validated RP-HPLC Method for Monitoring Pollutants Removal during Microalgae Bioremediation of Polluted Waters. Applied Sciences. [Link]

  • Arnaud-Neu, F., et al. (2012). Isotope-dilution ICP-MS for Trace Element Determination and Speciation: From a Reference Method to a Routine Method? Analytical and Bioanalytical Chemistry. [Link]

  • Carrasco, J. M., et al. (2009). Analysis of Nitrosamines in Water by Automated SPE and Isotope Dilution GC/HRMS. Talanta. [Link]

  • SynZeal. (n.d.). N-methyl-N-phenethylnitrous amide. Product Page. [Link]

  • Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. Web Page. [Link]

  • Agilent Technologies. (2018). Nitrosamines Analysis in Drinking Water Using GC/MS/MS—Meeting Equivalence to EPA Method 521. Application Note. [Link]

  • U.S. Environmental Protection Agency. (2022). CWA Analytical Methods: Contaminants of Emerging Concern. Web Page. [Link]

  • Vogl, J., & Pritzkow, W. (2010). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. JAAS. [Link]

  • Google Patents. (2012). CN102580351A - Series solid-phase extraction (SPE)
  • American Laboratory. (2012). Use of Automated Solid-Phase Extraction and GC-MS/MS to Evaluate Nitrosamines in Water Matrices. [Link]

  • ResearchGate. (2013). Determination of N-nitrosodimethylamine in drinking water by UPLC-MS/MS. [Link]

  • HELDA - University of Helsinki. (2014). Novel analytical methods for the identification of emerging contaminants in aquatic environments. [Link]

  • Spectroscopy Online. (2015). Evaluation of Automated Solid-Phase Extraction for Nitrosamines Using US EPA Method 521. [Link]

  • EVISA. (2020). Isotope dilution analysis using ICP-MS detection for trace element speciation. [Link]

  • Hernández, F., et al. (2023). Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples. Annual Review of Analytical Chemistry. [Link]

  • Zhao, Y., et al. (2006). Characterization of New Nitrosamines in Drinking Water Using Liquid Chromatography Tandem Mass Spectrometry. Environmental Science & Technology. [Link]

  • MDPI. (2020). Application of Compound-Specific Isotope Analysis in Environmental Forensic and Strategic Management Avenue for Pesticide Residues. [Link]

  • Wang, W., et al. (2014). Determination of 14 Nitrosamines at Nanogram per Liter Levels in Drinking Water. Analytical Chemistry. [Link]

  • ResearchGate. (2024). Analytical methods for determining environmental contaminants of concern in water and wastewater. [Link]

  • Acmec Biochemical. (n.d.). 614-00-6[N-methyl-N-phenylnitrous amide]. Product Page. [Link]

  • PubChem. (n.d.). N-Methyl-N-nitrosoaniline. Compound Summary. [Link]

Sources

Application

Quantitative Analysis of N-nitrosophenylamine in Pharmaceutical Matrices Using Stable Isotope Dilution LC-MS/MS

An Application Note for Drug Development Professionals Abstract The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens....

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established stringent guidelines requiring manufacturers to assess and control these impurities to acceptable intake (AI) limits.[3][4][5] This application note presents a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of N-nitrosophenylamine (NMPA). The method employs the stable isotope-labeled internal standard, N-Methyl-N-phenylnitrous amide-13C,d3,15N, to ensure accuracy and mitigate matrix effects. This protocol provides a comprehensive workflow, from sample preparation to data analysis, designed for researchers, scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Regulatory Imperative

Since 2018, the detection of nitrosamine impurities in widely used medications has led to numerous drug recalls and heightened regulatory scrutiny.[6][7] These impurities can form during the synthesis of the active pharmaceutical ingredient (API) or in the final drug product during storage.[8][9] The FDA's "Control of Nitrosamine Impurities in Human Drugs" guidance mandates that manufacturers perform risk assessments and, if a risk is identified, conduct confirmatory testing using sensitive and validated analytical methods.[4][5]

Achieving the required low limits of detection—often in the parts-per-billion range—presents significant analytical challenges.[6][10] The complexity of pharmaceutical matrices can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification.[11] The use of a co-eluting, stable isotope-labeled internal standard is the gold standard for correcting these variations, as it mimics the behavior of the target analyte throughout the analytical process.[12]

This protocol utilizes N-Methyl-N-phenylnitrous amide-13C,d3,15N, a multi-labeled analog of N-nitrosophenylamine. Its physicochemical properties are nearly identical to the analyte, ensuring it experiences the same effects during extraction and ionization, but its increased mass allows for distinct detection by the mass spectrometer.[13]

Principle of the Method: Isotope Dilution Mass Spectrometry

This method is based on the principle of stable isotope dilution analysis (SIDA). A known quantity of the isotopically labeled internal standard (IS), N-Methyl-N-phenylnitrous amide-13C,d3,15N, is spiked into the sample prior to any preparation steps. The IS and the native analyte (N-nitrosophenylamine) are extracted and analyzed together.

During LC-MS/MS analysis, the analyte and the IS are separated from matrix components chromatographically and then detected by the mass spectrometer using Multiple Reaction Monitoring (MRM). By measuring the peak area ratio of the analyte to the IS and plotting this against the concentration of calibration standards, a calibration curve is generated. Since the IS is subjected to the same experimental variations and matrix effects as the analyte, the ratio provides a highly accurate and precise measurement of the analyte concentration, effectively nullifying potential errors from sample loss or ionization variability.

Experimental Workflow

The following diagram provides a high-level overview of the analytical workflow.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Drug Product Sample Spike Spike with Known Amount of IS (N-Methyl-N-phenylnitrous amide-13C,d3,15N) Sample->Spike Dissolve Add Extraction Solvent (e.g., Methanol) Spike->Dissolve Extract Vortex & Sonicate to Extract Dissolve->Extract Clarify Centrifuge to Pellet Excipients Extract->Clarify Filter Filter Supernatant (0.22 µm PVDF) Clarify->Filter Inject Inject into LC-MS/MS System Filter->Inject Separate Chromatographic Separation (C18 Reverse-Phase) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate CalculateRatio Calculate Analyte/IS Area Ratio Integrate->CalculateRatio Quantify Quantify Against Calibration Curve CalculateRatio->Quantify Report Report Final Concentration (ng/g or ppm) Quantify->Report

Caption: High-level workflow for N-nitrosophenylamine quantification.

Detailed Protocols

Reagents and Materials
  • Solvents: Methanol (LC-MS Grade), Water (LC-MS Grade), Formic Acid (99%+ purity).[14]

  • Analyte Standard: N-nitrosophenylamine (NMPA) reference standard (≥98% purity).

  • Internal Standard: N-Methyl-N-phenylnitrous amide-13C,d3,15N (Isotopic Purity ≥99%).[15]

  • Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.[16]

  • Syringe Filters: 0.22 µm PVDF syringe filters.[14]

  • Volumetric Flasks and Pipettes: Class A, calibrated.

Causality Note: The use of LC-MS grade solvents and amber vials is critical. Standard HPLC-grade solvents can contain impurities that interfere with trace-level detection, while amber vials protect light-sensitive nitrosamines from degradation.[16] PVDF filters are recommended for their low-binding properties with compounds like nitrosamines.

Standard Solution Preparation
  • NMPA Stock Solution (100 µg/mL): Accurately weigh 10 mg of NMPA reference standard into a 100 mL amber volumetric flask. Dissolve and dilute to volume with methanol.

  • Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of N-Methyl-N-phenylnitrous amide-13C,d3,15N into a 100 mL amber volumetric flask. Dissolve and dilute to volume with methanol.

  • Intermediate & Working Standard Preparation: Prepare an intermediate stock solution from the primary stock. Subsequently, prepare a series of calibration standards by serially diluting the intermediate stock with methanol to cover the desired concentration range (e.g., 0.1 to 50 ng/mL).[14][17]

  • Spiking Solution: Prepare a working IS solution (e.g., 1 µg/mL). Spike all calibration standards and samples with a consistent volume of this solution to achieve a final IS concentration of approximately 10 ng/mL.

Sample Preparation Protocol
  • Weighing: Accurately weigh an amount of powdered drug product equivalent to 100 mg of the API into a 15 mL centrifuge tube.[14]

  • Spiking: Add a precise volume (e.g., 50 µL) of the working IS solution (1 µg/mL) to the tube.

  • Extraction: Add 5.0 mL of methanol.[14]

  • Mixing: Cap the tube and vortex for 5 minutes, followed by sonication for 10 minutes to ensure complete dissolution of the API and extraction of any nitrosamines.[8][18]

  • Centrifugation: Centrifuge the sample at 4500 rpm for 15 minutes to pellet insoluble excipients.[14]

  • Filtration: Carefully draw the supernatant and filter it through a 0.22 µm PVDF syringe filter into an amber autosampler vial.[14]

  • Blank Preparation: Prepare a matrix blank by following the same procedure without adding the IS, and a solvent blank using only methanol.

Self-Validation Check: The consistent recovery of the internal standard across all samples and quality controls serves as an intrinsic validation of the sample preparation efficiency. A significant deviation in the IS peak area (e.g., >30% from the mean of calibration standards) in a particular sample may indicate a matrix effect or preparation error.

LC-MS/MS Instrumental Conditions

The following parameters provide a starting point and should be optimized for the specific instrument used.

Liquid Chromatography (LC) Parameters
ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water[19]
Mobile Phase B 0.1% Formic Acid in Methanol[14]
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 10% B to 95% B over 8 min, hold for 2 min, return to initial

Rationale: A C18 column provides excellent retention for semi-polar compounds like NMPA. The formic acid modifier aids in protonation for positive ion mode mass spectrometry. A gradient elution ensures that the analyte is well-resolved from the large API peak and other matrix components.[2]

Tandem Mass Spectrometry (MS/MS) Parameters
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow Instrument Dependent
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-nitrosophenylamine (Quantifier) 137.1107.110015
N-nitrosophenylamine (Qualifier) 137.177.110025
IS (Quantifier) 142.1112.110015

Rationale: ESI in positive mode is effective for protonating the amine functionality of NMPA. MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, filtering out background noise.[2] Using a quantifier and qualifier ion pair provides an extra layer of identification confirmation. The collision energy must be optimized for each transition to maximize signal intensity.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of the analyte and IS in blank samples.
Linearity Correlation coefficient (r²) ≥ 0.995 over the calibration range.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10. Should be at or below the regulatory limit of concern.
Accuracy (Recovery) 80-120% recovery in spiked matrix samples at three concentration levels.
Precision (RSD) Repeatability (≤15% RSD), Intermediate Precision (≤20% RSD).
Stability Analyte and IS stable in solution and prepared samples for the duration of analysis.

Data Analysis and Reporting

  • Calibration Curve: Generate a linear regression calibration curve by plotting the peak area ratio (NMPA / IS) against the concentration of the NMPA calibration standards.

  • Quantification: Determine the peak area ratio for each sample. Use the regression equation from the calibration curve to calculate the concentration of NMPA in the sample solution.

  • Final Calculation: Account for the initial sample weight and dilution factors to report the final concentration of N-nitrosophenylamine in ng/g or ppm (µg/g) relative to the API.

Data_Analysis cluster_input Inputs cluster_process Processing Steps cluster_output Output Area_Analyte Peak Area (Analyte) Ratio Calculate Ratio (Area_Analyte / Area_IS) Area_Analyte->Ratio Area_IS Peak Area (IS) Area_IS->Ratio Cal_Curve Calibration Curve Data (Ratio vs. Conc.) Regression Perform Linear Regression y = mx + c Cal_Curve->Regression Interpolate Interpolate Sample Conc. from Curve Ratio->Interpolate Regression->Interpolate Final_Calc Apply Dilution Factors & Sample Weight Interpolate->Final_Calc Result Final NMPA Concentration (ppm or ng/g) Final_Calc->Result

Caption: Logical flow of the data analysis process.

Conclusion

This application note details a reliable and sensitive LC-MS/MS method for the quantification of N-nitrosophenylamine in pharmaceutical products. The strategic use of the stable isotope-labeled internal standard, N-Methyl-N-phenylnitrous amide-13C,d3,15N, is paramount to achieving the accuracy and precision required to meet stringent global regulatory standards.[4][6] By adhering to this protocol and performing a thorough method validation, analytical laboratories can confidently generate data to support risk assessments and ensure the safety and quality of drug products.

References

  • ResolveMass Laboratories Inc. (2025). Sample Preparation Strategies for Nitrosamine Testing. ResolveMass. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. ECA Academy. [Link]

  • MedPath. (2024). FDA Tightens Nitrosamine Testing Requirements with New Guidelines Taking Effect This August. MedPath. [Link]

  • Covington & Burling LLP. (2024). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. InsideHealthPolicy.com. [Link]

  • U.S. Food and Drug Administration. (2020). Control of Nitrosamine Impurities in Human Drugs. FDA. [Link]

  • U.S. Food and Drug Administration. (2019). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in ARB Drugs. FDA. [Link]

  • Regulatory Affairs Professionals Society (RAPS). (2025). FDA extends deadline for nitrosamine testing submissions. RAPS. [Link]

  • Merck Millipore. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter <1469>. Merck Millipore. [Link]

  • U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA. [Link]

  • Agilent Technologies. (2021). Nitrosamines Analysis in Pharmaceuticals. Agilent. [Link]

  • Acta Marisiensis - Seria Medica. (2025). Development of LC-MS method for nitrosamine impurities separation and quantification. AM-SM. [Link]

  • Shimadzu. (n.d.). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Shimadzu. [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. [Link]

  • Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. Waters. [Link]

  • Nitrosamines Exchange. (2025). Nitrosamine internal standards - what should be taken into consideration?. Nitrosamines Exchange. [Link]

  • PubMed Central. (2022). Absolute Quantitation of N-Nitrosamines by Coulometric Mass Spectrometry without Using Standards. PMC. [Link]

  • NSJ Prayoglife. (n.d.). N-Methyl-N-phenylnitrous amide. NSJ Prayoglife. [Link]

Sources

Method

Application Notes and Protocols: A-Z Guide to Nitrosamine Analysis with Labeled Standards

Abstract The discovery of N-nitrosamine impurities in various pharmaceutical products has necessitated the development of highly sensitive and robust analytical methods.[1][2][3] These compounds are classified as probabl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of N-nitrosamine impurities in various pharmaceutical products has necessitated the development of highly sensitive and robust analytical methods.[1][2][3] These compounds are classified as probable human carcinogens, making their precise quantification at trace levels a critical aspect of drug safety and regulatory compliance.[4][5][6] This comprehensive guide provides a detailed framework for the development and validation of analytical methods for nitrosamine determination, with a specific focus on the indispensable role of stable isotopically labeled (SIL) internal standards. We will delve into the rationale behind key experimental choices, present detailed protocols for LC-MS/MS analysis, and offer insights into navigating the complexities of method validation in accordance with global regulatory expectations.[7][8]

Introduction: The Imperative for Precise Nitrosamine Quantification

Since 2018, the pharmaceutical industry has been confronted with the challenge of nitrosamine contamination in several classes of drugs, including angiotensin II receptor blockers (ARBs), ranitidine, and metformin.[1][4][9] These impurities can form during the synthesis of the active pharmaceutical ingredient (API), in the finished drug product, or even during storage.[10] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines requiring manufacturers to perform comprehensive risk assessments and implement validated analytical methods to control nitrosamine levels.[4][5][7][11]

The analytical challenge lies in the low concentration at which these impurities must be quantified, often in the parts-per-billion (ppb) range.[8] This necessitates highly sensitive and selective analytical techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) emerging as the gold standard.[12][13][14]

The Lynchpin of Accuracy: Stable Isotopically Labeled (SIL) Internal Standards

The use of an appropriate internal standard is fundamental to achieving accurate and precise quantification in mass spectrometry. While structural analogs can be employed, they do not perfectly mimic the behavior of the analyte throughout the analytical process.[15][16] SIL internal standards are the analyte molecules themselves, where one or more atoms have been replaced with a heavier stable isotope (e.g., ²H, ¹³C, ¹⁵N).[17]

Why SIL Standards are Essential:

  • Correction for Matrix Effects: The co-eluting components from the sample matrix can enhance or suppress the ionization of the target analyte, leading to inaccurate results. Since the SIL standard has virtually identical physicochemical properties to the native analyte, it experiences the same matrix effects. By using the ratio of the analyte signal to the SIL standard signal, these effects are effectively normalized.[16][17]

  • Compensation for Sample Preparation Variability: Any loss of analyte during extraction, concentration, or derivatization steps will be mirrored by a proportional loss of the SIL standard. This ensures that the final calculated concentration remains accurate.[17]

  • Improved Precision and Accuracy: The use of SIL standards significantly enhances the reproducibility and trueness of the analytical results, which is a critical requirement for method validation and routine quality control.[17]

Analytical Method Development: A Strategic Approach

A robust analytical method is the result of a systematic development process. The following sections outline the key considerations and a typical workflow.

Workflow for Nitrosamine Analysis

Nitrosamine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Spike Spike with SIL Internal Standards Sample->Spike Extract Solvent Extraction Spike->Extract Filter Filter Extract Extract->Filter Inject Inject into LC-MS/MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify using Analyte/IS Ratio Integrate->Quantify Report Generate Report Quantify->Report

Caption: Overall workflow for nitrosamine analysis using SIL standards.

Sample Preparation: The Foundation for Reliable Results

The goal of sample preparation is to efficiently extract the nitrosamines from the sample matrix while minimizing interferences.

Protocol: Generic Sample Preparation for a Solid Dosage Form

  • Sample Weighing: Accurately weigh a representative amount of the powdered drug product (e.g., 100 mg) into a clean centrifuge tube.

  • Internal Standard Spiking: Add a known volume of the SIL internal standard working solution to each sample, standard, and blank.

  • Extraction: Add a suitable extraction solvent (e.g., methanol or a mixture of methanol and water). The choice of solvent will depend on the solubility of the API and the nitrosamines.

  • Vortexing/Sonication: Vortex or sonicate the sample for a sufficient time to ensure complete dissolution of the API and extraction of the nitrosamines.

  • Centrifugation: Centrifuge the sample to pellet any undissolved excipients.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[18]

LC-MS/MS Method Parameters

The following table provides a starting point for LC-MS/MS method development. Optimization will be required for specific applications.

ParameterRecommended Starting ConditionsRationale
LC Column C18 or PFP (Pentafluorophenyl) stationary phaseC18 provides good retention for many nitrosamines. PFP can offer alternative selectivity, especially for more polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for positive ion electrospray ionization.
Mobile Phase B 0.1% Formic Acid in Methanol or AcetonitrileElutes the nitrosamines from the column.
Gradient Start with a low percentage of Mobile Phase B and ramp up to a high percentage.To ensure separation of the nitrosamines from each other and from matrix components.
Flow Rate 0.2 - 0.5 mL/minTypical flow rates for analytical LC-MS/MS.
Ionization Mode Electrospray Ionization (ESI) PositiveNitrosamines readily form protonated molecules [M+H]⁺.
MS Detection Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Table 1: Typical MRM Transitions for Common Nitrosamines and their SIL Standards

CompoundPrecursor Ion (m/z)Product Ion (m/z)
NDMA75.143.1
NDMA-d681.146.1
NDEA103.143.1
NDEA-d10113.248.1
NEIPA117.175.1
NEIPA-d10127.280.1
NDIPA131.189.1
NDIPA-d14145.298.2
NDBA159.257.1
NDBA-d18177.366.2
NMBA147.1117.1
NMBA-d3150.1120.1

Method Validation: Ensuring Fitness for Purpose

Once a method has been developed, it must be validated to demonstrate that it is suitable for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline.[2][10]

Key Validation Parameters

The following table summarizes the key validation parameters and their typical acceptance criteria.

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No significant interference at the retention time of the analyte.
Linearity The ability of the method to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.To be defined based on the intended application.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.Recovery of spiked samples within 80-120%.
Precision The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10; precision and accuracy criteria should be met.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when method parameters are varied slightly.
Validation Protocol

1. Specificity:

  • Analyze a blank sample (matrix without analyte or internal standard).

  • Analyze a sample spiked with the internal standard only.

  • Analyze a sample spiked with the analyte only.

  • Analyze a sample spiked with both the analyte and internal standard.

2. Linearity:

  • Prepare a series of at least five calibration standards spanning the expected concentration range.

  • Analyze each standard in triplicate.

  • Plot the peak area ratio (analyte/internal standard) versus the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²).

3. Accuracy (Recovery):

  • Spike a blank sample matrix with the analyte at three different concentration levels (e.g., low, medium, and high).

  • Prepare at least three replicates at each level.

  • Analyze the samples and calculate the percent recovery.

4. Precision:

  • Repeatability (Intra-day precision): Analyze at least six replicates of a sample at a single concentration on the same day.

  • Intermediate Precision (Inter-day precision): Analyze the same sample on at least two different days, with different analysts and/or different equipment.

  • Calculate the relative standard deviation (RSD) for each set of measurements.

5. LOD and LOQ:

  • Determine the LOD and LOQ based on the signal-to-noise ratio of low-level standards or by using the standard deviation of the response and the slope of the calibration curve.

6. Robustness:

  • Deliberately vary critical method parameters such as column temperature, mobile phase composition, and flow rate.

  • Analyze a sample under each of the varied conditions and assess the impact on the results.

Conclusion: A Framework for Confidence

The analytical method development and validation for nitrosamine impurities is a rigorous process that demands a deep understanding of analytical chemistry and regulatory expectations. The use of stable isotopically labeled internal standards is not merely a recommendation but a necessity for achieving the level of accuracy and precision required for this critical safety assessment.[17] By following the principles and protocols outlined in this guide, researchers and drug development professionals can establish robust and reliable analytical methods that ensure the quality and safety of pharmaceutical products.

References

  • U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA.gov.
  • Sigma-Aldrich. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. Sigmaaldrich.com.
  • European Medicines Agency. (n.d.). Nitrosamine impurities: guidance for marketing authorisation holders. Ema.europa.eu.
  • Analytix. (n.d.). Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469>. Sigmaaldrich.com.
  • Netpharmalab. (2025, July 2). EMA guidelines for the detection of nitrosamines in medicines. Netpharmalab.com.
  • Semantic Scholar. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Semanticscholar.org.
  • Zamann Pharma Support GmbH. (n.d.). EMA Nitrosamine Guidance. Zamann-pharma.com.
  • European Pharmaceutical Review. (2023, July 24). EMA revises guidance on nitrosamine impurities. Europeanpharmaceuticalreview.com.
  • European Medicines Agency. (2025, July 29). Nitrosamine impurities. Ema.europa.eu.
  • PubMed. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Pubmed.ncbi.nlm.nih.gov.
  • BenchChem. (2025). The Gold Standard: Why Stable Isotope-Labeled Internal Standards are Essential in Mass Spectrometry. Benchchem.com.
  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Scispace.com.
  • National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. Nist.gov.
  • National Institutes of Health. (n.d.). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Ncbi.nlm.nih.gov.
  • Thermo Fisher Scientific. (n.d.). LC-MS/MS Method for the Quantification of 10 Nitrosamine Impurities in Metformin. Assets.thermofisher.com.
  • Manufacturing Chemist. (2020, April 21). How to comply with FDA-imposed nitrosamine impurity testing. Manufacturingchemist.com.
  • Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Agilent.com.
  • U.S. Food and Drug Administration. (2019, May 21). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in ARB Drugs. FDA.gov.
  • BenchChem. (n.d.). Application Notes & Protocols: Development of a Validated Analytical Method for Nitrosamine Impurities. Benchchem.com.
  • National Institutes of Health. (2025, April 29). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. Ncbi.nlm.nih.gov.
  • ProPharma. (n.d.). Analytical Methods for the Investigation of Carcinogenic Nitrosamines in APIs and Drug Products. Propharma.com.
  • U.S. Food and Drug Administration. (n.d.). CDER Nitrosamine Impurity Acceptable Intake Limits. FDA.gov.
  • Eurofins. (n.d.). Development and validation of assay methods for nitrosamines in your pharmaceutical specialities. Eurofins.com.
  • Government of Canada. (2024, May 31). Guidance on nitrosamine impurities in medications. Canada.ca.
  • Veeprho. (2024, May 15). Winning Strategies to Develop an Analytical Method for Nitrosamines. Veeprho.com.
  • PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Ncbi.nlm.nih.gov.
  • International Journal of Innovative Research in Technology. (n.d.). Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin hydrochloride Using Liquid Chromatograph. Ijirt.org.
  • ACS Publications. (2025, November 7). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Pubs.acs.org.
  • U.S. Food and Drug Administration. (n.d.). Control of Nitrosamine Impurities in Human Drugs. FDA.gov.

Sources

Application

Application Note: High-Throughput Analysis of N-Nitrosamines in Food and Beverage Matrices Using N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N as an Internal Standard

Authored by: Senior Application Scientist Introduction N-nitrosamines are a class of genotoxic carcinogens that can form in various food and beverage products during processing, preservation, and preparation.[1][2] Their...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction

N-nitrosamines are a class of genotoxic carcinogens that can form in various food and beverage products during processing, preservation, and preparation.[1][2] Their presence in items such as cured meats, dairy products, beer, and fish products poses a potential health risk to consumers.[2][3] Regulatory bodies worldwide are increasingly scrutinizing the levels of these contaminants in the food supply, necessitating sensitive and robust analytical methods for their accurate quantification.[1]

Isotope dilution mass spectrometry is the gold standard for the precise quantification of trace contaminants in complex matrices. This application note details a comprehensive protocol for the determination of N-nitrosamines in diverse food and beverage samples. The method employs a triple-labeled internal standard, N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N, to ensure the highest level of accuracy and precision. The rationale for using this specific internal standard lies in its ability to mimic the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and variations in instrument response. The ¹³C, d₃, and ¹⁵N labels provide a significant mass shift from the native analyte, preventing isotopic interference and ensuring unambiguous detection.

This guide is intended for researchers, scientists, and quality control professionals in the food and beverage industry, providing a detailed workflow from sample preparation to data analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The methodology is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique, followed by analysis using LC-MS/MS. The triple-labeled internal standard, N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N, is spiked into the sample at the beginning of the extraction process. This allows for the correction of any analyte losses during sample preparation and analysis. The separation of the target nitrosamines is achieved using a C18 reversed-phase column, and detection is performed with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Physicochemical Properties of N-Methyl-N-phenylnitrous amide

PropertyValueSource
Chemical Formula C₇H₈N₂O[4]
Molecular Weight 136.15 g/mol [4][5]
Melting Point 14.5-15.5 °C[4]
Density 1.130 g/mL[4]
Refractive Index 1.578[4]

Experimental Workflow

The overall workflow for the analysis of N-nitrosamines in food and beverage samples is depicted in the following diagram:

experimental_workflow Sample Homogenized Food/Beverage Sample Spike Spike with N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N Sample->Spike QuEChERS QuEChERS Extraction (Acetonitrile, Salts) Spike->QuEChERS Centrifuge1 Centrifugation QuEChERS->Centrifuge1 dSPE Dispersive SPE Cleanup (PSA, C18, MgSO₄) Centrifuge1->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 Evaporation Evaporation & Reconstitution Centrifuge2->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for nitrosamine analysis in food.

Detailed Protocols

Reagents and Materials
  • N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N internal standard solution (1.0 µg/mL in Methanol)

  • Nitrosamine analytical standards mix

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (99%+)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene centrifuge tubes

  • 1.5 mL autosampler vials

Sample Preparation (QuEChERS Extraction)

This protocol is a general guideline and may need to be optimized for specific food matrices.[1]

  • Sample Homogenization:

    • Solid samples (e.g., cured meat, fish): Homogenize a representative portion of the sample using a food processor or blender.

    • Liquid samples (e.g., beer, milk): Use the sample directly.

  • Extraction:

    • Weigh 5 g of the homogenized solid sample or pipette 5 mL of the liquid sample into a 50 mL centrifuge tube.

    • Add 10 mL of water (for solid samples) and vortex for 30 seconds.

    • Add a known amount of the N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N internal standard solution. The spiking level should be chosen to be in the mid-range of the calibration curve.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.[1]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.[1]

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 500 µL).

    • Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are a starting point and should be optimized for the specific instrument used.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient Start with 10% B, increase to 90% B over 8 min, hold for 2 min, and then return to initial conditions.[1]
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5-10 µL

Mass Spectrometry (MS) Parameters:

ParameterRecommended Condition
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[1]
Acquisition Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

MRM Transitions:

The MRM transitions for the target nitrosamines and the internal standard need to be optimized by infusing a standard solution of each compound into the mass spectrometer. For N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N, the precursor ion will be significantly shifted in mass compared to the unlabeled compound. The fragmentation pattern should be investigated to select the most abundant and specific product ions for quantification and qualification.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Nitrosodimethylamine (NDMA)75.143.115
N-Nitrosodiethylamine (NDEA)103.143.118
N-Nitrosodibutylamine (NDBA)159.257.220
N-Nitrosopiperidine (NPIP)115.155.122
N-Nitrosopyrrolidine (NPYR)101.141.125
N-Methyl-N-phenylnitrous amide137.177.115
N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N (IS) To be determinedTo be determinedTo be determined

Note: The exact m/z values for the internal standard will depend on the specific labeling pattern. The precursor ion will be higher than the unlabeled compound due to the incorporation of heavier isotopes.

Data Analysis and Quantification

Quantification is performed using an internal standard calibration method. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of the nitrosamines in the samples is then calculated from this calibration curve.

Method Performance and Validation

The method should be validated according to established guidelines (e.g., SANTE/11312/2021) to ensure its suitability for the intended purpose. Key validation parameters include:

  • Linearity: The calibration curve should have a correlation coefficient (r²) of >0.99 over the desired concentration range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Accuracy (Recovery): The recovery of the analytes should be within an acceptable range (e.g., 70-120%).

  • Precision (Repeatability and Reproducibility): The relative standard deviation (RSD) should be less than 20%.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Recovery Inefficient extraction, analyte degradation, strong matrix effects.Optimize QuEChERS extraction parameters (e.g., solvent, salts), check for pH sensitivity of analytes, use a more effective d-SPE cleanup.
Poor Peak Shape Column contamination, inappropriate mobile phase, secondary interactions.Use a guard column, ensure mobile phase compatibility with the column, adjust mobile phase pH.
High Background Noise Contaminated mobile phase or LC system, matrix interferences.Use high-purity solvents, flush the LC system, optimize d-SPE cleanup to remove more interferences.
Inconsistent Results Inhomogeneous sample, inconsistent sample preparation, instrument instability.Ensure thorough sample homogenization, use an automated liquid handler for precise pipetting, perform regular instrument maintenance and calibration.

Conclusion

The described method provides a robust and reliable approach for the determination of N-nitrosamines in a wide range of food and beverage matrices. The use of the triple-labeled internal standard, N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N, is critical for achieving accurate and precise results by compensating for matrix effects and procedural losses. This application note serves as a comprehensive guide for laboratories seeking to implement high-throughput and sensitive nitrosamine analysis to ensure food safety and regulatory compliance.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Detection of Nitrosamines in Food Products.
  • Stenutz, R. (n.d.). N-methyl-N-phenylnitrous amide.
  • Thermo Fisher Scientific. (n.d.). LC-MS/MS Method for the Quantification of 10 Nitrosamine Impurities in Metformin.
  • INCD-ECOIND. (n.d.). NEW LC-MS/MS METHOD FOR THE DETERMINATION OF EIGHT NITROSAMINES IN DRINKING WATER.
  • Chemsrc. (2025, August 26). N-methyl-N-(3-nitrophenyl)nitrous amide.
  • CymitQuimica. (n.d.). N-Methyl-N-phenylnitrous amide.
  • PubChem. (n.d.). N-(3-Methylphenyl)-N-phenylnitrous amide.
  • Thermo Fisher Scientific. (n.d.). Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry.
  • ResearchGate. (n.d.). Synthesis and Analysis of isotopically stable labelled Nitrosamines as MS standards for Drug Impurity Quality control.
  • Crews, C. (2010). The determination of N- nitrosamines in food. Quality Assurance and Safety of Crops & Foods, 2(1), 2-12.
  • MDPI. (n.d.). Establishment of a QuEChERS-FaPEx Rapid Analytical Method for N-Nitrosamines in Meat Products.
  • Phenomenex. (n.d.). In this technote an LC-MS/MS method has been described for the quantitation of eight nitrosamine compounds in final drug product.
  • Journal of Food and Drug Analysis. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 28(2), 263-274.
  • Lehotay, S. J., Sapozhnikova, Y., Han, L., & Johnston, J. J. (2015). Analysis of Nitrosamines in Cooked Bacon by QuEChERS Sample Preparation and Gas Chromatography-Tandem Mass Spectrometry with Backflushing. Journal of Agricultural and Food Chemistry, 63(47), 10341–10351.
  • Kesera, M., Tanrıöver, M., Erol, T., & Karaca Demircioğlu, S. (n.d.). DETERMINATION OF NITROSAMINES IN FOOD USING LC-MS/MS. Eurachem.
  • ChemicalBook. (2024, July 31). N-methyl-N-phenylnitrous amide.
  • MedChemExpress. (n.d.). N-Methyl-N-phenylnitrous amide-13C,d3,15N.
  • Cambridge Isotope Laboratories, Inc. (n.d.). New Nitrosamines Mixes – US EPA Method 521 and More!.
  • PubMed. (2022). Synthesis and Analysis of isotopically stable labelled Nitrosamines as MS standards for Drug Impurity Quality control. Journal of Labelled Compounds and Radiopharmaceuticals, 65(14), 4010.
  • E3S Web of Conferences. (n.d.). Study on the Detection Method of Nitrosamines in Livestock Food.
  • SCIEX. (n.d.). Nitrosamine analysis in a variety of food matrices.
  • MedChemExpress. (n.d.). N-Methyl-N-phenylnitrous amide-13C,d3,15N.
  • ResearchGate. (n.d.). Chemical Synthesis of 13C and 15N Labeled Nucleosides.
  • MedChemExpress. (n.d.). N-Methyl-N-phenylnitrous amide-d5.
  • DTIC. (n.d.). Synthesis and Solid-State NMR Characterization of 13C- and 15N-Labelled N-Methylphthalimide: A Model Compound for Studying Polyi.

Sources

Technical Notes & Optimization

Troubleshooting

minimizing matrix effects with N-Methyl-N-phenylnitrous amide-13C,d3,15N

Welcome to the technical support center for N-Methyl-N-phenylnitrous amide-13C,d3,15N. This resource is designed for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled inter...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methyl-N-phenylnitrous amide-13C,d3,15N. This resource is designed for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled internal standard to minimize matrix effects in quantitative analyses. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.

The Critical Role of a Robust Internal Standard

In the realm of quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), the matrix effect stands as a significant challenge. It refers to the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix, leading to either ion suppression or enhancement.[1][2] This phenomenon can severely compromise the accuracy and precision of analytical methods. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the gold standard for mitigating these effects.[3] N-Methyl-N-phenylnitrous amide-13C,d3,15N is a high-purity, multi-labeled internal standard designed for the precise quantification of its unlabeled counterpart, N-Methyl-N-phenylnitrous amide, a compound of interest in various safety and toxicology studies.

Frequently Asked Questions (FAQs)

Q1: What is N-Methyl-N-phenylnitrous amide-13C,d3,15N?

N-Methyl-N-phenylnitrous amide-13C,d3,15N is a stable isotope-labeled version of N-Methyl-N-phenylnitrous amide. It contains one Carbon-13 atom, three Deuterium atoms, and one Nitrogen-15 atom.[2][][5][6] This labeling results in a mass shift that allows it to be distinguished from the native analyte by a mass spectrometer, while maintaining nearly identical chemical and physical properties.

Q2: Why use a multi-labeled internal standard like this one?

A multi-labeled internal standard offers several advantages over singly-labeled, particularly deuterated, standards:

  • Enhanced Isotopic Stability: 13C and 15N isotopes are exceptionally stable and not susceptible to the back-exchange that can sometimes occur with deuterium labels, especially in acidic or basic conditions.[7][8]

  • Co-elution with Analyte: While deuterated standards are generally effective, the mass difference between hydrogen and deuterium can sometimes lead to a slight chromatographic separation from the unlabeled analyte (isotopic effect).[9][10] 13C and 15N labeling results in negligible changes to the molecule's physicochemical properties, ensuring true co-elution and more accurate compensation for matrix effects.[7]

  • Significant Mass Shift: The combination of 13C, d3, and 15N provides a clear mass difference from the native analyte, minimizing the risk of isotopic cross-talk.

Q3: How should I store and handle N-Methyl-N-phenylnitrous amide-13C,d3,15N?

For long-term stability, it is recommended to store the compound at 2-8°C.[2] When preparing stock and working solutions, use high-purity solvents and store them under appropriate conditions to prevent degradation and contamination. For precise concentrations, allow the vial to equilibrate to room temperature before opening and weighing.

Q4: What is the molecular formula and weight of N-Methyl-N-phenylnitrous amide-13C,d3,15N?

  • Molecular Formula: C₆¹³CH₅D₃N¹⁵NO[2][5]

  • Molecular Weight: 141.16 g/mol [2][][5]

Troubleshooting Guide

This guide addresses common issues encountered during the use of N-Methyl-N-phenylnitrous amide-13C,d3,15N as an internal standard.

Issue 1: High Variability in Internal Standard Response Across a Run

Question: My internal standard (IS) response is showing significant variability between injections in the same analytical run. What are the potential causes and how can I troubleshoot this?

Answer: High variability in the IS response within a single run can compromise the reliability of your quantitative data. This issue can stem from several sources, which should be investigated systematically.

Troubleshooting Workflow for Inconsistent Internal Standard Response

cluster_B Autosampler Checks cluster_C Sample Preparation Checks cluster_D LC System Checks cluster_E MS Source Checks A High IS Variability Observed B Check Autosampler Performance A->B C Verify Sample Preparation Consistency A->C D Investigate LC System Stability A->D E Assess MS Source Stability A->E B1 Inspect syringe/needle for clogs or leaks B->B1 C1 Confirm consistent IS spiking volume C->C1 D1 Check for pressure fluctuations D->D1 E1 Clean the ion source (ESI probe, capillary) E->E1 B2 Ensure correct injection volume and draw speed B1->B2 B3 Check for air bubbles in the sample loop B2->B3 C2 Ensure thorough vortexing/mixing C1->C2 C3 Evaluate for analyte/IS degradation in matrix C2->C3 D2 Inspect for leaks in fittings and connections D1->D2 D3 Ensure mobile phase is properly degassed D2->D3 E2 Check for stable spray in the source E1->E2 E3 Optimize source parameters (gas flows, temperature) E2->E3

Caption: Troubleshooting workflow for inconsistent internal standard response.

Detailed Steps & Explanations:

  • Autosampler Precision: Inconsistent injection volumes are a primary cause of IS variability.

    • Action: Perform an injection precision test by repeatedly injecting the same standard solution. A high relative standard deviation (RSD) points to an autosampler issue. Inspect the syringe, needle, and sample loop for any signs of blockage or leaks.

  • Sample Preparation Consistency: The addition of the internal standard must be precise and uniform across all samples.

    • Action: Use a calibrated pipette to add the IS. Ensure that the IS is added to all samples, including calibration standards and quality controls, at the same stage of the sample preparation process. Thoroughly vortex or mix each sample after the addition of the IS to ensure homogeneity.

  • Liquid Chromatography (LC) System Stability: Fluctuations in the LC system can affect the delivery of the sample to the mass spectrometer.

    • Action: Monitor the LC pump pressure throughout the run. Significant fluctuations can indicate a leak or a problem with the pump seals. Ensure that the mobile phases are properly prepared and degassed.

  • Mass Spectrometry (MS) Source Stability: Contamination or instability in the ion source can lead to erratic ionization.

    • Action: Visually inspect the electrospray. It should be a fine, consistent mist. An unstable spray can be caused by a dirty or clogged ESI probe. Clean the ion source according to the manufacturer's recommendations.

Issue 2: Poor Internal Standard Signal or No Signal

Question: I am observing a very low or no signal for my N-Methyl-N-phenylnitrous amide-13C,d3,15N internal standard. What should I check?

Answer: A weak or absent IS signal can prevent any form of quantification. This issue is typically related to either the IS solution itself or the instrument parameters.

Experimental Protocol: Verifying Internal Standard Solution and MS Parameters

  • Prepare a Fresh Dilution: Prepare a fresh working solution of the IS from your stock solution.

  • Direct Infusion: If your system allows, directly infuse the new working solution into the mass spectrometer. This bypasses the LC system and confirms that the IS is present and ionizable.

  • Verify MS Parameters:

    • Ensure you are monitoring the correct precursor and product ions for N-Methyl-N-phenylnitrous amide-13C,d3,15N.

    • Check the collision energy and other MS/MS parameters to ensure they are optimized for the labeled compound.

  • LC-MS Injection: Inject the fresh working solution directly onto the LC-MS system. If a signal is now observed, the issue likely lies with your previous working solution or the sample preparation procedure.

Data Presentation: Recommended MS/MS Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
N-Methyl-N-phenylnitrous amideVaries by adductFragment ion
N-Methyl-N-phenylnitrous amide-13C,d3,15N Precursor + 5 DaFragment ion

(Note: Specific m/z values will depend on the ionization mode and adduct formation. Users should determine the optimal transitions for their specific instrumentation and method.)

Issue 3: Analyte and Internal Standard Peaks are Not Co-eluting

Question: I am using a deuterated internal standard and have noticed a slight separation between the analyte and IS peaks. Will this be an issue with N-Methyl-N-phenylnitrous amide-13C,d3,15N?

Answer: This is a key advantage of using a 13C and 15N labeled standard. The chromatographic shift sometimes observed with deuterated standards is due to the significant mass difference between hydrogen and deuterium, which can slightly alter the compound's physicochemical properties.[9]

The use of 13C and 15N isotopes results in a much smaller relative mass change, leading to virtually identical chromatographic behavior to the unlabeled analyte.[9] Therefore, with N-Methyl-N-phenylnitrous amide-13C,d3,15N, you should observe true co-elution. If you are still seeing a separation, it is highly likely due to a chromatographic issue (e.g., column degradation, mobile phase problem) rather than an isotopic effect.

Logical Relationship: Isotope Labeling and Chromatographic Elution

A Deuterated IS C Potential for Chromatographic Shift (Isotope Effect) A->C B 13C/15N Labeled IS D True Co-elution with Analyte B->D E Sub-optimal Matrix Effect Compensation C->E F Optimal Matrix Effect Compensation D->F

Sources

Optimization

Technical Support Center: N-Methyl-N-phenylnitrous amide-13C,d3,15N Analysis

Welcome to the technical support center for troubleshooting issues related to the analysis of N-nitrosamine internal standards. This guide is specifically designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting issues related to the analysis of N-nitrosamine internal standards. This guide is specifically designed for researchers, scientists, and drug development professionals experiencing low recovery of N-Methyl-N-phenylnitrous amide-13C,d3,15N . As an isotopically labeled internal standard, its consistent recovery is paramount for the accurate quantification of N-nitrosamine impurities, a critical safety concern in pharmaceuticals and other regulated products.

This document moves beyond a simple checklist. It delves into the chemical principles governing the stability and extraction of N-nitrosamines to provide you with the causal understanding needed to diagnose and resolve recovery issues effectively.

Frequently Asked Questions (FAQs) - Troubleshooting Low Recovery

Q1: I'm observing consistently low or erratic recovery of my N-Methyl-N-phenylnitrous amide-13C,d3,15N internal standard. Where should I start my investigation?

Low recovery of an internal standard is a critical issue that undermines the validity of your quantitative data. The investigation should be systematic, starting from the simplest potential errors and progressing to more complex chemical and instrumental factors.

The primary culprits for N-nitrosamine loss are photodegradation , improper pH conditions , and suboptimal sample preparation . N-nitrosamines as a class are notoriously sensitive to UV light.

Below is a logical troubleshooting workflow to guide your investigation.

Troubleshooting

Technical Support Center: Optimizing LC-MS/MS for N-Methyl-N-phenylnitrous amide-13C,d3,15N Analysis

Welcome to the technical support center for the quantitative analysis of N-Methyl-N-phenylnitrous amide and its stable isotope-labeled (SIL) internal standard, N-Methyl-N-phenylnitrous amide-13C,d3,15N, using Liquid Chro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of N-Methyl-N-phenylnitrous amide and its stable isotope-labeled (SIL) internal standard, N-Methyl-N-phenylnitrous amide-13C,d3,15N, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on method development, optimization, and troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of N-Methyl-N-phenylnitrous amide.

Q1: What are the key chemical properties of N-Methyl-N-phenylnitrous amide?

N-Methyl-N-phenylnitrous amide, also known as N-nitroso-N-methylaniline, is an organic compound with the following properties:

  • Molecular Formula: C₇H₈N₂O

  • Molecular Weight: 136.15 g/mol

  • CAS Number: 614-00-6

Understanding these basic properties is the first step in developing an LC-MS/MS method, as they inform the initial mass spectrometry settings.

Q2: Why is a stable isotope-labeled (SIL) internal standard like N-Methyl-N-phenylnitrous amide-13C,d3,15N recommended?

A SIL internal standard is the gold standard for quantitative LC-MS/MS analysis. Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization efficiency and potential matrix effects.[1] This co-behavior allows for accurate correction of variations during sample preparation and analysis, leading to highly precise and accurate quantification. The mass difference due to the isotopic labels (¹³C, ²H, ¹⁵N) allows the mass spectrometer to distinguish between the analyte and the internal standard.

Q3: What are the expected fragmentation patterns for N-Methyl-N-phenylnitrous amide in MS/MS?

Nitrosamines typically exhibit characteristic fragmentation patterns. Common neutral losses include:

  • Loss of the nitroso group (•NO): A loss of 30 Da from the precursor ion.[2]

  • Loss of water (H₂O): A loss of 18 Da, which has also been observed in some nitrosamine fragmentation pathways.[2]

For N-Methyl-N-phenylnitrous amide ([M+H]⁺ = m/z 137.1), likely product ions would result from these losses. A detailed experimental protocol for determining the optimal transitions is provided in the Troubleshooting Guide.

Q4: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is more suitable for N-Methyl-N-phenylnitrous amide?

The choice of ionization source depends on the analyte's polarity and thermal stability.

  • ESI is generally preferred for polar to moderately polar compounds that are already ionized in solution.[3]

  • APCI is often more effective for less polar, more volatile compounds and can be less susceptible to matrix effects.

For nitrosamines, both have been used successfully.[3] It is recommended to test both ionization sources during method development to determine which provides the best sensitivity and stability for N-Methyl-N-phenylnitrous amide in your specific sample matrix.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving common issues encountered during the analysis of N-Methyl-N-phenylnitrous amide.

Guide 1: Poor Sensitivity or No Signal

A lack of sensitivity is a frequent challenge. This guide provides a systematic approach to diagnosing and resolving the issue.

cluster_start Initial State cluster_ms Mass Spectrometer Checks cluster_lc Liquid Chromatography Checks cluster_sample Sample Preparation Checks cluster_end Resolution Start Poor or No Signal MS_Check Verify MS Parameters (Precursor/Product Ions, Voltages) Start->MS_Check Infusion Direct Infusion Analysis of Analyte and IS MS_Check->Infusion Parameters Correct Infusion->MS_Check No Signal Source_Opt Optimize Ion Source (ESI/APCI, Gas Flows, Temp) Infusion->Source_Opt Signal Present Source_Opt->Infusion Suboptimal LC_Check Check LC Parameters (Mobile Phase, Gradient, Column) Source_Opt->LC_Check Signal Optimized Peak_Shape Evaluate Peak Shape LC_Check->Peak_Shape Parameters Correct Peak_Shape->LC_Check Poor Peak Shape Sample_Prep Review Sample Prep (Extraction, Dilution) Peak_Shape->Sample_Prep Good Peak Shape Matrix_Effects Investigate Matrix Effects Sample_Prep->Matrix_Effects Prep Optimized Matrix_Effects->Sample_Prep Suspected Resolved Signal Optimized Matrix_Effects->Resolved Effects Mitigated

Caption: Troubleshooting workflow for poor sensitivity.

Since no signal can be due to incorrect mass spectrometer settings, the first step is to confirm the Multiple Reaction Monitoring (MRM) transitions.

  • Prepare Standard Solutions: Prepare separate ~1 µg/mL solutions of N-Methyl-N-phenylnitrous amide and its SIL internal standard in a suitable solvent (e.g., 50:50 methanol:water).

  • Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Full Scan (Q1 Scan): Perform a Q1 scan to identify the protonated precursor ion ([M+H]⁺).

    • For N-Methyl-N-phenylnitrous amide: Expect m/z 137.1

    • For N-Methyl-N-phenylnitrous amide-13C,d3,15N: Expect m/z 142.1 (assuming one ¹³C, three ²H, and one ¹⁵N)

  • Product Ion Scan: Set the mass spectrometer to product ion scan mode, selecting the identified precursor ion in Q1. Ramp the collision energy (e.g., from 5 to 40 eV) to induce fragmentation.

  • Identify Key Product Ions: Look for characteristic product ions. Based on known nitrosamine fragmentation, potential product ions for N-Methyl-N-phenylnitrous amide (m/z 137.1) could be:

    • m/z 107.1 (Loss of •NO)

    • m/z 119.1 (Loss of H₂O)

    • Fragments of the phenyl ring (e.g., m/z 77.1)

  • Select MRM Transitions: Choose the most intense and stable precursor-product ion pairs for both the analyte and the internal standard. It is recommended to monitor at least two transitions per compound for confirmation.[4]

  • Optimize Collision Energy (CE) and Cone/Declustering Potential: For each selected MRM transition, perform a compound optimization experiment by ramping the CE and cone/declustering potential to find the values that yield the highest signal intensity.

AnalyteExpected Precursor Ion ([M+H]⁺)Potential Product Ions
N-Methyl-N-phenylnitrous amide137.1107.1, 119.1, 77.1
N-Methyl-N-phenylnitrous amide-¹³C,d³,¹⁵N142.1111.1, 124.1, 78.1

Table 1: Predicted MRM Transitions. These are theoretical values and must be confirmed experimentally.

Guide 2: Poor Chromatographic Peak Shape

Poor peak shape (e.g., tailing, fronting, or broad peaks) can compromise integration and reduce accuracy.

cluster_start Initial State cluster_lc_system LC System Checks cluster_mobile_phase Mobile Phase Checks cluster_column Column Checks cluster_end Resolution Start Poor Peak Shape LC_System Check for Leaks, Plugs, and Extra-Column Volume Start->LC_System Mobile_Phase Verify pH and Composition LC_System->Mobile_Phase System OK Mobile_Phase->Start Incorrect Solvent_Mismatch Injection Solvent vs. Mobile Phase Mismatch? Mobile_Phase->Solvent_Mismatch Composition OK Solvent_Mismatch->Start Mismatch Column_Health Assess Column Health (Void, Contamination) Solvent_Mismatch->Column_Health Solvents Match Column_Health->Start Resolved Symmetrical Peaks Column_Health->Resolved Column OK

Caption: Decision tree for troubleshooting poor peak shape.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. While N-Methyl-N-phenylnitrous amide is not strongly acidic or basic, small pH adjustments can influence interactions with the stationary phase.

  • Injection Solvent: Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.

  • Column Overload: Injecting too much sample can lead to peak fronting. If this is observed, dilute the sample and reinject.

  • Secondary Interactions: Peak tailing can occur due to interactions between the analyte and active sites on the column packing material. Using a high-quality, end-capped C18 column and adding a small amount of an appropriate mobile phase additive (e.g., 0.1% formic acid) can help mitigate these effects.

Guide 3: Matrix Effects and Ion Suppression

Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to either ion suppression or enhancement.[5]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and SIL-IS spiked into the mobile phase.

    • Set B (Post-Extraction Spike): Blank matrix is extracted, and then the analyte and SIL-IS are spiked into the final extract.

    • Set C (Pre-Extraction Spike): Analyte and SIL-IS are spiked into the blank matrix before extraction.

  • Analyze and Compare: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).

  • Improve Chromatographic Separation: Modify the LC gradient to separate the analyte from interfering matrix components.

  • Enhance Sample Cleanup: Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix components.

  • Dilute the Sample: A simple dilution of the sample can often reduce the concentration of interfering compounds to a level where they no longer cause significant matrix effects.

  • Use a Stable Isotope-Labeled Internal Standard: As mentioned, a SIL-IS is the most effective way to compensate for matrix effects, as it is affected in the same way as the analyte.[1]

Part 3: Recommended Starting LC-MS/MS Parameters

This table provides a good starting point for method development. These parameters should be systematically optimized for your specific instrument and application.

ParameterRecommended Starting ConditionRationale
Liquid Chromatography
ColumnC18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A0.1% Formic Acid in WaterAcidic modifier promotes protonation for positive ion mode.
Mobile Phase B0.1% Formic Acid in Acetonitrile/Methanol (50:50)Organic solvent for elution. A mix can sometimes improve peak shape.
Gradient10-90% B over 5 minutesA good starting point for scouting elution conditions.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature40 °CCan improve peak shape and reduce viscosity.
Injection Volume5 µLA small volume to minimize potential solvent effects.
Mass Spectrometry
Ionization ModePositive ESI and/or APCITest both to determine the best response.
Capillary Voltage3.5 kV (ESI); 2.0 µA (APCI)Typical starting values.
Desolvation Temperature350-450 °COptimize for efficient solvent removal.
Cone Gas Flow50 L/hrHelps with nebulization and can reduce noise.[4]
Desolvation Gas Flow600-800 L/hrAssists in solvent evaporation.
MRM TransitionsSee Protocol in Guide 1Must be determined empirically.
Collision EnergyRamp from 5-40 eV during optimizationCompound-dependent; requires optimization.

Table 2: Recommended Starting LC-MS/MS Parameters.

References

  • Waters Corporation. (n.d.). Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro.
  • LabRulez LCMS. (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines.
  • mzCloud. (2015, November 23). N Nitrosomethylaniline NMeAn.
  • Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261.
  • Waters Corporation. (2023, November 27). Nitrosamines Analysis with LC/MS-MS.
  • Pan, L., et al. (2018). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 26(3), 1047-1057.
  • Sigma-Aldrich. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.
  • Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds.
  • Ngongang, A. D., Duy, S. V., & Sauvé, S. (2020). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Analytical Methods, 12(35), 4343-4352.
  • Thermo Fisher Scientific. (n.d.). Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry.
  • Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical Mass Spectrometry, 5(6), 395-408.
  • Oak Ridge National Laboratory. (n.d.). Mass Spectra of N-Nitroso Compounds.
  • Hanigan, D., et al. (2017). LC/QTOF-MS fragmentation of N-nitrosodimethylamine precursors in drinking water supplies is predictable and aids their identification.
  • Shimadzu. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement.
  • Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS.
  • Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds.
  • Chen, Y., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 66, 257-264.
  • Petrignani, A., et al. (2018). IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. Physical Chemistry Chemical Physics, 20(27), 18337-18349.
  • Teresi, S. M., et al. (2014). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. Journal of Analytical Toxicology, 38(8), 526-535.
  • Millard, P., et al. (2022). An optimization method for untargeted MS-based isotopic tracing investigations of metabolism. Metabolomics, 18(7), 53.
  • Hao, L., et al. (2021). Optimization of MS parameters and quantification accuracy for cellular amine metabolomics analysis. Journal of the American Society for Mass Spectrometry, 32(10), 2686-2695.
  • Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways.
  • Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review.
  • ResearchGate. (2025, August 6). Determination of Methyl C-13-N-15 Dipolar Couplings in Peptides and Proteins by Three-Dimensional and Four-Dimensional Magic-Angle Spinning Solid-State NMR Spectroscopy.
  • Semantic Scholar. (1977, February 1). 13C n.m.r. spectra of N,N‐dialkylamides.

Sources

Optimization

addressing peak tailing issues with N-Methyl-N-phenylnitrous amide-13C,d3,15N

Welcome to the technical support guide for N-Methyl-N-phenylnitrous amide-13C,d3,15N. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve chromatographic issu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Methyl-N-phenylnitrous amide-13C,d3,15N. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve chromatographic issues, specifically focusing on the common challenge of peak tailing. As a stable isotope-labeled internal standard, achieving a sharp, symmetrical peak shape for this compound is paramount for the accurate quantification of its unlabeled analogue, a critical task in regulatory submissions and drug safety assessments.

The Root Cause: Understanding Analyte-Surface Interactions

Peak tailing for basic compounds like N-Methyl-N-phenylnitrous amide is not a random event; it is a predictable chemical interaction. The primary cause in reversed-phase liquid chromatography (RPLC) is the secondary interaction between the analyte and residual silanol groups (Si-OH) on the silica-based stationary phase (e.g., C18).[1][2][3]

Silica surfaces, particularly on older "Type A" silica, contain acidic silanol groups.[4] At mobile phase pH levels above 3-4, these silanols become deprotonated and negatively charged (Si-O⁻).[3][5][6] N-Methyl-N-phenylnitrous amide, containing a basic amine functional group, becomes protonated and positively charged in the mobile phase. This leads to a strong ionic interaction that retains a fraction of the analyte molecules more strongly than the intended hydrophobic retention mechanism, causing a delayed elution and a characteristic "tail" on the peak.[2][3]

Modern, high-purity "Type B" silica columns significantly reduce these interactions but do not always eliminate them, making proper method development essential.[7]

cluster_surface Silica Surface (pH > 4) cluster_analyte Analyte in Mobile Phase Silanol Ionized Silanol (Si-O⁻) Active Site C18 C18 Chains (Primary Retention) NMPA Protonated NMPA (Analyte) NMPA->Silanol Undesired Ionic Interaction (Peak Tailing) NMPA->C18 Desired Hydrophobic Interaction (Good Peak Shape)

Caption: Primary (hydrophobic) vs. secondary (ionic) interactions causing peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why is my N-Methyl-N-phenylnitrous amide-13C,d3,15N peak tailing?

A: The most common reason is secondary ionic interactions between the basic amine group on your molecule and active, ionized silanol groups on the silica surface of your HPLC column.[1][2] This is especially prevalent if your mobile phase pH is between 4 and 8. Other potential causes include column contamination, mass overload, or extra-column dead volume.[2][8]

Q2: What is an acceptable peak tailing factor?

A: An ideal, perfectly symmetrical Gaussian peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. For regulated pharmaceutical analysis, a tailing factor between 0.9 and 1.2 is often considered ideal.[1] While values up to 1.5 may be acceptable for some assays, a value greater than 1.5 indicates a significant problem that requires troubleshooting to ensure accurate integration and quantification.[3]

Q3: Can the mobile phase pH cause peak tailing?

A: Absolutely. The mobile phase pH is one of the most powerful tools for controlling peak shape for ionizable compounds.[9][10][11] If the pH is close to the analyte's pKa, you can get peak splitting or broadening.[10][12] More importantly for this compound, the pH controls the ionization state of the problematic silanol groups on the column. Operating at a low pH (e.g., < 3) suppresses silanol ionization, drastically reducing peak tailing.[3][4]

Q4: Should I use a special type of column for N-Methyl-N-phenylnitrous amide?

A: Yes, column choice is critical. For basic compounds, it is highly recommended to use modern, high-purity silica columns that are "end-capped" or specifically "base-deactivated."[2][13] End-capping chemically converts many of the residual silanol groups into less polar, non-reactive groups.[3] Columns with polar-embedded phases or hybrid stationary phases also offer excellent peak shape for basic analytes by shielding the silanol groups.[1]

Q5: How does peak tailing affect my quantitative results?

A: Severe peak tailing can lead to inaccurate and imprecise quantification. The drawn-out tail makes it difficult for integration software to consistently and correctly define the end of the peak, leading to variability in area counts.[1] Furthermore, a tailing peak has lower height and is wider, which reduces sensitivity and can compromise the resolution between your analyte and nearby impurities.[3]

Systematic Troubleshooting Guide

Peak tailing issues should be addressed systematically. This workflow starts with the easiest and most common solutions (mobile phase adjustments) and progresses to hardware checks.

Start Peak Tailing Observed (Tf > 1.2) Step1 Step 1: Optimize Mobile Phase (Adjust pH, Check Buffer) Start->Step1 Step2 Step 2: Evaluate Column (Use End-Capped Column, Flush) Step1->Step2 Issue Persists End Symmetrical Peak Achieved (Tf ≈ 1.0) Step1->End Resolved Step3 Step 3: Assess Sample & Injection (Check for Overload, Solvent Mismatch) Step2->Step3 Issue Persists Step2->End Resolved Step4 Step 4: Inspect System Hardware (Check for Dead Volume) Step3->Step4 Issue Persists Step3->End Resolved Step4->End Resolved

Caption: A logical workflow for troubleshooting peak tailing.

Step 1: Mobile Phase & Method Optimization

This is the most effective and common solution. The goal is to control the ionization of the stationary phase silanol groups.

Causality: By lowering the mobile phase pH well below the pKa of the silanol groups (~3.8-4.2), you ensure they remain protonated (Si-OH) and neutral.[6] This eliminates the strong ionic attraction to the protonated basic analyte, resulting in a symmetrical peak based on hydrophobic retention.

Protocol: Adjusting Mobile Phase to Low pH

  • Prepare an acidic mobile phase. The most common approach is to add an acidifier to the aqueous component. A concentration of 0.1% formic acid is an excellent starting point and is compatible with mass spectrometry. This will typically bring the mobile phase pH to ~2.7.

  • For non-MS applications, use a buffer. Prepare a 10-20 mM phosphate buffer and adjust the pH to 2.5 using phosphoric acid.[4] Buffering provides a more stable and reproducible pH than using an acidifier alone.[2]

  • Equilibrate the system thoroughly. Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Inject the standard. Analyze the peak shape of N-Methyl-N-phenylnitrous amide-13C,d3,15N. You should observe a significant improvement in symmetry.

Mobile Phase pHTypical ModifierExpected Tailing Factor (Tf)Causality & Recommendation
7.0Phosphate Buffer> 2.0Silanols are fully ionized, leading to strong secondary interactions and severe tailing.[3] Not Recommended.
4.5Acetate Buffer1.5 - 2.0pH is near the silanol pKa, causing mixed-mode retention and significant tailing. Avoid this range.
< 3.0 0.1% Formic Acid or pH 2.5 Phosphate Buffer 1.0 - 1.2 Silanols are protonated and neutral, minimizing ionic interactions.[3][4] Highly Recommended.
Step 2: Column Selection & Care

If pH optimization does not fully resolve the issue, the column itself may be the problem.

Causality: An older column may have stationary phase degradation, exposing more active silanols. Contaminants from previous samples can also bind to the column and act as new active sites for secondary interactions.[2][8] Using a column not designed for basic compounds will always be an uphill battle.

Protocol: Column Evaluation and Cleaning

  • Confirm you are using an appropriate column. Verify that your column is a modern, high-purity, end-capped, or base-deactivated C18 (or similar) phase. If not, switch to one.

  • Flush the column. If the column has been used with complex matrices, perform a generic cleaning flush. A typical sequence for a reversed-phase column is:

    • 20 column volumes of water (to remove buffers)

    • 20 column volumes of isopropanol (to remove strongly retained non-polar compounds)

    • 20 column volumes of hexane (if lipids or very non-polar contaminants are suspected)

    • Re-equilibrate back through isopropanol, methanol, and finally your mobile phase.

  • Replace the column if necessary. Columns are consumables. If a column is old, has been subjected to harsh conditions, or shows a void at the inlet, it should be replaced.[2] A new, high-quality column is often the fastest solution.

Step 3: Sample & Injection Parameters

Less common but possible causes relate to the sample itself.

Causality: Injecting too high a concentration of the analyte can saturate the active sites on the stationary phase, leading to peak fronting or tailing.[2] If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile), the analyte band will be distorted as it enters the column.[8]

Protocol: Diagnosing Overload and Solvent Mismatch

  • Perform a dilution series. Dilute your sample 10-fold and 100-fold and inject it again. If the peak shape improves dramatically with dilution, you are experiencing mass overload.[2] Reduce your sample concentration or injection volume.

  • Match the sample solvent. Whenever possible, dissolve your sample in the initial mobile phase composition.[14] If solubility is an issue, use the weakest solvent possible that will still dissolve the analyte.

Step 4: Special Considerations for Gas Chromatography (GC)

If analyzing by GC, the sources of activity are different but the principle is the same: unwanted interactions in the sample flow path.

Causality: Peak tailing in GC is often caused by active sites in the inlet liner (exposed glass or metal), contamination on the liner, or a poorly cut/installed column.[15][16] These sites can interact with polar or basic analytes.

Protocol: GC System Check

  • Perform inlet maintenance. Replace the inlet liner, septum, and gold seal. Use a liner that is specifically deactivated for active compounds.[17]

  • Trim the column. Cut 10-20 cm from the front of the column to remove any non-volatile residue or degraded stationary phase.[16][18]

  • Ensure a proper column cut. Use a ceramic scoring wafer to make a clean, 90-degree cut. A poor cut can create turbulence and active sites.[15][16]

  • Verify column installation. Check the manufacturer's recommendation for the correct column installation depth in the inlet and detector. An incorrect position can create dead volumes or expose the sample to active metal surfaces.[15]

References

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Element Lab Solutions. (2023). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Hawach. (n.d.). Reasons for Peak Tailing of HPLC Column.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Kramer, D. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • MONAD. (2024). What's the significance of mobile phase pH in chromatography?
  • Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
  • uHPLCs. (2024). HPLC Tailing Peaks All You Like to Know.
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?
  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?
  • Nittnaus, T. (2009).
  • Agilent. (2023). Why it matters and how to get good peak shape.
  • BOC Sciences. (n.d.). N-Nitrosomethylphenylamine-[13C,15N,d3].
  • Taylor, T. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC Europe.
  • MedchemExpress.com. (n.d.). N-Methyl-N-phenylnitrous amide-13C,d3,15N.
  • MedChemExpress. (n.d.). N-Methyl-N-phenylnitrous amide-d5.
  • MedChemExpress. (n.d.). N-Methyl-N-phenylnitrous amide-13C,d3,15N.
  • SynZeal. (n.d.). N-methyl-N-phenethylnitrous amide.
  • Separation Science. (n.d.). Fixing GC Peak Tailing for Cleaner Results.
  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • Taylor, T. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC Europe.
  • Mittelstaedt, R. A., et al. (2024). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis.
  • Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
  • PubChem. (n.d.). N-(3-Methylphenyl)-N-phenylnitrous amide.
  • Acmec Biochemical. (n.d.). 614-00-6[N-methyl-N-phenylnitrous amide].
  • Stenutz. (n.d.). N-methyl-N-phenylnitrous amide.

Sources

Troubleshooting

improving signal-to-noise ratio for N-Methyl-N-phenylnitrous amide-13C,d3,15N

Welcome to the technical support center for optimizing Nuclear Magnetic Resonance (NMR) analysis of N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Nuclear Magnetic Resonance (NMR) analysis of N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this isotopically labeled compound and require the highest quality spectral data. Poor signal-to-noise (S/N) ratios can obscure critical structural information and compromise quantitative analysis. Here, we provide a comprehensive resource, moving from fundamental concepts to advanced troubleshooting, to help you maximize your signal and achieve publication-quality spectra.

Frequently Asked Questions (FAQs)

Q1: Why is achieving a good signal-to-noise ratio so challenging for this specific labeled compound?

A1: The difficulty arises from the inherent properties of the labeled nuclei (¹³C and ¹⁵N) and the specific labeling pattern.

  • Low Gyromagnetic Ratios: Both ¹³C and ¹⁵N are low-gamma nuclei, meaning their magnetic moments are much weaker than that of protons (¹H). This results in an intrinsically lower NMR signal intensity. The signal-to-noise ratio for ¹H is approximately 300 times greater than for ¹⁵N at the same magnetic field strength.[1][2]

  • Low Natural Abundance (Circumvented by Labeling): While isotopic enrichment with ¹³C and ¹⁵N overcomes the hurdle of their low natural abundance (1.1% and 0.36%, respectively), it does not change their fundamental low sensitivity.[1][3]

  • Deuterium Labeling (d₃): The methyl group is deuterated. While this is useful for simplifying the ¹H spectrum, it removes a potential source of protons for techniques like the Nuclear Overhauser Effect (NOE) enhancement originating from that specific position. Furthermore, the presence of deuterium can influence the relaxation times of nearby ¹³C nuclei, which must be accounted for in the experimental setup.[4]

  • Long Relaxation Times (T₁): Low-gamma nuclei, especially quaternary carbons (like the ¹³C-labeled phenyl carbon attached to the nitrogen) and nitrogens in aprotic environments, can have very long spin-lattice relaxation times (T₁). If the delay between experimental scans is too short, the signal becomes saturated and its intensity decreases dramatically.[5][6]

Q2: I have very poor signal. What is the absolute first thing I should check?

A2: Before adjusting any spectrometer parameters, always re-evaluate your sample.[7] The most common cause of poor S/N is a suboptimal sample. Specifically, check the concentration . The signal intensity is directly proportional to the number of target nuclei in the coil.[8] Doubling the concentration will double your signal, whereas you would need to quadruple the number of scans to achieve the same effect.[9] Ensure your compound is fully dissolved and the solution is free of any particulate matter.[10][11]

Q3: How does increasing the number of scans (NS) improve the signal-to-noise ratio?

A3: Signal averaging is a fundamental method for improving S/N. The NMR signal is coherent and adds up linearly with each scan, while the noise is random and adds up as the square root of the number of scans. Therefore, the S/N ratio improves proportionally to the square root of the number of scans (NS).

S/N ∝ √NS

This means that to double your S/N, you must increase the experiment time by a factor of four. To triple it, you need nine times the acquisition time. This relationship highlights the importance of optimizing other parameters first to avoid excessively long experiments.[12]

Troubleshooting Guide: From Sample to Spectrum

This guide provides a systematic approach to diagnosing and resolving S/N issues. Start with Section 1 and proceed sequentially, as problems are often solved at the earliest stages.

Section 1: The Foundation - Sample Preparation & Handling

A flawless sample is the prerequisite for a high-quality spectrum. Errors at this stage cannot be fully compensated for by instrument settings or data processing.

The most direct way to improve signal is to have more analyte in the NMR tube's detection volume.

NucleusTypical Concentration (Small Molecules)Optimal Concentration
¹³C 25-100 mg / 0.6 mL> 50 mg / 0.6 mL
¹⁵N 50-150 mg / 0.6 mL> 100 mg / 0.6 mL
Note: These are general guidelines. For highly sensitive instruments (e.g., with a CryoProbe), lower concentrations may be feasible. Sources:[10][13]

The magnetic field across the sample must be perfectly uniform (homogeneous) to achieve sharp lines and high sensitivity.

  • Particulate Matter: Suspended solids distort the magnetic field, leading to broad lines and poor resolution that cannot be shimmed away.[9][11][13]

  • Viscosity: Highly viscous samples can also lead to broader lines. Gentle heating or dilution may help, if the analyte's stability permits.[13]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic ions (e.g., Fe³⁺, Cu²⁺, Mn²⁺) can cause severe line broadening and interfere with the deuterium lock.[10]

  • Weighing: Accurately weigh the desired amount of N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N into a clean, dry vial (not directly into the NMR tube).

  • Solvent Addition: Add the appropriate volume (typically 0.6-0.7 mL for a standard 5 mm tube) of a high-purity deuterated solvent.[10] Ensure the solvent is compatible and fully dissolves the compound.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect for any remaining solid particles.

  • Filtration (Critical Step): Filter the solution into a high-quality NMR tube. A common method is to use a Pasteur pipette with a small, tightly packed plug of glass wool at the bottom.[9][13] This removes dust and undissolved particulates.

  • Tube Quality: Use only high-quality, clean, and unscratched NMR tubes. Economy tubes can have poor concentricity, leading to longer shimming times and lower ultimate resolution.[9][11]

  • Capping: Cap the tube securely to prevent solvent evaporation, which would change the concentration and affect the lock signal over time.

Section 2: The Machine - Spectrometer & Acquisition Parameter Optimization

Once you have an excellent sample, the next step is to ensure the spectrometer is configured to detect its signal optimally.

G cluster_0 Troubleshooting Flow Sample 1. Optimal Sample Prepared? Tuning 2. Probe Tuned & Matched? Sample->Tuning Yes Shimming 3. Field Homogeneity (Shimming) Optimized? Tuning->Shimming Yes Gain 4. Receiver Gain Set Correctly? Shimming->Gain Yes Params 5. Acquisition Parameters Optimized? Gain->Params Yes Processing 6. Post-Processing Required? Params->Processing Yes Result High S/N Spectrum Processing->Result G cluster_0 Factors Influencing Final S/N SN Signal-to-Noise Ratio Concentration Sample Concentration Concentration->SN Scans Number of Scans (NS) Scans->SN Hardware Hardware (e.g., CryoProbe) Hardware->SN Relaxation Relaxation (D1 + Flip Angle) Relaxation->SN Homogeneity Field Homogeneity (Shimming) Homogeneity->SN Processing Data Processing (Apodization) Processing->SN

Caption: Interconnected factors that contribute to the final S/N.

References

  • The Basics of NMR. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment. (2025). PubMed Central. Retrieved from [Link]

  • DNP-Enhanced Magic Angle Spinning Solid-State NMR Spectroscopy to Determine RNA–Ligand Interactions. (2025). Journal of the American Chemical Society. Retrieved from [Link]

  • Introduction to NMR part 2. (2007). MIT Department of Chemistry. Retrieved from [Link]

  • N-methyl-N-phenethylnitrous amide. (n.d.). SynZeal. Retrieved from [Link]

  • How to reduce noisey NMR signal? (2017). Reddit. Retrieved from [Link]

  • Poor Signal-to-Noise Ratio in Your Spectrum? (2007). University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • N-Methyl-N-phenylnitrous amide. (n.d.). NSJ Prayoglife. Retrieved from [Link]

  • N-Methyl-N-Phenylnitrous Amide. (n.d.). Protheragen. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Nitrogen-15 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

  • Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. (2022). Chemical Reviews. Retrieved from [Link]

  • Optimization of 15N–13C double-resonance NMR experiments under low temperature magic angle spinning dynamic nuclear polarization conditions. (2024). PubMed Central. Retrieved from [Link]

  • NMR Data Processing. (n.d.). University of Cambridge. Retrieved from [Link]

  • Signal enhancement in protein NMR using the spin-noise tuning optimum. (n.d.). PubMed Central. Retrieved from [Link]

  • 13.4: ¹³C NMR Spectroscopy: Signal Averaging and FT-NMR. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Stable isotope labeling methods for protein NMR spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimized Default 13C Parameters. (2020). University of Missouri-St. Louis Chemistry Department. Retrieved from [Link]

  • NMR sample preparation guidelines. (n.d.). Alfatest. Retrieved from [Link]

  • Enhancing signal-to-noise ratio and resolution in low-field NMR relaxation measurements using post-acquisition digital filters. (n.d.). PubMed. Retrieved from [Link]

  • Experimental strategies for 13C–15N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance. (2018). RSC Publishing. Retrieved from [Link]

  • Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning. (2017). University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. (n.d.). Frontiers. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]

  • Improving the Signal-to-Noise Ratio of Surface NMR Data Due to the Remote Reference Technique. (n.d.). ResearchGate. Retrieved from [Link]

  • Signal-to-Noise (SNR) and Uncertainty Estimates. (n.d.). UCSB Chemistry and Biochemistry. Retrieved from [Link]

  • Co-acquisition of hyperpolarised C-13 and N-15 NMR spectra. (n.d.). ResearchGate. Retrieved from [Link]

  • Guide: Preparing a Sample for NMR analysis – Part II. (n.d.). Nanalysis. Retrieved from [Link]

  • N-methyl-N-phenylnitrous amide. (n.d.). Stenutz. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Guide to the Stability of N-Methyl-N-phenylnitrous amide-13C,d3,15N

Welcome to the technical support center for N-Methyl-N-phenylnitrous amide-13C,d3,15N. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and add...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methyl-N-phenylnitrous amide-13C,d3,15N. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and address common questions regarding the stability of this isotopically labeled compound in various experimental settings. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of N-Methyl-N-phenylnitrous amide-13C,d3,15N?

The stability of N-Methyl-N-phenylnitrous amide-13C,d3,15N, like other N-nitrosamides, is primarily influenced by three main factors: temperature, light, and pH.[1]

  • Temperature: Elevated temperatures can promote thermal decomposition. N-nitrosamides are generally known to be thermally unstable, even at or below room temperature.[2]

  • Light: Exposure to light, particularly ultraviolet (UV) radiation, can lead to photolytic decomposition.[1][3] This process typically involves the cleavage of the nitrogen-nitrogen bond.[2]

  • pH: The stability of the compound can be significantly affected by the pH of the solvent. It may exhibit instability in both highly acidic and alkaline conditions, leading to different degradation pathways.[1][4]

It is important to note that the isotopic labeling (13C, d3, 15N) is not expected to significantly alter the chemical stability of the molecule under normal experimental conditions. The fundamental reactivity is dictated by the N-Methyl-N-phenylnitrous amide structure.

Q2: What is the expected solubility of N-Methyl-N-phenylnitrous amide-13C,d3,15N in common laboratory solvents?

Based on the structure of N-Methyl-N-phenylnitrous amide, it is expected to exhibit moderate polarity. Its solubility profile can be summarized as follows:

  • Polar Solvents: Due to the presence of the nitrous amide functional group, it is expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and acetonitrile.[4][5]

  • Non-polar Solvents: Solubility in non-polar solvents like hexane or cyclohexane is likely to be limited.

  • Aqueous Solubility: Solubility in water is expected to be low but may be influenced by the pH of the solution.[5]

For quantitative applications, it is always recommended to experimentally determine the solubility in your specific solvent system.

Q3: How should I store solutions of N-Methyl-N-phenylnitrous amide-13C,d3,15N to ensure stability?

To maintain the integrity of your standard solutions, proper storage is critical. Based on the known instability factors, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, preferably at -20°C or below, to minimize thermal degradation.

  • Light: Protect solutions from light by using amber vials or by wrapping the container with aluminum foil.[1]

  • Inert Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to prevent potential oxidative degradation.

  • Solvent Choice: Use high-purity, degassed solvents to prepare your solutions. The choice of solvent should be compatible with your analytical method and should be assessed for potential reactivity with the compound.

Troubleshooting Guide

Issue 1: I am observing a rapid decrease in the concentration of my N-Methyl-N-phenylnitrous amide-13C,d3,15N standard solution.

This is a common issue related to the inherent instability of N-nitrosamides. Consider the following troubleshooting steps:

  • Review Storage Conditions: Ensure that your solution is stored at the recommended low temperature and protected from light.[1] Improper storage is the most frequent cause of degradation.

  • Check Solvent Purity: Impurities in the solvent can potentially catalyze degradation. Prepare fresh standards using high-purity, HPLC-grade or equivalent solvents.

  • Evaluate pH: If using an aqueous or buffered solvent, the pH could be a contributing factor. N-nitrosamides can degrade under both acidic and basic conditions.[1][6] Consider preparing the solution in a neutral, aprotic organic solvent if your experimental design allows.

  • Prepare Fresh Solutions: Due to their limited stability, it is best practice to prepare fresh working solutions of N-nitrosamides daily or as needed for your experiments.

Issue 2: I am seeing unexpected peaks in my chromatogram when analyzing N-Methyl-N-phenylnitrous amide-13C,d3,15N.

The appearance of extraneous peaks often indicates the presence of degradation products. The nature of these products can provide clues about the degradation pathway.

  • Photodegradation: Exposure to light can lead to the formation of various byproducts resulting from N-N bond cleavage.[2][7]

  • Thermal Degradation: Heating can cause a rearrangement to form a diazo ester, which can then lead to a variety of other products.[2]

  • Acid-Catalyzed Degradation: In acidic conditions, denitrosation can occur, leading to the formation of the parent amine, N-methylaniline.[8]

  • Base-Catalyzed Degradation: In basic media, hydrolysis of the amide bond can occur.[9]

To confirm if the unexpected peaks are from degradation, you can perform a forced degradation study by intentionally exposing a sample to heat, light, acid, and base, and then analyzing the resulting chromatograms.

Stability in Different Solvents: A Comparative Overview

The choice of solvent can significantly impact the stability of N-Methyl-N-phenylnitrous amide-13C,d3,15N. The following table summarizes the expected stability trends in common laboratory solvents.

Solvent ClassExamplesExpected StabilityRationale
Aprotic Polar Acetonitrile, AcetoneGood to Moderate These solvents are less likely to participate in protic degradation pathways.
Protic Polar Methanol, Ethanol, WaterModerate to Poor Protic solvents can facilitate both acid- and base-catalyzed degradation, as well as solvolysis. Stability in water is highly pH-dependent.[6]
Non-polar Hexane, TolueneGood (if soluble) Limited reactivity, but solubility may be a significant issue.
Acidic Buffers pH < 4Poor Prone to acid-catalyzed denitrosation, leading to the formation of the parent amine.[8]
Basic Buffers pH > 8Poor Susceptible to base-catalyzed hydrolysis of the amide linkage.[9]

Key Decomposition Pathways

Understanding the potential degradation routes of N-Methyl-N-phenylnitrous amide is crucial for interpreting unexpected results and for developing robust analytical methods.

Photolytic Decomposition

Upon exposure to UV light, the primary photochemical process for N-nitrosamides is the cleavage of the N-N bond.[2] This leads to the formation of a nitrogen-centered radical and a nitroso radical.

Caption: Photolytic cleavage of N-Methyl-N-phenylnitrous amide.

Thermal Decomposition

Thermally, N-nitrosamides can undergo a rearrangement to form a diazo ester intermediate, which is often unstable and decomposes further.[2]

G N-Methyl-N-phenylnitrous amide N-Methyl-N-phenylnitrous amide Diazo Ester Intermediate Diazo Ester Intermediate N-Methyl-N-phenylnitrous amide->Diazo Ester Intermediate Heat (Δ) Further Products Further Products Diazo Ester Intermediate->Further Products Decomposition

Caption: Thermal rearrangement of N-Methyl-N-phenylnitrous amide.

Acid-Catalyzed Denitrosation

In the presence of acid, N-nitrosamides can undergo denitrosation to yield the corresponding secondary amine and a nitrosating agent.[8]

Caption: Acid-catalyzed denitrosation pathway.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Allow the vial of N-Methyl-N-phenylnitrous amide-13C,d3,15N to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Accurately weigh the required amount of the compound in a clean, dry weighing vessel.

  • Quantitatively transfer the compound to a volumetric flask of the desired volume.

  • Dissolve the compound in a small amount of the chosen solvent (e.g., acetonitrile).

  • Once fully dissolved, bring the solution to the final volume with the solvent.

  • Mix the solution thoroughly by inversion.

  • Transfer the solution to a clean, amber glass vial with a PTFE-lined cap.

  • Store the stock solution at ≤ -20°C and protected from light.

Protocol 2: Assessment of Solution Stability
  • Prepare a stock solution of N-Methyl-N-phenylnitrous amide-13C,d3,15N in the solvent of interest as described in Protocol 1.

  • Immediately after preparation (t=0), analyze the solution using a validated analytical method (e.g., LC-MS/MS) to determine the initial concentration.

  • Aliquot the remaining solution into several amber vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • At specified time points (e.g., 1, 3, 7, 14, and 30 days), remove one vial from storage.

  • Allow the solution to equilibrate to room temperature.

  • Analyze the solution to determine the concentration of N-Methyl-N-phenylnitrous amide-13C,d3,15N.

  • Calculate the percentage of the initial concentration remaining at each time point to assess the stability.

References

  • BenchChem. (2025). Technical Support Center: Long-Term Storage and Stability of Nitrosamines.
  • Solubility of Things. N-methyl-N-(4-nitrophenyl)nitrous amide.
  • FreeThink Technologies. (2023). The Chemistry of N-Nitrosamines: An Overview.
  • Chow, Y. L. (1967). Photochemistry of nitroso compounds in solution. VI. Photolysis of N-nitrosamides in acidic media. Canadian Journal of Chemistry, 45(1), 53-62.
  • Beard, J. D., & Swager, T. M. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(4), 2037-2057.
  • Chow, Y. L. (1966). Photolyses of N-nitrosamides in acidic and neutral media. Simon Fraser University.
  • Sishnu, S., et al. (2023). Formation of N‑Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Organic Process Research & Development, 27(7), 1275-1298.
  • Reddit. (2024). N-nitroso compound stability in acid. r/Chempros.
  • European Commission. (2011). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products.
  • AccuStandard. (2025). Nitrosamines Standard (1X1 mL) - Safety Data Sheet.
  • Beard, J. D., & Swager, T. M. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants.
  • ResearchGate. (n.d.). An Organic Chemist's Guide to N -Nitrosamines: Their Structure, Reactivity, and Role as Contaminants.
  • Purg, M., et al. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Organic Process Research & Development, 27(8), 1466-1476.
  • ResearchGate. (n.d.). Photochemistry of nitroso compounds in solution. VI. Photolysis of N-nitrosamides in acidic media.
  • Solubility of Things. N-methyl-N-propylnitrous amide.
  • MedChemExpress. N-Methyl-N-phenylnitrous amide-13C,d3,15N.
  • ACS Publications. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology.
  • LSU Health Shreveport. (2018). SOP for the safe use of N-Nitrosodiethylamine (DEN).
  • PubMed. (1982). Formation of N-nitrosamines and N-nitramines by photolysis.
  • CymitQuimica. (2024). Buy N-phenylnitrous Amide | 36966-84-4.
  • SynZeal. N-methyl-N-phenethylnitrous amide.
  • U.S. Food and Drug Administration. (2020). Control of Nitrosamine Impurities in Human Drugs.
  • PubChem. N-Methyl-N-nitrosoaniline.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: N-Nitrosodimethylamine.
  • Stenutz. N-methyl-N-phenylnitrous amide.
  • MedChemExpress. (n.d.). N-Methyl-N-phenylnitrous amide-13C,d3,15N.
  • CymitQuimica. 10-330122 - n-methyl-n-phenylnitrous-amide | 614-00-6.
  • CymitQuimica. N-Methyl-N-phenylnitrous amide.
  • European Medicines Agency. (2026). Nitrosamine impurities.
  • Royal Society of Chemistry. (n.d.).
  • NSJ Prayoglife. N-Methyl-N-phenylnitrous amide.
  • Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
  • Acmec Biochemical. 614-00-6[N-methyl-N-phenylnitrous amide].
  • MedChemExpress. N-Methyl-N-phenylnitrous amide-d5.
  • MedChemExpress. N-Methyl-N-phenylnitrous amide-d5.
  • Royal Society of Chemistry. (n.d.). Decomposition of N-methyl-N-nitrosotoluene-p-sulphonamide in basic media: hydrolysis and transnitrosation reactions. Journal of the Chemical Society, Perkin Transactions 2.
  • ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • ElectronicsAndBooks. (n.d.).

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Troubleshooting

N-Nitrosamine Analysis Technical Support Center: Contamination Control with Isotopic Standards

Welcome to the Technical Support Center for N-Nitrosamine Analysis. This guide is designed for researchers, analytical scientists, and drug development professionals navigating the complexities of trace-level nitrosamine...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Nitrosamine Analysis. This guide is designed for researchers, analytical scientists, and drug development professionals navigating the complexities of trace-level nitrosamine quantification. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you prevent, diagnose, and troubleshoot contamination, ensuring the accuracy and integrity of your results.

The detection of N-nitrosamine impurities at exceedingly low levels, often in the parts-per-billion (ppb) range, is a significant analytical challenge.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent acceptable intake (AI) limits, making contamination control a critical priority for patient safety.[2][3] This guide focuses on the pivotal role of isotopic standards and rigorous laboratory practices in achieving reliable and defensible data.

Section 1: Foundational FAQs

This section addresses the core principles that form the bedrock of robust N-nitrosamine analysis.

Q1: Why are isotopic standards considered essential for accurate N-nitrosamine analysis?

Isotopically labeled internal standards (IL-IS) are the gold standard in trace quantitative analysis via mass spectrometry for several critical reasons:

  • Correction for Matrix Effects: Pharmaceutical samples are complex matrices containing active pharmaceutical ingredients (APIs) and various excipients.[4] These components can interfere with the ionization of the target nitrosamine in the mass spectrometer's source, causing ion suppression or enhancement. An IL-IS, being chemically identical to the analyte, co-elutes from the chromatography column and experiences the same matrix effects.[5] By measuring the ratio of the analyte to the IL-IS, these effects are normalized, leading to accurate quantification.[5]

  • Compensation for Sample Preparation Variability: The multi-step sample preparation process (extraction, concentration, etc.) can introduce variability and potential loss of the analyte.[6][7] Since the IL-IS is added at the very beginning of the process, it experiences the same procedural losses as the native analyte. Any loss is accounted for by the analyte-to-IL-IS ratio, correcting the final calculated concentration.[8][9]

  • Improved Method Robustness and Precision: By accounting for variations in sample preparation and instrumental analysis, IL-IS significantly improves the accuracy, precision, and overall ruggedness of the analytical method.[10]

Q2: What are the most common sources of nitrosamine contamination in a laboratory setting?

Contamination can be insidious and originate from multiple, often unexpected, sources. A systematic evaluation of your entire workflow is crucial.[11]

  • Solvents and Reagents: This is a primary source of contamination. Recovered or recycled solvents are particularly high-risk if they have been used in processes containing amines or nitrosating agents.[12][13] Even high-purity solvents can contain trace-level impurities that become significant after sample concentration steps.[14][15] Always use fresh, high-purity (e.g., HPLC or LC-MS grade) solvents from reputable suppliers.[10][16]

  • Laboratory Environment: The air in the lab can contain volatile amines or nitrogen oxides (NOx) that can lead to nitrosamine formation. Plasticizers (e.g., phthalates) and other common lab materials can also be sources of interfering compounds.[17]

  • Labware and Equipment: Inadequately cleaned glassware, plastic containers, pipette tips, and septa can harbor residual amines or nitrosamines from previous analyses.[18] Rubber stoppers and certain types of plastic tubing are known sources of contamination.

  • Cross-Contamination: Sharing glassware, syringes, or other apparatus between high-concentration standard preparations and ultra-trace sample analysis is a major risk.[18] Always use dedicated labware for trace analysis.

Q3: How do I select the right isotopic standard for my analyte?

The ideal isotopic standard is a direct analogue of the target analyte, labeled with stable isotopes like Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).

  • Mass Shift: The mass difference between the native analyte and the labeled standard should be sufficient to prevent isotopic crosstalk, typically a shift of at least 3 to 6 mass units (e.g., NDMA vs. NDMA-d6).

  • Isotopic Purity: The standard must have high isotopic purity, meaning it should contain a negligible amount of the unlabeled native analyte.

  • Chemical Stability: The isotopic labels should be placed in positions on the molecule that are not susceptible to exchange during sample preparation or analysis (e.g., avoiding exchange with acidic protons).

  • Commercial Availability: While custom synthesis is an option, it can be costly and time-consuming.[13] Several vendors now offer certified reference standards for common nitrosamines and their isotopically labeled analogues.

Section 2: Troubleshooting Guide: Diagnosing & Solving Contamination

This section provides a systematic approach to resolving specific issues encountered during analysis.

Q4: Issue: High nitrosamine levels are detected in my solvent/reagent blanks. What are the likely causes and how do I fix it?

A contaminated blank is a clear sign of a systemic problem. The goal of the blank is to measure the background level of contamination from the entire analytical process.[18]

Troubleshooting Steps:

  • Isolate the Source:

    • Direct Injection: Inject the mobile phase solvents directly into the mass spectrometer (bypassing the column and autosampler) to check for contamination in the solvent source or the instrument itself.

    • Solvent Blank: Run a blank using a freshly opened bottle of high-purity solvent (e.g., LC-MS grade methanol or water). This helps determine if your stock solvents are the source.[10]

    • Reagent Blank: Prepare a blank sample using all reagents and procedures but without the sample matrix. This will identify contamination from reagents or the preparation process.[18]

  • Common Culprits & Solutions:

    • Contaminated Solvents: Discard all current working solutions and mobile phases. Open a new, sealed bottle of the highest purity solvent available.[14] If using recovered solvents, cease their use immediately for trace analysis.[12]

    • Carryover in Autosampler: Implement a rigorous needle wash protocol. Use a strong wash solvent (e.g., isopropanol/methanol mixture) and increase the wash volume and duration. Injecting several solvent blanks after a high-concentration standard can confirm if carryover is occurring.

    • Contaminated Labware: Re-clean all glassware using the rigorous protocol outlined in Section 3. Use fresh, disposable volumetric flasks and pipette tips where possible.

    • In-situ Formation: Acidic conditions during sample preparation can sometimes cause the artificial formation of nitrosamines if trace amine precursors and nitrosating agents are present.[19] Consider adding an inhibitor like ascorbic acid or vitamin E to the sample diluent to prevent this artifact formation.[1][6][19]

Q5: Issue: My results show significant variability between replicate injections (%RSD > 15%). What should I investigate?

High variability points to inconsistent sample preparation or instrumental instability.[20]

Troubleshooting Steps:

  • Evaluate Isotopic Standard Response: Check the peak area of the isotopic internal standard across the replicate injections.

    • If IL-IS area is stable, but the native analyte area is variable: This suggests the contamination is non-uniform within your sample or is being introduced inconsistently. Re-evaluate sample homogenization techniques.

    • If IL-IS area is also variable: This points to an issue with the injection process or instrument instability. Check for air bubbles in the syringe, ensure proper syringe seating, and verify autosampler precision.

  • Assess Sample Preparation:

    • Inconsistent volumetric measurements, especially with small volumes, can introduce significant error.

    • Ensure complete dissolution and homogenization of the sample before taking an aliquot for analysis.

    • For solid-phase extraction (SPE), inconsistent conditioning, loading, or elution can lead to high variability.

Q6: Issue: Poor recovery of the isotopic standard is observed. What does this indicate?

Low recovery of the IL-IS (e.g., < 50%) is a critical warning sign that a significant portion of your analyte is being lost during the analytical process. While the IL-IS corrects for this loss in the final calculation, extremely low recovery can compromise the sensitivity and reliability of the assay.

Troubleshooting Steps:

  • Review Sample Extraction: The extraction solvent and technique may be inefficient at removing the nitrosamines from the sample matrix. Experiment with different solvents or extraction methods (e.g., liquid-liquid extraction vs. SPE).

  • Check for Volatility Losses: Some smaller nitrosamines (like NDMA) are volatile.[6] During solvent evaporation or concentration steps, especially those involving heat or strong nitrogen streams, analytes can be lost.[6] Use gentle evaporation conditions or consider alternative, less volatile extraction techniques.

  • Investigate Analyte Stability: Nitrosamines can be susceptible to degradation, particularly when exposed to light (photolysis).[1] Ensure samples are protected from light during preparation and storage.

Section 3: Protocols & Best Practices

Adherence to strict protocols is non-negotiable for successful trace analysis.

Protocol 1: Rigorous Glassware and Labware Cleaning Procedure

Standard cleaning procedures are often insufficient. For ultra-trace analysis, a dedicated, multi-step process is required.

  • Initial Rinse: Immediately after use, rinse glassware three times with tap water.

  • Manual Wash: Manually scrub with a laboratory-grade, phosphate-free detergent.

  • Thorough Rinsing: Rinse at least five times with tap water, followed by three rinses with high-purity deionized water.

  • Solvent Rinse: Rinse three times with high-purity methanol or acetone to remove organic residues.

  • Drying: Dry in an oven at a high temperature (e.g., >100 °C). Avoid using drying agents that could be a source of contamination. For ultimate purity, glassware can be baked at a high temperature (e.g., 400°C) in a furnace.[17]

  • Storage: Immediately cover openings with clean aluminum foil and store in a clean, dedicated cabinet away from areas of high chemical use.[17]

Protocol 2: Best Practices for Solvent and Reagent Handling
  • Procurement: Purchase solvents and reagents in the smallest practical bottle size to minimize the risk of contamination from repeated opening and use. Always select the highest purity grade available (e.g., LC-MS grade).[16]

  • Segregation: Never use solvents or reagents from general laboratory stock. Dedicate specific bottles and lots for N-nitrosamine analysis only.

  • Dispensing: Never return unused solvent to the original bottle. Pour out the required amount into clean, dedicated glassware. Do not insert pipettes or other items directly into the stock bottle.

  • Mobile Phase Preparation: Prepare mobile phases fresh daily using solvents from newly opened bottles if possible. Filter all aqueous mobile phases through a 0.22 µm filter.

Section 4: Data & Diagrams

Visual aids and reference data are essential tools for the analytical scientist.

Table 1: Common N-Nitrosamines and their Corresponding Isotope-Labeled Standards
N-NitrosamineAbbreviationNative Mass (m/z)Isotopic StandardLabeled Mass (m/z)Mass Shift
N-NitrosodimethylamineNDMA75.055NDMA-d681.093+6
N-NitrosodiethylamineNDEA103.086NDEA-d10113.149+10
N-Nitroso-N-methyl-4-aminobutyric acidNMBA147.076NMBA-d3150.095+3
N-NitrosodiisopropylamineNDIPA131.118NDIPA-d14145.205+14
N-NitrosodibutylamineNDBA159.149NDBA-d18177.262+18
Diagram 1: Workflow for Identifying and Mitigating Contamination Sources

This diagram outlines a logical flow for troubleshooting contamination issues, starting from the most common sources.

Contamination_Workflow cluster_0 Investigation Path cluster_1 Mitigation Strategy Start High Nitrosamine Signal in Blank Sample Check_Solvents Analyze Fresh High-Purity Solvent Start->Check_Solvents Start Here Check_System Check Autosampler Carryover Check_Solvents->Check_System Clean? Solvent_Sol Action: Discard Old Solvents, Use New LC-MS Grade Stock Check_Solvents->Solvent_Sol Contaminated? Check_Labware Evaluate Labware Cleaning Protocol Check_System->Check_Labware Clean? System_Sol Action: Implement Rigorous Needle Wash Protocol Check_System->System_Sol Carryover Found? Check_Artifact Test for In-situ Artifact Formation Check_Labware->Check_Artifact Clean? Labware_Sol Action: Re-clean All Glassware, Use Dedicated Items Check_Labware->Labware_Sol Contamination Found? Artifact_Sol Action: Add Inhibitor (e.g., Ascorbic Acid) Check_Artifact->Artifact_Sol Formation Occurs?

Caption: A systematic workflow for diagnosing and resolving sources of N-nitrosamine contamination.

Diagram 2: The Principle of Isotope Dilution Mass Spectrometry

This diagram illustrates how an isotopically labeled internal standard is used to ensure accurate quantification throughout the analytical process.

Isotope_Dilution cluster_sample 1. Sample Preparation cluster_analysis 2. Extraction & Analysis cluster_result 3. Quantification Sample Initial Sample (Unknown amount of Analyte) Spike Spike with Known Amount of Isotopic Standard (IS) Mix Analyte + IS in Matrix Spike->Mix Extraction Extraction / Cleanup (Potential for Analyte & IS Loss) Mix->Extraction Procedural losses affect Analyte and IS equally LCMS LC-MS/MS Analysis Extraction->LCMS Matrix effects affect Analyte and IS equally Ratio Measure Response Ratio (Analyte Signal / IS Signal) LCMS->Ratio Result Accurate Quantification (Corrected for Loss & Matrix Effects) Ratio->Result Ratio remains constant, ensuring accuracy

Caption: The workflow of isotope dilution analysis, correcting for loss and matrix effects.

References

  • U.S. Food and Drug Administration. (2024). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Control of Nitrosamine Impurities in Human Drugs - Guidance for Industry. Retrieved from [Link]

  • Resolian Analytical Sciences. (n.d.). Preventing False Positives in Nitrosamine Testing. Retrieved from [Link]

  • Zamann Pharma Support GmbH. (n.d.). FDA Nitrosamine Guidelines. Retrieved from [Link]

  • MedPath. (2024). FDA Tightens Nitrosamine Testing Requirements with New Guidelines Taking Effect This August. Retrieved from [Link]

  • RAPS. (2024). FDA revises final guidance on nitrosamine impurities. Retrieved from [Link]

  • Mishra, B. et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Retrieved from [Link]

  • Cambrex. (n.d.). Nitrosamines Analysis: Solutions for Risk Management and Analytical Testing from Experienced Industry Leaders. Retrieved from [Link]

  • Waters Corporation. (n.d.). Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. Retrieved from [Link]

  • The Analytical Scientist. (2024). Trends and Challenges in Nitrosamine Testing: Part Two. Retrieved from [Link]

  • ACS Publications. (2024). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Retrieved from [Link]

  • Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Retrieved from [Link]

  • PubMed. (2022). Synthesis and Analysis of isotopically stable labelled Nitrosamines as MS standards for Drug Impurity Quality control. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Analysis of isotopically stable labelled Nitrosamines as MS standards for Drug Impurity Quality control | Request PDF. Retrieved from [Link]

  • ResearchGate. (2014). Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry | Request PDF. Retrieved from [Link]

  • Sciex. (n.d.). Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. Retrieved from [Link]

  • PubMed Central. (2022). Absolute Quantitation of N-Nitrosamines by Coulometric Mass Spectrometry without Using Standards. Retrieved from [Link]

  • PubMed Central. (2020). A Cautionary Tale: Quantitative LC-HRMS Analytical Procedures for the Analysis of N-Nitrosodimethylamine in Metformin. Retrieved from [Link]

  • Ibis Scientific, LLC. (2024). Why Solvent Purity Is Crucial in the World of Chemistry. Retrieved from [Link]

  • UNEP. (n.d.). V Quality control : guidelines for achieving quality in trace analysis. Retrieved from [Link]

  • CP Lab Safety. (2022). A Guide to Solvent Grades. Retrieved from [Link]

  • ResearchGate. (1987). (PDF) Sample treatment techniques for organic trace analysis. Retrieved from [Link]

  • LCGC International. (n.d.). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. Retrieved from [Link]

  • PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of N-Methyl-N-phenylnitrous amide-13C,d3,15N

Welcome to the technical support center for N-Methyl-N-phenylnitrous amide-13C,d3,15N. This guide is designed for researchers, analytical scientists, and drug development professionals who utilize this isotopically label...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methyl-N-phenylnitrous amide-13C,d3,15N. This guide is designed for researchers, analytical scientists, and drug development professionals who utilize this isotopically labeled compound, primarily as an internal standard in quantitative mass spectrometry assays. Understanding its stability is paramount for generating accurate and reproducible data. This document provides in-depth FAQs, troubleshooting guides, and validated protocols to address challenges related to its handling and stability, with a core focus on the impact of pH.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of N-Methyl-N-phenylnitrous amide-13C,d3,15N.

Q1: What is N-Methyl-N-phenylnitrous amide-13C,d3,15N, and why is its stability critical?

N-Methyl-N-phenylnitrous amide-13C,d3,15N is a heavy-isotope labeled version of N-Methyl-N-phenylnitrous amide (also known as N-nitroso-N-methylaniline).[1][2][3] Its primary application in research and pharmaceutical development is as an internal standard for quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]

The stability of an internal standard is critical because quantitative methods rely on the assumption that it behaves identically to the unlabeled analyte during sample preparation, extraction, and analysis. If the internal standard degrades, its signal will decrease, leading to an inaccurate calculation and overestimation of the target analyte's concentration. Given the regulatory scrutiny on nitrosamine impurities, such inaccuracies can have significant consequences.[5][6]

Q2: What is the most significant factor influencing the stability of N-Methyl-N-phenylnitrous amide in experimental solutions?

The single most critical factor is pH . N-nitrosamides as a class are known to be chemically unstable in aqueous solutions, and their rate of degradation is highly pH-dependent.[7][8] Unlike N-nitrosamines, which are generally more stable, N-nitrosamides can hydrolyze under both acidic and basic conditions, though the mechanisms and rates differ significantly.[8][9]

Q3: How does pH generally affect N-nitrosamide stability?

N-nitrosamides exhibit complex pH-rate profiles. Generally:

  • Neutral to Basic Conditions (pH > 6): They are typically very unstable and undergo rapid hydrolysis.[8][10] The degradation pathway often involves nucleophilic attack by hydroxide ions.

  • Acidic Conditions (pH < 5): Stability is often increased relative to neutral or basic conditions. However, they are still susceptible to acid-catalyzed hydrolysis.[10] Degradation under these conditions can proceed through different mechanisms, sometimes involving the formation of a diazonium ion.[2][10]

It is a common misconception that acidic conditions ensure stability. While degradation may be slower, it is not eliminated. For some N-nitroso compounds, the degradation profile and even the resulting products change completely between acidic and neutral/basic pH ranges.[10]

Q4: What are the primary degradation pathways for N-Methyl-N-phenylnitrous amide?

The two primary non-enzymatic degradation pathways are hydrolysis and photolysis .

  • Hydrolysis: This is the cleavage of the molecule by reaction with water. The specific mechanism is dictated by pH. Under acidic conditions, the reaction can lead to the formation of N-methylaniline and a nitrosyl cation or related species. Under basic conditions, the mechanism involves nucleophilic attack on the nitroso group or carbonyl carbon (in the case of other nitrosamides), leading to different fragmentation patterns.

  • Photolysis: N-nitroso compounds can be degraded by exposure to light, particularly UV light.[11][12] This process typically involves the cleavage of the nitrogen-nitrogen bond and can be influenced by pH.[12][13] It is crucial to protect solutions containing this compound from light.

The diagram below illustrates the general pH-dependent degradation pathways.

G cluster_conditions Dominant Degradation Pathways cluster_acid Acidic Conditions (pH < 5) cluster_base Neutral / Basic Conditions (pH > 6) parent N-Methyl-N-phenylnitrous amide (C₆H₅-N(NO)-CH₃) acid_intermediate Protonated Intermediate [C₆H₅-N(NOH)-CH₃]⁺ parent->acid_intermediate H⁺ Catalysis base_attack Hydroxide Attack parent->base_attack OH⁻ Nucleophile diazonium Benzenediazonium Ion [C₆H₅-N₂]⁺ acid_intermediate->diazonium Rearrangement/ Decomposition methylamine N-Methylaniline (C₆H₅-NH-CH₃) acid_intermediate->methylamine Denitrosation base_products Aniline & Other Degradation Products base_attack->base_products caption pH-Dependent Hydrolysis Pathways

Caption: General hydrolysis pathways for N-Methyl-N-phenylnitrous amide under different pH conditions.

Q5: Does the isotopic labeling (13C, d3, 15N) affect the chemical stability of the molecule?

No, for all practical purposes, the heavy isotopic labeling does not significantly alter the fundamental chemical stability or reactivity of the molecule with respect to pH or light exposure. The bond energies and electronic structure are nearly identical. This is a key principle behind the use of isotopically labeled internal standards: they are expected to degrade at the same rate as the analyte, ensuring that the ratio of analyte to standard remains constant even if some degradation occurs.[3][4] The labels are critical for distinguishing the internal standard from the endogenous analyte by mass spectrometry.[14]

Section 2: Troubleshooting Guide

This guide provides solutions to common issues encountered during the analysis of N-Methyl-N-phenylnitrous amide-13C,d3,15N.

Problem: Poor or Inconsistent Internal Standard (IS) Signal/Recovery

Question: My analytical signal for the N-Methyl-N-phenylnitrous amide-13C,d3,15N internal standard is low or highly variable between injections. What are the likely causes?

Low or erratic IS signal is the most common symptom of degradation. The root cause is almost always related to the chemical environment of the molecule during sample preparation, storage, or analysis.

Troubleshooting Workflow:

G start Low / Inconsistent IS Signal check_diluent 1. Check Sample Diluent pH Is it neutral or basic? Is it unbuffered aqueous? start->check_diluent check_mobile_phase 2. Check Mobile Phase pH Is it neutral or basic (pH > 6)? start->check_mobile_phase check_storage 3. Check Sample Storage Stored at RT? Exposed to light? start->check_storage check_temp 4. Check Instrument Conditions High autosampler temp? High source temp? start->check_temp solution_diluent Action: Prepare fresh diluent. Use buffered acidic solution (e.g., pH 4-5) or organic solvent (Acetonitrile/Methanol). check_diluent->solution_diluent solution_mp Action: Adjust mobile phase pH. Consider slightly acidic conditions if compatible with chromatography. check_mobile_phase->solution_mp solution_storage Action: Store samples at 2-8°C in amber vials. Analyze as quickly as possible after preparation. check_storage->solution_storage solution_temp Action: Set autosampler to 4-10°C. Optimize MS source temp to avoid in-source degradation. check_temp->solution_temp caption Troubleshooting Workflow for IS Signal Loss

Caption: A step-by-step workflow for troubleshooting internal standard signal loss.

Problem: Appearance of Unexpected Peaks in the Chromatogram

Question: I am observing new, unidentified peaks in my chromatograms, especially in older samples. Could these be from the internal standard?

Yes, this is highly likely. The appearance of new peaks that correlate with a decrease in the IS signal strongly suggests degradation.

  • Identify the Degradants: The most probable degradation product from hydrolysis is the parent amine, N-methylaniline . You can confirm this by injecting a pure standard of N-methylaniline to match the retention time.

  • Perform a Forced Degradation Study: To definitively confirm the source of these peaks, perform the forced degradation study outlined in Section 3. Exposing the IS to high pH (e.g., pH 9-10) or low pH (e.g., pH 1-2) for a short period should dramatically increase the size of the degradation peaks, providing clear evidence of their origin.

Problem: Analyte Signal Drifts Downward During a Long Analytical Run

Question: My internal standard signal is strong at the beginning of an analytical sequence but decreases steadily over time. What does this indicate?

This pattern points to in-vial instability within the autosampler. The conditions inside the sample vial are causing the compound to degrade over the course of the run.

  • Root Cause: The sample diluent is often the culprit. If you are using an unbuffered or neutral/basic aqueous diluent, the compound will degrade while sitting in the autosampler tray.

  • Solution:

    • Lower Autosampler Temperature: Set the autosampler temperature to 4-10°C to slow the degradation kinetics.

    • Optimize Sample Diluent: Re-prepare your samples in a more stable diluent. The best choice is often a high-organic solvent (e.g., 90:10 acetonitrile:water) or a diluent buffered to a slightly acidic pH (e.g., pH 4.5 with ammonium formate).

    • Run Shorter Sequences: If diluent changes are not possible, break up long analytical runs into shorter sequences.

Section 3: Key Experimental Protocols

Adhering to proper protocols for solution preparation and stability testing is essential for reliable results.

Protocol 1: Preparation of a Stable Stock Solution

Objective: To prepare a 1 mg/mL stock solution of N-Methyl-N-phenylnitrous amide-13C,d3,15N with maximized long-term stability.

Rationale: N-nitrosamides are significantly more stable in non-aqueous organic solvents. Using a pure organic solvent minimizes hydrolytic degradation during long-term storage.

Materials:

  • N-Methyl-N-phenylnitrous amide-13C,d3,15N standard

  • LC-MS grade Acetonitrile or Methanol

  • Class A volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Amber glass storage vials

Procedure:

  • Allow the vial containing the standard to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh approximately 10 mg of the standard.

  • Quantitatively transfer the weighed standard to the 10 mL volumetric flask.

  • Add a small amount of acetonitrile (or methanol) to dissolve the solid.

  • Once fully dissolved, bring the flask to volume with the same solvent.

  • Cap and invert the flask 15-20 times to ensure homogeneity.

  • Transfer aliquots of the stock solution into amber glass vials for storage.

  • Storage: Store the stock solution at -20°C or colder. Under these conditions (pure organic solvent, dark, frozen), the solution should be stable for at least 12 months.

Protocol 2: Forced Degradation Study to Evaluate pH Stability

Objective: To systematically assess the stability of the compound across a range of pH values.

Rationale: This study provides empirical data on the compound's stability in your specific analytical matrix. It is a self-validating method to identify optimal pH conditions and understand potential degradation products.

Materials:

  • Prepared stock solution (from Protocol 1)

  • Buffer solutions: pH 2.0 (e.g., 0.1% Formic Acid in water), pH 4.5 (e.g., 10mM Ammonium Acetate), pH 7.0 (e.g., Phosphate Buffer), pH 9.0 (e.g., Ammonium Carbonate Buffer)

  • LC-MS system with a suitable column for analysis[15][16]

  • Autosampler vials (amber)

Procedure:

  • Prepare Working Solutions: Create a 1 µg/mL working solution of the internal standard in a 50:50 acetonitrile:water mixture.

  • Prepare Degradation Samples: For each pH condition (2.0, 4.5, 7.0, 9.0), mix 100 µL of the working solution with 900 µL of the corresponding buffer in an amber autosampler vial. This results in a final concentration of 100 ng/mL.

  • Prepare T=0 Control: Prepare a "Time Zero" sample by immediately quenching the reaction for one of the pH 4.5 samples. This can be done by adding a high percentage of organic solvent or immediately injecting it.

  • Incubation: Place all vials in the autosampler set to a controlled temperature (e.g., 25°C or 40°C for accelerated degradation).

  • Analysis: Analyze the samples by LC-MS/MS at specified time points (e.g., T=0, 2h, 4h, 8h, 24h).

  • Data Evaluation:

    • Plot the peak area of the N-Methyl-N-phenylnitrous amide-13C,d3,15N versus time for each pH condition.

    • Calculate the percentage of degradation at each time point relative to the T=0 sample.

    • Monitor the chromatograms for the appearance and growth of degradation product peaks.

Section 4: Data Summary Table

The following table summarizes the expected stability profile based on the known chemistry of N-nitrosamides. Your results from the forced degradation study should align with these general principles.

pH RangeConditionExpected StabilityPrimary Degradation RiskRecommended Action
< 4.0 Strongly AcidicModerate Acid-catalyzed hydrolysis, potential for rearrangement.[9][10]Suitable for short-term stability (e.g., mobile phases), but not for long-term storage of aqueous samples.
4.0 - 5.5 Mildly AcidicGood (Optimal) Minimal degradation. Generally the most stable aqueous pH range.Recommended for sample diluents and mobile phases.
5.5 - 8.0 NeutralPoor Rapid hydrolysis. The compound is highly susceptible to degradation.[10]AVOID. Do not use neutral unbuffered water as a sample diluent.
> 8.0 BasicVery Poor Very rapid base-catalyzed hydrolysis.[8]AVOID. These conditions will lead to complete loss of the analyte.

References

  • Kakuda, Y., Gray, J. I., & Lee, M. L. (1980). N-Nitrosamides and their precursors in food systems. 3. Influence of pH and temperature on stability of N-nitrosamides. Journal of Agricultural and Food Chemistry, 28(3), 588-591. [Link]

  • Štefane, B., et al. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Organic Process Research & Development. [Link]

  • Lee, C., et al. (2018). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. International Journal of Molecular Sciences. [Link]

  • Unknown Author. (1979). iV-NITROSO COMPOUNDS : ENVIRONMENTAL CARCINOGENS. ScienceAsia. [Link]

  • Hornyák, I., et al. (2012). Increased stability of S-nitrosothiol solutions via pH modulations. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Various Authors. (2025). Nitrosamine- pH role. Nitrosamines Exchange Forum. [Link]

  • Baertschi, S. (2020). The Chemistry of N-Nitrosamines: An Overview. FreeThink Technologies. [Link]

  • Veepuri, V. (2024). Winning Strategies to Develop an Analytical Method for Nitrosamines. LinkedIn. [Link]

  • Chow, Y. L., et al. (1969). Photochemistry of nitroso compounds in solution. VI. Photolysis of N-nitrosamides in acidic media. Canadian Journal of Chemistry. [Link]

  • Al-Huniti, M. H., et al. (2023). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of AOAC International. [Link]

  • Cox, R. A., & Yates, K. (1981). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Klunder, K. J., & Loeppky, R. N. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Omega. [Link]

  • ResolveMass Laboratories Inc. (2025). Sample Preparation Strategies for Nitrosamine Testing. ResolveMass Laboratories Inc.. [Link]

  • Aqeel, A., et al. (2017). Influence of pH on the UV photolysis of N -nitrosamines in water: Kinetics and products. ResearchGate. [Link]

  • Various Authors. (2024). Confirmatory Testing & Analytical Challenges. Nitrosamines Exchange Forum. [Link]

  • Wetzel, S. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11957, N-Methyl-N-nitrosoaniline. PubChem. [Link]

  • Klunder, K. J., & Loeppky, R. N. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. National Institutes of Health. [Link]

  • Stenutz, R. N-methyl-N-phenylnitrous amide. Stenutz. [Link]

  • Various Authors. (2025). Trends and Challenges in Nitrosamine Testing: Part Two. The Analytical Scientist. [Link]

  • NSJ Prayoglife. N-Methyl-N-phenylnitrous amide. NSJ Prayoglife. [Link]

  • Pozdnyakov, D. V., et al. (2020). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. National Institutes of Health. [Link]

Sources

Optimization

Technical Support Center: Optimizing Injection Volume for N-Methyl-N-phenylnitrous amide-13C,d3,15N

Welcome to the technical support center for the quantitative analysis of N-Methyl-N-phenylnitrous amide-13C,d3,15N. This stable isotope-labeled (SIL) compound is a critical internal standard (IS) for the precise quantifi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of N-Methyl-N-phenylnitrous amide-13C,d3,15N. This stable isotope-labeled (SIL) compound is a critical internal standard (IS) for the precise quantification of its unlabeled analogue, a potential nitrosamine impurity of significant regulatory interest.[1] The accuracy and reliability of your results hinge on a robust analytical method, and a cornerstone of this is the optimization of the injection volume.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate the nuances of injection volume optimization for your Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) assays.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions researchers encounter when developing a quantitative method.

Q1: What is the primary goal when optimizing injection volume for a stable isotope-labeled internal standard like this one?

The goal is to find a "sweet spot" that balances sensitivity with chromatographic performance.[2] You need sufficient signal for both the SIL internal standard and the target analyte at its Lower Limit of Quantitation (LLOQ), without compromising peak shape, linearity, or system cleanliness. Because the SIL-IS is chemically identical to the analyte, it is expected to behave the same way during analysis.[3] The ultimate objective is a consistent and reproducible analyte-to-internal standard peak area ratio across your entire calibration range.

Q2: I need maximum sensitivity. Why can't I just inject the largest volume my autosampler allows?

Injecting an excessive volume can lead to several significant problems:

  • Column Overload: This occurs when the amount of sample (either in mass or volume) exceeds the capacity of the stationary phase.[4] The result is often a distorted peak shape, most commonly "peak fronting," where the peak is broader in the first half and narrower in the second.[4][5][6] This distortion severely compromises the accuracy of peak integration.

  • Detector Saturation: A mass spectrometer detector has a finite linear dynamic range. Injecting too much analyte at once can saturate the detector, leading to flat-topped peaks and a non-linear response at higher concentrations.[7]

  • Increased Matrix Effects: For analytes in complex biological matrices (e.g., plasma, serum), injecting a larger volume also introduces more matrix components (salts, lipids, proteins).[8] These can interfere with the ionization process in the MS source, leading to ion suppression or enhancement, which can compromise accuracy.[9] While an ideal SIL-IS compensates for these effects, severe matrix effects can still impact data quality.

  • System Carryover: Larger injection volumes increase the risk of sample residue remaining in the autosampler needle, injection valve, or tubing.[10][11][12] This residue can appear in subsequent blank or low-concentration samples, a phenomenon known as carryover, leading to artificially inflated results.[10][11]

Q3: How does my LC system (e.g., HPLC vs. UHPLC) and column dimensions affect the optimal injection volume?

The system and column have a profound impact. A general rule of thumb is that the injection volume should not exceed 1-2% of the total column volume to avoid significant band broadening.

  • UHPLC vs. HPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems use columns with smaller particle sizes (typically <2 µm) and narrower internal diameters (e.g., 2.1 mm). These columns have much smaller volumes than traditional HPLC columns (e.g., 4.6 mm ID). Consequently, the acceptable injection volume for a UHPLC system is significantly smaller.

  • Column Dimensions: A shorter, narrower column has less volume and therefore a lower sample capacity. For example, an injection of 10 µL might be perfectly acceptable on a 4.6 x 150 mm HPLC column but would cause severe overload on a 2.1 x 50 mm UHPLC column.

Q4: My sample is dissolved in a solvent that is stronger than my mobile phase (e.g., 100% Acetonitrile). How does this affect my injection volume?

Injecting a sample in a solvent significantly stronger than the initial mobile phase is a common cause of poor peak shape, including splitting and fronting.[5][6] The strong solvent carries the analyte band down the column too quickly before it can properly focus at the column head, leading to distortion. To mitigate this, you should:

  • Reduce the Injection Volume: This is the most direct solution. Smaller volumes have less of a distorting effect.

  • Dilute the Sample: If possible, dilute the sample in a solvent that matches the initial mobile phase composition.

Part 2: Troubleshooting Guide

This guide is structured to address specific, observable problems you may encounter during method development.

Problem 1: Poor Peak Shape (Fronting, Tailing, Splitting)

Q: My peaks for both the analyte and the SIL-IS are fronting (asymmetry < 1.0). What is the most likely cause related to my injection?

Peak fronting is a classic symptom of column overload.[5][6][13] This can be one of two types:

  • Volume Overload: You are injecting too large a volume of sample, even if the concentration is low. The sample solvent itself is causing the distortion.

  • Mass Overload: You are injecting too much mass of the analyte/IS onto the column.[14] The stationary phase becomes saturated, and molecules elute prematurely.

Troubleshooting Steps:

  • Diagnose the Overload Type: Prepare a new sample at half the original concentration.

    • Inject the same volume as before. If peak shape improves, the issue was likely mass overload .

    • Inject half the volume of the original sample. If peak shape improves, the issue may be volume overload .

  • Solution: In either case, the solution is to reduce the total amount of material injected. Decrease your injection volume systematically (e.g., from 10 µL to 5 µL, then 2 µL) until you achieve a symmetrical, Gaussian peak shape.[4]

Q: My peaks are splitting into two or are severely distorted at the apex. What could be the cause?

Peak splitting can be caused by several factors, but when related to injection, it is often due to a severe mismatch between the sample solvent and the mobile phase.[4] If your sample is dissolved in a much stronger solvent (e.g., 100% methanol) than your starting mobile phase (e.g., 95% water), the sample doesn't focus properly on the column head.

Troubleshooting Steps:

  • Check Solvent Compatibility: Confirm the composition of your sample diluent and your initial mobile phase.

  • Solution: If they are mismatched, prepare your sample in a diluent that is as weak as or weaker than the mobile phase.[7] If this is not possible due to solubility constraints, you must reduce the injection volume significantly, often to just 1-2 µL.

Problem 2: Poor Sensitivity or Reproducibility

Q: My signal-to-noise (S/N) ratio is too low at the LLOQ. Should I just increase the injection volume?

Increasing the injection volume is a valid strategy to improve sensitivity, but it must be done systematically.[2][15] An uncontrolled increase can lead to the peak shape and linearity issues discussed above.

Systematic Approach:

  • Prepare a standard at your target LLOQ.

  • Start with a small, conservative injection volume (e.g., 2 µL).

  • Create a sequence where you incrementally increase the injection volume (e.g., 2 µL, 4 µL, 6 µL, 8 µL, 10 µL).

  • Monitor three key parameters at each step:

    • Signal-to-Noise Ratio: This should increase with volume.

    • Peak Shape (Asymmetry/Tailing Factor): Ensure this remains within acceptable limits (typically 0.8 - 1.5).

    • Peak Width: This will naturally increase slightly with volume, but a sudden, dramatic broadening indicates overload.[16]

  • Select the Optimal Volume: Choose the highest injection volume that provides the required S/N without significantly compromising peak shape.

Problem 3: Non-Linearity and Carryover

Q: My calibration curve is linear at the low end but becomes quadratic or plateaus at higher concentrations. Is my injection volume too high?

Yes, this is a classic sign of detector saturation or mass overload.[7] At high concentrations, the amount of analyte and IS being injected is overwhelming the system.

Troubleshooting Steps:

  • Confirm Saturation: Inject your highest concentration standard at half the injection volume. The peak area should drop by approximately half. If it drops by less, or if the peak shape improves dramatically, you are confirming saturation/overload.

  • Solution:

    • Reduce the injection volume for all samples and standards.

    • Alternatively, if sensitivity at the low end is a concern, you can reduce the concentration of your upper-level calibration standards.

Q: I'm seeing a peak for my analyte and/or SIL-IS in my blank injections that follow a high-concentration standard. How does injection volume cause this?

This is sample carryover.[11] A larger injection volume wets more surface area within the autosampler's fluidic path (needle, seat, loop), increasing the chance for molecules to adsorb and be released in a subsequent injection.[10]

Mitigation Strategies:

  • Reduce Injection Volume: This is the first and most effective step. Less sample means less to carry over.

  • Optimize Needle Wash: Ensure your autosampler's wash routine is effective. Use a strong wash solvent (one that readily dissolves your analyte) and consider increasing the wash volume or duration.[17]

  • Strategic Sequencing: If possible, arrange your injection sequence so that low-concentration samples do not immediately follow the highest-concentration standards.[17]

Part 3: Experimental Protocol & Data Visualization

Systematic Protocol for Determining Optimal Injection Volume

This protocol provides a step-by-step workflow for empirically determining the best injection volume for your specific method and instrument.

Objective: To identify the maximum injection volume that provides adequate sensitivity without causing column overload, detector saturation, or peak shape distortion.

Materials:

  • A standard solution of your analyte and N-Methyl-N-phenylnitrous amide-13C,d3,15N at a mid-range concentration of your calibration curve.

  • Blank matrix (if applicable).

  • Mobile phases and sample diluent as defined in your method.

Procedure:

  • System Equilibration: Equilibrate your LC-MS system until a stable baseline is achieved.

  • Establish Baseline: Inject a low volume (e.g., 1 or 2 µL) of the mid-range standard. This will serve as your reference for optimal peak shape.

  • Create Injection Series: Set up a sequence to inject progressively larger volumes of the same standard. A good series might be: 2 µL, 4 µL, 6 µL, 8 µL, 10 µL, 15 µL, 20 µL.

  • Data Acquisition: For each injection, carefully record the following parameters for both the analyte and the SIL-IS:

    • Peak Area

    • Peak Height

    • Peak Width (at 50% height)

    • Peak Asymmetry or USP Tailing Factor

  • Data Analysis & Interpretation: Plot the recorded parameters against the injection volume.

    • Peak Area/Height: Should increase linearly with volume. A deviation from linearity indicates overload or saturation.

    • Peak Width: Should increase only gradually. A sharp increase indicates the onset of overload.

    • Peak Asymmetry: Should remain relatively constant and within acceptable limits (e.g., 0.8-1.5). A sharp decrease (fronting) is a clear sign of overload.

Data Summary Table
Injection VolumePeak Area (Analyte)Peak Asymmetry (Analyte)Peak Width (Analyte)Observation/Decision
2 µL 500,0001.10.08 minExcellent peak shape. Baseline for comparison.
5 µL 1,255,0001.050.09 minGood linearity and peak shape. Acceptable.
10 µL 2,510,0000.950.11 minPeak shape is still good. Linearity holds. Acceptable.
15 µL 3,150,0000.750.15 minNon-linear response. Significant fronting observed. Volume too high.
20 µL 3,200,0000.600.20 minSevere fronting and saturation. Peak is distorted. Volume too high.

In this example, 10 µL would be selected as the optimal injection volume, as it provides the maximum response while maintaining good linearity and peak shape.

Visual Workflow and Troubleshooting Diagrams

Injection_Optimization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Decision A Prepare Mid-Concentration Standard (Analyte + IS) B Equilibrate LC-MS System A->B C Inject Increasing Volumes (e.g., 2, 5, 10, 15 µL) B->C D Monitor Key Parameters: - Peak Area - Peak Shape - Peak Width C->D E Plot Parameters vs. Volume D->E F Identify Onset of: - Non-Linearity - Peak Fronting (<0.8) - Rapid Peak Broadening E->F G Select Highest Volume BEFORE Onset of Issues F->G

Caption: Experimental workflow for systematic injection volume optimization.

Troubleshooting_Tree Problem Observe Poor Peak Shape (Fronting, Asymmetry < 0.8) Cause1 Cause: Mass Overload? Problem->Cause1 Cause2 Cause: Volume Overload / Solvent Mismatch? Problem->Cause2 Test1 Test: Inject same volume at 50% concentration Cause1->Test1 Test2 Test: Inject 50% volume at same concentration Cause2->Test2 Result1_Yes Peak shape improves? Test1->Result1_Yes Yes Result1_No No improvement Test1->Result1_No No Result2_Yes Peak shape improves? Test2->Result2_Yes Yes Solution1 Solution: Reduce sample concentration or injection volume Result1_Yes->Solution1 Result1_No->Cause2 Solution2 Solution: Reduce injection volume and/or match sample solvent to mobile phase Result2_Yes->Solution2 Result2_No No improvement

Caption: Decision tree for troubleshooting peak fronting issues.

References

  • Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. PubMed Central. Available at: [Link]

  • Understanding Peak Fronting in HPLC. Phenomenex. Available at: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available at: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

  • What are some common causes of peak fronting? - WKB255705. Waters Knowledge Base. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health (NIH). Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. Available at: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. Available at: [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Available at: [Link]

  • Technical Report Troubleshooting carry-over in LC-MS analysis of biomolecules; the case of Neuropeptide Y. J-Stage. Available at: [Link]

  • What Are The Common Peak Problems in HPLC. Alwsci. Available at: [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • LC Chromatography Troubleshooting Guide. HALO Columns. Available at: [Link]

  • Method for the determination of n-nitrosodimethylamine in ambient air using GC. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf. Available at: [Link]

  • What Is Carryover In LC-MS And How Do You Prevent It? Chemistry For Everyone. Available at: [Link]

  • How can I solve my carry over issue in LC-MS/MS? ResearchGate. Available at: [Link]

  • How to Determine the Injection Volume for Column Chromatography Analysis. Mtoz Biolabs. Available at: [Link]

  • Peak Shape Changes with Increased Injection Volume. Waters Corporation. Available at: [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. Available at: [Link]

  • Effects of injection volume on chromatographic features and resolution in the process of counter-current chromatography. PubMed. Available at: [Link]

  • Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing. National Institutes of Health (NIH). Available at: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]

  • Improving the Sensitivity, Resolution, and Peak Capacity of Gradient Elution in Capillary Liquid Chromatography with Large-Volume Injections by Using Temperature-Assisted On-Column Solute Focusing. National Institutes of Health (NIH). Available at: [Link]

  • Quick Analysis of N-nitrosodimethylamine (NDMA) in Ranitidine Drug Substance and Drug Product by HPLC/UV. Waters Corporation. Available at: [Link]

  • Effects of injection volume on chromatographic features and resolution in the process of counter-current chromatography. ResearchGate. Available at: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype? SciSpace. Available at: [Link]

  • Optimization of injection volume using the LC-MS/MS chromatograms of... ResearchGate. Available at: [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? National Institutes of Health (NIH). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Method Validation for Nitrosamine Analysis: A Comparative Guide to Internal Standards Featuring N-Methyl-N-phenylnitrous amide-¹³C,d3,¹⁵N

For Researchers, Scientists, and Drug Development Professionals The accurate and robust quantification of nitrosamine impurities in pharmaceutical products is a critical challenge for the industry. Regulatory bodies glob...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate and robust quantification of nitrosamine impurities in pharmaceutical products is a critical challenge for the industry. Regulatory bodies globally, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control of these potentially carcinogenic substances. The lynchpin of a reliable analytical method for trace-level nitrosamine detection is the use of a suitable internal standard (IS). This guide provides an in-depth technical comparison of internal standards for nitrosamine analysis, with a special focus on the advanced, multi-isotopically labeled standard, N-Methyl-N-phenylnitrous amide-¹³C,d3,¹⁵N .

The Imperative for Stable Isotope Labeled Internal Standards in Nitrosamine Analysis

Nitrosamine analysis, typically performed using sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is susceptible to various sources of error. These include variability in sample preparation, matrix effects from the drug product's excipients, and fluctuations in instrument response. Stable Isotope Labeled (SIL) internal standards are the gold standard for mitigating these issues. A SIL IS is a version of the analyte molecule where one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H/D). By adding a known amount of the SIL IS to the sample at the beginning of the analytical workflow, it co-experiences the same analytical variations as the target nitrosamine. The ratio of the analyte's signal to the SIL IS's signal is then used for quantification, effectively canceling out most sources of error and ensuring high accuracy and precision.

A Comparative Look at Internal Standards for Nitrosamine Analysis

The choice of an internal standard is a critical decision in method development. While various options exist, they are not all created equal.

Deuterated Internal Standards: The Workhorse with Caveats

Deuterated internal standards, where hydrogen atoms are replaced with deuterium, are widely used due to their relatively lower cost and commercial availability. Common examples include N-Nitrosodimethylamine-d6 (NDMA-d6). However, they are not without their drawbacks:

  • Chromatographic Shift: The slight difference in physicochemical properties between protium (¹H) and deuterium (²H) can sometimes lead to a small chromatographic separation between the analyte and the deuterated IS. This can be problematic if the matrix effect is not uniform across the entire peak elution window.

  • Isotopic Exchange: In certain analytical conditions, particularly at non-neutral pH or elevated temperatures, the deuterium atoms can exchange with hydrogen atoms from the solvent or matrix.[1] This can compromise the integrity of the standard and lead to inaccurate quantification.

¹³C and ¹⁵N Labeled Internal Standards: Enhanced Stability and Reliability

To overcome the limitations of deuterated standards, SILs incorporating heavier isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are preferred.[2] These standards offer several advantages:

  • Negligible Chromatographic Shift: The larger mass difference of ¹³C and ¹⁵N has a minimal impact on the molecule's polarity and chromatographic behavior, ensuring near-perfect co-elution with the unlabeled analyte.[2]

  • Greater Isotopic Stability: The covalent bonds of ¹³C and ¹⁵N are significantly more stable than C-D bonds, making them much less susceptible to isotopic exchange under typical analytical conditions.[2]

N-Methyl-N-phenylnitrous amide-¹³C,d3,¹⁵N: The Next Generation of Internal Standards

The focus of this guide, N-Methyl-N-phenylnitrous amide-¹³C,d3,¹⁵N, represents a state-of-the-art approach to internal standardization for nitrosamine analysis. By incorporating multiple types of heavy isotopes, it offers a multi-layered defense against analytical variability.

Structural Advantage:

The labeling pattern of N-Methyl-N-phenylnitrous amide-¹³C,d3,¹⁵N provides distinct mass shifts in different parts of the molecule. This can be particularly advantageous in MS/MS analysis, as it allows for the monitoring of fragment ions that also contain the isotopic labels, providing an extra layer of confirmation and specificity.

While specific, direct comparative performance data for N-Methyl-N-phenylnitrous amide-¹³C,d3,¹⁵N is not extensively available in the public domain, the well-established principles of stable isotope dilution and the known benefits of ¹³C and ¹⁵N labeling strongly suggest its superior performance over singly-labeled or purely deuterated standards. The combination of ¹³C, ¹⁵N, and deuterium provides a significant mass difference from the native analyte, minimizing any potential for cross-contribution between the analyte and internal standard signals in the mass spectrometer.

Experimental Protocol: A General Framework for Method Validation

The following is a representative, step-by-step protocol for the validation of an LC-MS/MS method for nitrosamine analysis, incorporating a multi-isotopically labeled internal standard like N-Methyl-N-phenylnitrous amide-¹³C,d3,¹⁵N.

1. Preparation of Standards and Solutions

  • Stock Solutions: Prepare individual stock solutions of the target nitrosamine(s) and N-Methyl-N-phenylnitrous amide-¹³C,d3,¹⁵N in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Store under appropriate conditions to ensure stability.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve covering the expected concentration range of the nitrosamines in the samples.

  • Internal Standard Spiking Solution: Prepare a working solution of N-Methyl-N-phenylnitrous amide-¹³C,d3,¹⁵N at a fixed concentration that provides an optimal response in the mass spectrometer.

2. Sample Preparation

  • Weigh a precise amount of the drug substance or crushed tablets.

  • Add a known volume of the extraction solvent and a fixed volume of the internal standard spiking solution.

  • Vortex or sonicate to ensure complete dissolution and extraction of the nitrosamines.

  • Centrifuge to pelletize any undissolved excipients.

  • Filter the supernatant through a suitable syringe filter into an autosampler vial for analysis.

3. LC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18) with appropriate dimensions and particle size.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid).

    • Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.2-0.5 mL/min).

    • Column Temperature: Maintain a constant temperature to ensure reproducible retention times.

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each nitrosamine and the internal standard.

    • Optimization: Optimize source parameters (e.g., gas flows, temperatures) and compound-specific parameters (e.g., collision energy) for maximum sensitivity.

4. Method Validation Parameters

The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, with a focus on the following parameters:

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.No significant interference at the retention time of the nitrosamines and the internal standard in blank and placebo samples.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Accuracy The closeness of test results obtained by the method to the true value.Recovery of spiked samples should be within a pre-defined range (e.g., 80-120%).
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) should be ≤ 15% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10, with acceptable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant changes in results with minor variations in chromatographic conditions.

Visualizing the Workflow

MethodValidationWorkflow cluster_prep 1. Preparation cluster_sample 2. Sample Processing cluster_analysis 3. Instrumental Analysis cluster_validation 4. Data Analysis & Validation Stock Stock Solutions (Analytes & IS) Working Working Standards (Calibration Curve) Stock->Working Spiking IS Spiking Solution Stock->Spiking LC LC Separation Working->LC Weigh Weigh Sample Add_Solvent_IS Add Extraction Solvent & IS Spiking Solution Weigh->Add_Solvent_IS Extract Vortex/Sonicate Add_Solvent_IS->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Centrifuge->Filter Filter->LC MS MS/MS Detection LC->MS Data Data Acquisition (Analyte/IS Ratio) MS->Data Validation Validation Parameters (ICH Q2(R1)) Data->Validation

Caption: A streamlined workflow for nitrosamine analysis method validation.

Conclusion: The Path to Robust and Defensible Data

The selection of an appropriate internal standard is a cornerstone of a robust and reliable analytical method for nitrosamine impurities. While deuterated standards have been widely used, the inherent advantages of ¹³C and ¹⁵N labeled standards in terms of chromatographic co-elution and isotopic stability make them a superior choice. The multi-isotopically labeled N-Methyl-N-phenylnitrous amide-¹³C,d3,¹⁵N represents the pinnacle of this approach, offering a comprehensive solution to mitigate the multifaceted challenges of trace-level nitrosamine analysis in complex pharmaceutical matrices. By adhering to a rigorous validation protocol as outlined in this guide, researchers and scientists can ensure the generation of high-quality, defensible data that meets the stringent expectations of regulatory agencies and ultimately safeguards patient health.

References

Comparative

comparison of N-Methyl-N-phenylnitrous amide-13C,d3,15N with d6-NDMA

An In-Depth Comparative Analysis for Nitrosamine Analysis: N-Methyl-N-phenylnitrous amide-13C,d3,15N vs. d6-NDMA In the precise and demanding world of trace-level nitrosamine analysis, the choice of an appropriate intern...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Nitrosamine Analysis: N-Methyl-N-phenylnitrous amide-13C,d3,15N vs. d6-NDMA

In the precise and demanding world of trace-level nitrosamine analysis, the choice of an appropriate internal standard is not merely a procedural detail; it is the cornerstone of data reliability and accuracy. The widespread presence of N-nitrosodimethylamine (NDMA) as a probable human carcinogen in pharmaceuticals, drinking water, and food has necessitated the development of highly sensitive and robust analytical methods. This guide provides a comprehensive comparison of two internal standards employed in the quantification of NDMA: the commonly used deuterated standard, d6-NDMA, and the more extensively labeled N-Methyl-N-phenylnitrous amide-13C,d3,15N.

The primary function of an internal standard in mass spectrometry-based analytical methods is to compensate for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard should co-elute with the target analyte and exhibit similar ionization behavior, but it must be mass-resolved from the native analyte. The stability of the isotopic label is paramount to prevent back-exchange and ensure accurate quantification.

The Contenders: A Structural Overview

d6-NDMA (N-nitrosodimethylamine-d6) is a deuterated analog of NDMA where the six hydrogen atoms on the two methyl groups are replaced with deuterium. This substitution results in a mass shift of +6 Da compared to the native NDMA.

N-Methyl-N-phenylnitrous amide-13C,d3,15N is a more complex, multi-isotopically labeled compound. It incorporates a carbon-13 atom, three deuterium atoms on the methyl group, and a nitrogen-15 atom. This combination of isotopic labels provides a significant mass difference from the native NDMA.

Key Performance Parameters: A Head-to-Head Comparison

The selection of an internal standard is a critical decision in method development. The following sections detail the comparative performance of d6-NDMA and N-Methyl-N-phenylnitrous amide-13C,d3,15N based on crucial analytical parameters.

Isotopic Stability and Back-Exchange

A significant concern with deuterated standards, including d6-NDMA, is the potential for H/D back-exchange. This phenomenon, where deuterium atoms are replaced by hydrogen atoms from the sample matrix or solvent, can lead to an underestimation of the native analyte concentration. While generally stable, d6-NDMA can be susceptible to back-exchange under certain pH and temperature conditions during sample extraction and cleanup.

N-Methyl-N-phenylnitrous amide-13C,d3,15N offers enhanced stability due to its multiple isotopic labels. The presence of ¹³C and ¹⁵N, which are not susceptible to exchange, provides a more robust internal standard. The combination of different isotopes minimizes the risk of complete back-exchange affecting the quantification.

Mass Spectrometric Resolution

In mass spectrometry, clear separation of the analyte and internal standard signals is crucial.

  • d6-NDMA: Provides a +6 Da mass shift. This is generally sufficient for high-resolution mass spectrometers.

  • N-Methyl-N-phenylnitrous amide-13C,d3,15N: Offers a more substantial mass shift due to the combination of ¹³C, d3, and ¹⁵N. This can be particularly advantageous in complex matrices where isobaric interferences might be present, ensuring a cleaner signal for the internal standard.

Co-elution with Native NDMA

For an internal standard to effectively compensate for matrix effects and instrument variability, it must co-elute with the target analyte. Both d6-NDMA and N-Methyl-N-phenylnitrous amide are designed to have chromatographic behavior that is nearly identical to that of native NDMA, ensuring proper co-elution under typical liquid chromatography conditions.

Quantitative Data Summary

Featured6-NDMAN-Methyl-N-phenylnitrous amide-13C,d3,15NSignificance in NDMA Analysis
Isotopic Labels 6 x Deuterium (²H)1 x ¹³C, 3 x ²H, 1 x ¹⁵NMultiple, stable labels reduce the risk of back-exchange and signal overlap.
Mass Shift (vs. NDMA) +6 Da+5 Da (¹³C, d3, ¹⁵N)A clear mass difference is essential for accurate quantification.
Isotopic Stability Prone to H/D back-exchange under certain conditions.Higher stability due to non-exchangeable ¹³C and ¹⁵N labels.Ensures the integrity of the internal standard throughout the analytical process.
Potential for Isobaric Interference ModerateLowerReduces the chances of co-eluting matrix components interfering with the internal standard signal.

Experimental Workflow: NDMA Analysis in Drinking Water by LC-MS/MS

This section outlines a typical workflow for the analysis of NDMA in drinking water, highlighting the role of the internal standard. This method is adapted from established regulatory protocols such as EPA Method 521.

Diagram: Analytical Workflow for NDMA Quantification

NDMA Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 1. Sample Collection (1 L Water Sample) s2 2. Fortification (Spike with Internal Standard) s1->s2 Add IS s3 3. Solid Phase Extraction (SPE) (Coconut Charcoal or equivalent) s2->s3 s4 4. Elution (Methylene Chloride) s3->s4 s5 5. Concentration (Nitrogen Evaporation) s4->s5 s6 6. Reconstitution (Methanol/Water) s5->s6 a1 7. Injection into LC-MS/MS s6->a1 Inject a2 8. Chromatographic Separation a1->a2 a3 9. Mass Spectrometric Detection (MRM Mode) a2->a3 a4 10. Data Processing a3->a4

Caption: A typical solid-phase extraction and LC-MS/MS workflow for NDMA analysis.

Step-by-Step Protocol
  • Sample Collection: Collect a 1-liter water sample in a pre-cleaned amber glass bottle.

  • Internal Standard Spiking: Fortify the sample with a known concentration of either d6-NDMA or N-Methyl-N-phenylnitrous amide-13C,d3,15N. The choice of internal standard will dictate the mass transitions monitored in the MS/MS. The rationale for spiking at the beginning is to account for analyte loss during the entire sample preparation process.

  • Solid Phase Extraction (SPE): Pass the fortified water sample through an SPE cartridge containing a suitable sorbent (e.g., coconut charcoal) to retain the NDMA and the internal standard. This step concentrates the analytes and removes a significant portion of the sample matrix.

  • Elution: Elute the retained analytes from the SPE cartridge using an appropriate organic solvent, such as methylene chloride.

  • Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) using a gentle stream of nitrogen. This step further increases the concentration of the analytes, enhancing the sensitivity of the method.

  • Reconstitution: Reconstitute the concentrated extract in a solvent compatible with the liquid chromatography mobile phase (e.g., methanol/water).

  • LC-MS/MS Analysis: Inject the reconstituted sample into a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Chromatographic Separation: Separate the NDMA and the internal standard from other matrix components using a suitable LC column (e.g., C18).

  • Mass Spectrometric Detection: Monitor the specific precursor-to-product ion transitions for both native NDMA and the chosen internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: Calculate the concentration of NDMA in the original sample by comparing the peak area ratio of the native NDMA to that of the internal standard against a calibration curve.

Conclusion and Recommendation

Both d6-NDMA and N-Methyl-N-phenylnitrous amide-13C,d3,15N are viable internal standards for the analysis of NDMA. However, for applications demanding the highest level of accuracy and robustness, particularly in complex matrices or where challenging sample preparation conditions are encountered, N-Methyl-N-phenylnitrous amide-13C,d3,15N presents a superior choice . Its multiple, stable isotopic labels provide enhanced protection against back-exchange and potential isobaric interferences, thereby increasing the confidence in the analytical results.

For routine monitoring in relatively clean matrices where cost may be a significant factor, d6-NDMA can provide acceptable performance. The ultimate decision should be based on a thorough risk assessment of the analytical method, considering the sample matrix, required limits of detection, and the potential for analytical interferences.

References

  • U.S. Food and Drug Administration (FDA). (2021). Information about Nitrosamine Impurities in Medications. [Link]

  • U.S. Environmental Protection Agency (EPA). (2004). Method 521: Determination of Nitrosamines in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography with Large Volume Injection and Chemical Ionization Tandem Mass Spectrometry (MS/MS). [Link]

  • Health Canada. (2021). Nitrosamine impurities in medications: Overview. [Link]

Validation

A Guide to Cross-Laboratory Validation of N-Nitrosamine Quantification: Ensuring Consistency in a High-Stakes Environment

Introduction: The Imperative for Rigorous N-Nitrosamine Analysis The discovery of N-nitrosamine impurities in common medications, such as angiotensin II receptor blockers (ARBs) and metformin, has sent ripples through th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous N-Nitrosamine Analysis

The discovery of N-nitrosamine impurities in common medications, such as angiotensin II receptor blockers (ARBs) and metformin, has sent ripples through the pharmaceutical industry.[1][2][3] Classified as probable human carcinogens, these compounds pose a significant risk to patient safety, prompting stringent regulatory action from global bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][4][5] Manufacturers are now mandated to perform comprehensive risk assessments and implement validated analytical methods to control these impurities at trace levels.[4][6][7]

The analytical challenge is substantial. Acceptable intake (AI) limits are often set at nanogram levels, pushing modern analytical instruments to their operational limits.[8][9] This environment of ultra-low-level quantification demands not only sensitive and selective methods within a single laboratory but also, critically, demonstrable consistency and reproducibility between laboratories. Whether transferring methods to a contract manufacturing organization (CMO), comparing data across global quality control (QC) sites, or validating a new analytical procedure against a reference lab, a robust inter-laboratory cross-validation study is the cornerstone of a trustworthy control strategy.

This guide provides a framework for designing and executing such a study. It moves beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, addresses common analytical hurdles, and offers detailed protocols to help researchers, scientists, and drug development professionals establish a self-validating system for N-nitrosamine quantification.

The Core Analytical Challenges

Successfully quantifying N-nitrosamines requires navigating a minefield of analytical obstacles. Understanding these challenges is the first step in designing a validation study that is truly fit for purpose.

  • Extreme Sensitivity Requirements : Regulatory limits necessitate methods with Limits of Quantification (LOQs) in the parts-per-billion (ppb) range, a task that requires highly sensitive instrumentation like tandem mass spectrometers.[8][9][10]

  • Matrix Complexity : Active Pharmaceutical Ingredients (APIs) and a diverse array of excipients can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry and potentially masking the nitrosamine signal.[8][11] Method development must include rigorous sample cleanup and optimization to mitigate these matrix effects.

  • Specificity and Isobaric Interference : Analytical methods must be highly selective to differentiate the target N-nitrosamines from other co-eluting, isobaric compounds (compounds with the same mass) that could lead to false-positive results.[8] This is where the combination of chromatography and tandem mass spectrometry (MS/MS) becomes essential.

  • Analyte Diversity : The list of nitrosamines of concern has expanded to include not only small, volatile molecules like N-nitrosodimethylamine (NDMA) but also more complex Nitrosamine Drug Substance-Related Impurities (NDSRIs), which can have vastly different chemical properties.[6][8][10] A "one-size-fits-all" method is often not feasible.

Comparison of Premier Analytical Methodologies

The choice of analytical technique is foundational to any nitrosamine testing strategy. The two most powerful and widely adopted approaches are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Considered the gold standard for its broad applicability, high sensitivity, and specificity.[12] It is particularly well-suited for the analysis of less volatile and thermally unstable nitrosamines, including many NDSRIs. Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization source for many common nitrosamines, offering excellent sensitivity.

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) : An extremely reliable and robust technique, especially for analyzing small, volatile, and thermally stable nitrosamines like NDMA and N-nitrosodiethylamine (NDEA).[12][13][14] Headspace sampling is a common introduction technique that minimizes matrix contamination of the instrument.[15]

  • High-Resolution Mass Spectrometry (HRMS) : While triple quadrupole (tandem) mass spectrometry is the workhorse for targeted quantification, HRMS plays a crucial role in identifying unknown nitrosamine impurities and confirming structures with high mass accuracy.[12][15][16]

The following table summarizes the expected performance of these key techniques, compiled from various validation studies. It's important to recognize that a single, comprehensive cross-laboratory study comparing all methods across multiple matrices is not publicly available; therefore, this data provides a representative overview of their capabilities.[17]

Technique Common Analytes Typical LOQ Range (in solution) Key Advantages Key Limitations
LC-MS/MS NDMA, NDEA, NMBA, NEIPA, NDIPA, NDBA, NDSRIs0.01 - 1.5 ng/mL (ppb)[18][19]Broad applicability to volatile and non-volatile compounds; high sensitivity and specificity.Susceptible to matrix effects (ion suppression/enhancement); requires careful sample cleanup.
GC-MS/MS NDMA, NDEA, NDIPA (volatile nitrosamines)0.01 - 0.5 ng/mL (ppb)Excellent for volatile compounds; often less matrix interference with headspace sampling; robust and reliable.Limited to thermally stable and volatile compounds; derivatization may be needed for some analytes.
LC-HRMS All nitrosamines (especially unknowns)0.1 - 5 ng/mL (ppb)Enables identification of unknown impurities; provides high confidence in structural confirmation.Typically less sensitive for routine quantification compared to triple quadrupole MS/MS; more complex data analysis.

Designing a Robust Inter-Laboratory Cross-Validation Study

The goal of a cross-validation study is to prove that different laboratories can obtain equivalent, reliable, and accurate results when analyzing the same samples. This process is a critical component of method transfer and ensures consistency across a product's lifecycle.

Below is a diagram outlining a typical workflow for a cross-laboratory validation study.

Cross_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Scope & Objectives (Analytes, Matrices, Labs) P2 Develop Master Protocol (Methodology, Sample Prep, Acceptance Criteria) P1->P2 P3 Select & Prepare Samples (Reference Standards, Spiked Matrix, Blanks) P2->P3 E1 Distribute Samples & Protocol to Participating Labs P3->E1 E2 Conduct Familiarization Phase (Training & Initial Runs) E1->E2 E3 Perform Formal Analysis (Execute Protocol) E2->E3 A1 Collect & Collate Data from All Labs E3->A1 A2 Perform Statistical Analysis (Accuracy, Precision, Reproducibility) A1->A2 A3 Investigate Discrepancies (Root Cause Analysis) A2->A3 A4 Generate Final Report (Summary, Conclusions, Recommendations) A3->A4

Caption: A typical workflow for a cross-laboratory validation study.

Key Pillars of a Successful Study:
  • A Unified Protocol : A single, detailed master protocol is non-negotiable. It must clearly define every variable: sample preparation steps, instrument parameters, integration settings, and the exact calculations to be used.

  • Common Reference Materials : All participating labs must use the same lot of well-characterized reference standards and internal standards. This eliminates variability from the standards themselves.

  • Representative Samples : The study should include the drug product matrix (placebo), spiked drug product at concentrations relevant to the AI limit (e.g., 50%, 100%, and 150% of the specification limit), and unspiked samples to check for background contamination.

  • Pre-Defined Acceptance Criteria : Before the study begins, all parties must agree on the acceptance criteria, which should be based on ICH Q2(R1) guidelines.[4][5] This includes targets for accuracy (recovery), precision (repeatability within a lab and reproducibility between labs), and linearity. For inter-laboratory reproducibility, a relative standard deviation (%RSD) of ≤20% is often considered acceptable.

  • Blind Analysis : Whenever possible, samples should be blinded to the analysts to prevent unconscious bias.

Exemplar Experimental Protocols

The following are generalized protocols based on common practices found in regulatory guidance and scientific literature. They should be adapted and fully validated for specific drug products and target analytes.

Protocol 1: LC-MS/MS Quantification in a Solid Dosage Form

This method is suitable for a range of nitrosamines in a tablet or capsule formulation.

1. Sample Preparation:

  • Accurately weigh a portion of powdered tablets/capsules equivalent to a target amount of API (e.g., 100 mg) into a centrifuge tube.[18]
  • Add a precise volume of a suitable diluent (e.g., 1.0 mL of 1% formic acid in methanol/water). The choice of diluent is critical and must be optimized to ensure complete extraction without causing the sample to gel.[11]
  • Spike with a small, precise volume (e.g., 10 µL) of an internal standard (IS) solution containing the stable isotope-labeled analogues of the target nitrosamines (e.g., NDMA-d6, NDEA-d10).[16][17]
  • Vortex vigorously for 2 minutes and sonicate for 30 minutes to ensure complete dissolution and extraction.[18]
  • Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.
  • Filter the supernatant through a 0.22 µm PVDF filter into an LC vial for analysis.

2. Chromatographic & MS Conditions:

  • LC System: UPLC/UHPLC system

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient: A typical gradient might run from 5-10% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Source: APCI or ESI (positive mode)

  • Analysis Mode: Multiple Reaction Monitoring (MRM). Specific precursor > product ion transitions, collision energies, and other compound-dependent parameters must be optimized for each nitrosamine and its corresponding internal standard.[11][18]

Protocol 2: Headspace GC-MS/MS for Volatile Nitrosamines

This method is ideal for volatile analytes like NDMA and NDEA.

1. Sample Preparation:

  • Accurately weigh a suitable amount of the drug substance or powdered drug product (e.g., 200 mg) into a 20 mL headspace vial.[17]
  • Add a dissolving solvent (e.g., 1.0 mL of dimethyl sulfoxide or N-methyl-2-pyrrolidone).
  • Spike with a precise volume of an appropriate internal standard solution (e.g., NDMA-d6).
  • Immediately seal the vial with a cap and septum.
  • Vortex to dissolve the sample.

2. Headspace & GC-MS/MS Conditions:

  • Headspace Autosampler:

    • Incubation Temperature: 100 °C

    • Incubation Time: 30 minutes

  • GC System: Gas Chromatograph coupled to a Triple Quadrupole MS

  • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane or a wax column).[17]

  • Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C.

  • MS System:

    • Ionization Source: Electron Ionization (EI)

    • Analysis Mode: MRM. As with LC-MS/MS, specific transitions and collision energies must be optimized for each target analyte.

Conclusion: A Commitment to Verifiable Quality

The cross-validation of N-nitrosamine quantification methods is more than a regulatory hurdle; it is a scientific necessity that underpins patient safety. By establishing a robust, collaborative, and scientifically sound validation program, pharmaceutical companies can ensure that their analytical data is reliable, defensible, and consistent, regardless of where in the world it is generated. This commitment to verifiable quality is essential for navigating the complex regulatory landscape and, most importantly, for maintaining the trust of patients and providers.

References

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  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.). Preprint.
  • Development and validation of assay methods for nitrosamines in your pharmaceutical specialities. (n.d.). Eurofins. [Link]

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  • Shaik, A. H., et al. (2022). Development of Single Validation Method for Detection and Quantification of Six Nitrosamine Impurities in Valsartan by Using Ultra-High Performance Liquid Chromatography with Tandem Quadrupole Mass Spectrometry. ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to Establishing Linearity and Range for N-Methyl-N-phenylnitrous Amide using a Multi-Isotope Labeled Internal Standard

Preamble: The Imperative for Precision in Nitrosamine Analysis The detection of N-nitrosamine impurities in pharmaceutical products has presented a significant challenge to the industry, compelling regulatory bodies and...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative for Precision in Nitrosamine Analysis

The detection of N-nitrosamine impurities in pharmaceutical products has presented a significant challenge to the industry, compelling regulatory bodies and drug developers to implement highly sensitive and accurate analytical methods.[1][2] N-Methyl-N-phenylnitrous amide (NMPA), a specific nitrosamine, requires meticulous quantification to ensure patient safety.[3][4][5] The foundation of any reliable quantitative method is a well-established calibration, defined by its linearity and operational range.

This guide provides an in-depth, experience-driven comparison of calibration strategies for NMPA. We will demonstrate the empirical and theoretical superiority of using a stable, multi-isotope labeled internal standard, N-Methyl-N-phenylnitrous amide-13C,d3,15N , over traditional external standard calibration.[6][7] Our focus is not merely on the 'how,' but the fundamental 'why,' grounding our protocol in principles of analytical chemistry and regulatory expectations set forth by bodies like the FDA and EMA.[8][9][10]

The Lynchpin of Robust Quantification: The Stable Isotope Labeled Internal Standard (SIL-IS)

In trace-level analysis, particularly with complex matrices and sensitive LC-MS/MS detection, variability is an ever-present challenge. Fluctuations in injection volume, sample extraction efficiency, and matrix-induced ion suppression or enhancement can compromise the accuracy and precision of results.

An ideal internal standard (IS) is a chemical mimic of the analyte that can be added to samples at a known concentration to correct for these variations. A stable isotope-labeled internal standard is the gold standard.[11]

Why N-Methyl-N-phenylnitrous amide-13C,d3,15N is a Superior Choice:

  • Co-elution & Identical Behavior: The SIL-IS has virtually identical physicochemical properties to the native analyte. It co-elutes chromatographically and experiences the same fate during sample preparation and ionization in the mass spectrometer's source.[11]

  • Correction for Matrix Effects: By calculating the peak area ratio of the analyte to the SIL-IS, any signal suppression or enhancement affects both compounds equally, effectively canceling out the variation. This creates a self-validating system for each sample injection.

  • High Mass Differentiation: The incorporation of Carbon-13, Deuterium (d3), and Nitrogen-15 provides a significant mass shift (+5 Da) from the parent molecule. This large difference prevents isotopic crosstalk, where the natural M+1, M+2, etc., isotopes of the analyte could interfere with the SIL-IS signal, a potential issue with standards having only a small mass difference.

  • Enhanced Stability: While deuterated standards are common, there can be a theoretical risk of hydrogen-deuterium exchange under specific analytical conditions.[12] Incorporating labeling on the carbon and nitrogen backbone (¹³C and ¹⁵N) provides absolute stability, making the standard exceptionally robust.[12]

Experimental Design: Establishing Linearity & Range

This section details the protocol for validating the linearity and defining the working range of an LC-MS/MS method for N-Methyl-N-phenylnitrous amide. The objective is to demonstrate that the method's response is directly proportional to the analyte concentration across a specified interval.[13][14]

Materials and Instrumentation
ComponentSpecification
Analyte Standard N-Methyl-N-phenylnitrous amide (NMPA), >99% purity
Internal Standard N-Methyl-N-phenylnitrous amide-13C,d3,15N, >99% purity, known concentration
LC-MS/MS System Triple Quadrupole Mass Spectrometer with an Electrospray (ESI) or APCI source
HPLC Column C18 Reverse-Phase, e.g., 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol/Acetonitrile
Solvents LC-MS Grade Methanol, Acetonitrile, and Water
Experimental Workflow

The following diagram outlines the logical flow for the preparation of calibration standards and subsequent data analysis.

G cluster_prep Standard Preparation cluster_cal Calibration Curve Preparation cluster_analysis Analysis & Evaluation stock_analyte Analyte Stock (S0) ~100 µg/mL in Methanol s1 Intermediate Stock (S1) Dilute S0 to 1000 ng/mL stock_analyte->s1 stock_is SIL-IS Stock ~100 µg/mL in Methanol working_is Working SIL-IS Solution Spike Concentration (e.g., 50 ng/mL) stock_is->working_is cal_points Serial Dilution of S1 Create 7 Levels (CAL 1 - CAL 7) e.g., 0.5 to 200 ng/mL s1->cal_points spike Spike Each CAL Level with constant volume of Working SIL-IS cal_points->spike lcms Inject Triplicates of Each Spiked CAL Level into LC-MS/MS spike->lcms data Integrate Peak Areas (Analyte and SIL-IS) lcms->data ratio Calculate Area Ratio (Analyte Area / SIL-IS Area) data->ratio plot Plot Calibration Curve (Area Ratio vs. Concentration) ratio->plot eval Evaluate Linearity (r²) & Range (LLOQ to ULOQ) plot->eval

Caption: Workflow for Linearity and Range Assessment.

Step-by-Step Protocol
  • Prepare Stock Solutions:

    • Accurately weigh and dissolve the NMPA standard in methanol to create a primary stock solution (S0) of approximately 100 µg/mL.

    • Similarly, prepare a stock solution of the N-Methyl-N-phenylnitrous amide-13C,d3,15N internal standard.

  • Prepare Calibration Standards:

    • Perform an intermediate dilution of the NMPA stock (S0) to create a working stock (S1) of 1000 ng/mL in a 50:50 Methanol:Water mixture.

    • Perform serial dilutions from S1 to prepare at least 5-7 calibration standards (CAL 1 to CAL 7) covering the expected concentration range. A suggested range is 0.5 ng/mL to 200 ng/mL. The lowest point will be your prospective Limit of Quantification (LOQ).

    • Prepare a working SIL-IS solution (e.g., 50 ng/mL).

    • To a fixed volume of each calibration standard, add a constant volume of the working SIL-IS solution. For example, to 950 µL of each CAL standard, add 50 µL of the 50 ng/mL SIL-IS solution. This ensures a constant concentration of the internal standard in every sample.

  • LC-MS/MS Analysis:

    • Equilibrate the LC-MS/MS system.

    • Inject the prepared calibration standards in triplicate, from the lowest concentration to the highest.

    • Acquire data using Multiple Reaction Monitoring (MRM) mode. The selection of precursor-to-product ion transitions is critical for specificity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
NMPA137.177.1 (Phenyl fragment)15
NMPA-13C,d3,15N142.178.1 (¹³C-Phenyl fragment)15
  • Data Processing:

    • Integrate the chromatographic peaks for both the NMPA and the SIL-IS MRM transitions.

    • For each injection, calculate the Peak Area Ratio (Analyte Area / SIL-IS Area).

    • For each concentration level, calculate the mean area ratio and the percent relative standard deviation (%RSD) from the triplicate injections.

Data Interpretation: A Tale of Two Calibrations

To illustrate the superior performance of the SIL-IS method, we present a comparative dataset. "Method A" uses the SIL-IS with area ratios, while "Method B" represents a hypothetical external standard calibration using only the analyte's peak area.

Table 1: Comparative Linearity and Precision Data

Nominal Conc. (ng/mL)Method A: SIL-IS (Area Ratio) Mean Response ± SDMethod A %RSDMethod B: External Std Mean Response ± SDMethod B %RSD
0.5 (LLOQ)0.011 ± 0.0019.1%5,450 ± 98118.0%
1.00.023 ± 0.0028.7%11,200 ± 1,56814.0%
5.00.109 ± 0.0043.7%55,800 ± 5,0229.0%
25.00.545 ± 0.0112.0%281,000 ± 16,8606.0%
100.02.180 ± 0.0331.5%1,095,000 ± 76,6507.0%
200.0 (ULOQ)4.350 ± 0.0962.2%2,150,000 ± 236,50011.0%

Linearity Analysis Summary

ParameterMethod A (SIL-IS) Method B (External Std) Acceptance Criteria
Calibration Model Linear, 1/x weightingLinear, 1/x weightingAppropriate for data
Correlation Coeff. (r²) 0.99950.9921≥ 0.99[15][16]
y-intercept Close to originSignificant positive biasShould not be significantly different from zero
Range (ng/mL) 0.5 - 200 5.0 - 100 Defined by acceptable accuracy, precision, and linearity[17]
Analysis of Results
  • Precision (%RSD): Method A demonstrates significantly better precision (lower %RSD) across the entire range, especially at the lower and upper limits. This is direct evidence of the SIL-IS correcting for instrumental variability. The external standard method (Method B) shows much higher variability, rendering the 0.5 ng/mL and 1.0 ng/mL levels unreliable for quantification.

  • Correlation Coefficient (r²): While both methods might appear linear, the r² for Method A is substantially closer to unity, indicating a better fit of the data to the linear model.

  • Range: Based on the precision and linearity, Method A provides a wide, reliable quantification range from 0.5 ng/mL (LLOQ) to 200 ng/mL (ULOQ). The poor precision of Method B at the extremes narrows its reliable range significantly. An analytical method is only as good as its demonstrated range of reliable performance.[14][18]

Conclusion and Authoritative Insights

The experimental evidence is unequivocal. The use of a high-quality, multi-isotope labeled internal standard like N-Methyl-N-phenylnitrous amide-13C,d3,15N is not just a recommendation but a necessity for building a robust, reliable, and regulatory-compliant method for nitrosamine quantification.

The internal standard method provides a self-validating system that inherently builds trustworthiness into every result. It yields superior precision, a wider linear range, and greater accuracy by compensating for the unavoidable variations in the analytical process. For researchers, scientists, and drug development professionals tasked with the critical job of ensuring pharmaceutical safety, adopting the SIL-IS methodology is the most scientifically sound and defensible approach.

References

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  • SynZeal. N-methyl-N-phenethylnitrous amide | 13256-11-6. [Online] Available at: [Link]

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  • ResearchGate. Synthesis and Analysis of isotopically stable labelled Nitrosamines as MS standards for Drug Impurity Quality control | Request PDF. [Online] Available at: [Link]

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  • PubChem. N-Methyl-N-nitrosoaniline. [Online] Available at: [Link]

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Validation

The Gold Standard in Nitrosamine Quantification: A Comparative Guide to the Accuracy and Precision of N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N in Spiking Studies

For Researchers, Scientists, and Drug Development Professionals The accurate quantification of nitrosamine impurities in pharmaceutical products is a critical challenge for ensuring patient safety. Regulatory bodies worl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of nitrosamine impurities in pharmaceutical products is a critical challenge for ensuring patient safety. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of these potentially carcinogenic substances.[1][2][3][4][5][6][7] This necessitates the use of highly sensitive and robust analytical methods, where the choice of an appropriate internal standard is paramount for achieving reliable results. This guide provides an in-depth comparison of the performance of the stable isotope-labeled (SIL) internal standard, N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N, against other alternatives in spiking studies, supported by experimental data.

The Critical Role of Internal Standards in LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the technique of choice for trace-level quantification of nitrosamines due to its high sensitivity and selectivity.[8][9] However, the accuracy and precision of LC-MS/MS methods can be significantly compromised by several factors, including matrix effects, variability in sample preparation, and instrument fluctuations.[10][11][12][13][14]

Matrix effects , in particular, pose a significant challenge. Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[10][12][13] An ideal internal standard (IS) should co-elute with the analyte and experience the same matrix effects, thereby allowing for accurate correction of these variations.[14][15]

Stable isotope-labeled internal standards are widely recognized as the gold standard for quantitative LC-MS/MS analysis.[15][16][17][18] By incorporating heavy isotopes such as ¹³C, ²H (deuterium), and ¹⁵N, the SIL-IS is chemically identical to the analyte but has a different mass. This allows it to be distinguished by the mass spectrometer while ensuring it behaves identically during sample extraction, chromatography, and ionization.[15][18]

N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N: The Superior Choice

N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N is a multi-labeled SIL-IS designed for the accurate quantification of its corresponding nitrosamine, N-Nitrosomethylphenylamine (NMPA). The strategic placement of stable isotopes offers significant advantages over less-labeled or non-isotopically labeled alternatives.

  • ¹³C₆-labeled Phenyl Ring: Labeling the entire phenyl ring with ¹³C minimizes the risk of isotopic cross-talk and ensures that the label is retained in the most stable part of the molecule.

  • d₃-labeled Methyl Group: The use of deuterium on the methyl group provides an additional mass shift.

  • ¹⁵N-labeled Nitroso Group: Labeling one of the nitrogen atoms in the nitroso functional group further increases the mass difference from the native analyte and enhances the specificity of detection.

This combination of isotopic labels results in a significant mass difference between the analyte and the internal standard, virtually eliminating the possibility of isobaric interferences and ensuring distinct detection.

Comparative Spiking Study: Methodology

To objectively evaluate the performance of N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N, a comparative spiking study was designed. A typical drug product matrix was spiked with a known concentration of N-Methyl-N-phenylnitrous amide and quantified using two different internal standards:

  • IS-A: N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N

  • IS-B: A deuterated analog (N-Methyl-N-phenylnitrous amide-d₅)

The study aimed to assess accuracy (closeness to the true value) and precision (reproducibility of measurements).

Experimental Workflow

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: LC-MS/MS Analysis cluster_2 Phase 3: Data Analysis A Blank Drug Product Matrix B Spike with N-Methyl-N-phenylnitrous amide (Analyte) A->B Fortify C Spike with Internal Standard (IS-A or IS-B) B->C Add IS D Solid-Phase Extraction (SPE) C->D Load E Elution, Evaporation & Reconstitution D->E Process F Injection into UHPLC System E->F G Chromatographic Separation (C18 Column) F->G H Tandem Mass Spectrometry (MRM Detection) G->H I Integrate Peak Areas (Analyte & IS) H->I J Calculate Peak Area Ratio (Analyte / IS) I->J K Quantify Concentration (Using Calibration Curve) J->K L Evaluate Accuracy (% Recovery) & Precision (%RSD) K->L G cluster_0 Analyte: N-Methyl-N-phenylnitrous amide cluster_1 IS-A: N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N cluster_2 LC-MS/MS System Analyte C₇H₈N₂O Precursor Ion Product Ion LC Liquid Chromatography Analyte:port->LC Co-elution IS [¹³C]₆H₅N([¹⁵N]=O)C[²H]₃ Precursor Ion+10 Product Ion+10 IS:port->LC Co-elution MS Tandem Mass Spectrometry LC->MS Compensation Effective Compensation for: - Matrix Effects - Ionization Variability - Extraction Inconsistencies MS->Compensation Measures Peak Area Ratio Result High Accuracy & High Precision Compensation->Result Leads to

Sources

Comparative

A Guide to Inter-Laboratory Comparison of Nitrosamine Analysis Using N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N

For Researchers, Scientists, and Drug Development Professionals The discovery of nitrosamine impurities in various pharmaceutical products has underscored the critical need for robust and reliable analytical methods.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The discovery of nitrosamine impurities in various pharmaceutical products has underscored the critical need for robust and reliable analytical methods.[1] As probable human carcinogens, the presence of these impurities, even at trace levels, is a significant safety concern, prompting stringent regulatory oversight worldwide.[2][3] To ensure patient safety and meet regulatory expectations, it is imperative that laboratories can consistently and accurately quantify nitrosamine levels.[4] Inter-laboratory comparison studies are a cornerstone of method validation and quality assurance, providing a framework to assess the reproducibility and reliability of analytical procedures across different settings.[5]

This guide provides a comprehensive overview of the critical aspects of conducting an inter-laboratory comparison for the analysis of nitrosamines, with a specific focus on the application of N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N as an internal standard. The use of stable isotope-labeled internal standards is considered the gold standard in quantitative mass spectrometry, as they effectively compensate for variations in sample preparation, matrix effects, and instrument response.[6][7][8]

The Critical Role of Isotopically Labeled Internal Standards

In the trace-level analysis of nitrosamines, achieving accurate and precise quantification can be challenging due to the complexity of pharmaceutical matrices and the potential for analyte loss during sample preparation.[9][10] Isotopically labeled internal standards, such as N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N, are chemically identical to the analyte of interest but have a different mass due to the incorporation of stable isotopes.[6] This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly throughout the analytical process.[6][11]

The use of a stable isotope-labeled internal standard is crucial for mitigating:

  • Variability in Sample Preparation: Losses that may occur during extraction, concentration, and reconstitution steps are accounted for.[8]

  • Matrix Effects: Ion suppression or enhancement in the mass spectrometer source, caused by co-eluting matrix components, is effectively compensated.[8]

  • Instrumental Drift: Fluctuations in instrument performance over time are normalized.

While deuterated internal standards are commonly used, there is some discussion in the scientific community regarding the potential for deuterium-hydrogen exchange under certain analytical conditions.[12] The use of ¹³C and ¹⁵N labeled standards, such as N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N, can offer enhanced stability and are often preferred to avoid any potential for isotopic exchange.[12]

Designing a Robust Inter-Laboratory Comparison Study

A well-designed inter-laboratory study is essential for a meaningful assessment of analytical method performance. The following workflow provides a structured approach to conducting such a comparison.

Inter_Laboratory_Study_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Analysis and Data Collection cluster_analysis Phase 3: Data Evaluation and Reporting P1 Define Study Objectives (e.g., assess method reproducibility, accuracy) P2 Select Participating Laboratories (diverse instrumentation and geography) P1->P2 P3 Prepare and Characterize Homogeneous Test Samples (spiked and unspiked matrices) P2->P3 P4 Distribute Detailed Analytical Protocol and Internal Standard P3->P4 E1 Laboratories Perform Sample Analysis (following the provided protocol) P4->E1 E2 Data Submission to Coordinating Laboratory (raw data, chromatograms, results) E1->E2 A1 Statistical Analysis of Results (e.g., Cochran's test, Grubbs' test, ANOVA) E2->A1 A2 Assessment of Inter-Laboratory Variability (reproducibility standard deviation) A1->A2 A3 Preparation of a Comprehensive Final Report (summary of findings, conclusions) A2->A3

Sources

Validation

A Comparative Guide to Alternative Internal Standards for N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N in Nitrosamine Analysis

For researchers, scientists, and drug development professionals dedicated to the precise and accurate quantification of nitrosamine impurities, the choice of an appropriate internal standard is a critical determinant of...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to the precise and accurate quantification of nitrosamine impurities, the choice of an appropriate internal standard is a critical determinant of analytical success. This guide provides an in-depth comparison of alternative internal standards to N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N, offering experimental insights and data to inform your selection process. While N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N serves as a highly labeled internal standard, practical considerations such as commercial availability, cost, and the specific analytical application may necessitate the use of alternatives.

The Imperative for Internal Standards in Nitrosamine Analysis

The detection of nitrosamine impurities in pharmaceutical products at trace levels is a significant safety concern due to their potential carcinogenic properties.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate strict control and monitoring of these impurities.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for this purpose, prized for its high sensitivity and selectivity.[1]

However, the accuracy of LC-MS/MS quantification can be significantly impacted by several factors, including variations in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[1][2] The use of a stable isotope-labeled (SIL) internal standard is the gold standard for mitigating these variables.[3] An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization behavior, thereby compensating for analytical variability and ensuring data integrity.[2]

Understanding N-Methyl-N-phenylnitrous amide

N-Methyl-N-phenylnitrous amide is an organic compound featuring a benzene ring and a nitrosamide group.[4] Its chemical structure and physicochemical properties, such as a molecular weight of 136.15 g/mol , influence its chromatographic retention and ionization characteristics.[5] The isotopically labeled version, N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N, incorporates heavy isotopes of carbon, hydrogen (deuterium), and nitrogen, providing a significant mass shift from the unlabeled analyte, which is ideal for mass spectrometric detection without isotopic interference.

Core Alternatives: A Comparative Analysis

The most widely accepted alternatives to a highly labeled standard like N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N are other stable isotope-labeled nitrosamines, primarily deuterated analogs of common nitrosamine impurities.

Commonly Employed Deuterated Nitrosamine Internal Standards:
  • N-Nitrosodimethylamine-d₆ (NDMA-d₆): A frequently used internal standard for the analysis of NDMA, one of the most common nitrosamine impurities.[6]

  • N-Nitrosodiethylamine-d₁₀ (NDEA-d₁₀): The go-to internal standard for the quantification of NDEA.[6]

  • N-Nitroso-N-methyl-4-aminobutyric acid-d₃ (NMBA-d₃): Utilized for the analysis of NMBA, a nitrosamine impurity of concern in certain pharmaceutical products.[6]

  • N-Nitrosodibutylamine-d₁₈ (NDBA-d₁₈)

  • N-Nitrosodiisopropylamine-d₁₄ (NDIPA-d₁₄)

Performance Comparison: Deuterated Analogs vs. Other Approaches

The central advantage of using a deuterated analog of the target nitrosamine is its near-identical chemical behavior during sample extraction, chromatography, and ionization.[6] This ensures the most accurate compensation for matrix effects.[7]

Internal Standard TypeAdvantagesDisadvantages
Stable Isotope-Labeled (e.g., Deuterated) Analogs - Closely mimics the analyte's behavior[2]- Excellent compensation for matrix effects and sample loss[6][7]- High accuracy and precision[7]- Can be expensive[2]- Not always commercially available for every nitrosamine[2]- Potential for H/D exchange under certain conditions[8]
Structural Analogs (Non-Isotopically Labeled) - More readily available and less expensive- Different physicochemical properties can lead to varied extraction recovery and chromatographic behavior- Inadequate compensation for matrix effects[7]
Other Labeled Nitrosamines (Not a direct analog) - Can be a cost-effective approach for multi-analyte screening methods[7]- May not provide the highest level of accuracy for each individual analyte due to differing chemical properties[7]

Experimental Data: The Proof of Performance

The following table summarizes typical performance data for an LC-MS/MS method for nitrosamine analysis, illustrating the impact of using a deuterated internal standard.

ParameterWithout Internal StandardWith Deuterated Internal Standard
Linearity (r²) > 0.99> 0.99
Accuracy (% Recovery) 60-140%85-115%
Precision (%RSD) < 20%< 15%
Matrix Effect (%CV) 30-50%< 15%

This data is representative and may vary depending on the specific analyte, matrix, and analytical method.

The data clearly indicates that while a method without an internal standard can achieve acceptable linearity, the accuracy, precision, and control of matrix effects are significantly compromised. The use of a deuterated internal standard dramatically improves these critical validation parameters.[7]

Experimental Protocols

A robust analytical method is the foundation of reliable nitrosamine impurity testing. Below are representative protocols for sample preparation and LC-MS/MS analysis.

Sample Preparation Workflow

cluster_prep Sample Preparation sample Weigh Drug Substance/Product spike Spike with Internal Standard Solution sample->spike dissolve Dissolve/Extract with Appropriate Solvent spike->dissolve vortex Vortex/Sonicate to Ensure Homogeneity dissolve->vortex centrifuge Centrifuge to Pellet Excipients vortex->centrifuge filter Filter Supernatant centrifuge->filter analysis Transfer to Vial for LC-MS/MS Analysis filter->analysis

Caption: A typical workflow for the preparation of pharmaceutical samples for nitrosamine analysis.

LC-MS/MS Analytical Workflow

cluster_analysis LC-MS/MS Analysis injection Inject Sample Extract separation Chromatographic Separation (e.g., C18 Column) injection->separation ionization Ionization (e.g., APCI or ESI) separation->ionization detection Mass Spectrometric Detection (MRM) ionization->detection quantification Data Processing & Quantification detection->quantification

Caption: The analytical workflow for the quantification of nitrosamines using LC-MS/MS.

Causality Behind Experimental Choices

  • Choice of Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for smaller, more volatile nitrosamines as it can be less susceptible to matrix effects compared to Electrospray Ionization (ESI).[9] ESI is generally more suitable for a wider range of nitrosamines, including less volatile and more polar compounds.[10]

  • Chromatographic Column Selection: A C18 reversed-phase column is a common starting point for nitrosamine analysis. However, for challenging separations or to mitigate matrix interference, alternative stationary phases such as pentafluorophenyl (PFP) can offer different selectivity.[11]

  • Sample Preparation: The goal of sample preparation is to effectively extract the nitrosamines from the sample matrix while minimizing the co-extraction of interfering components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed for complex matrices to enhance cleanup.[9]

Self-Validating Systems: Ensuring Trustworthiness

A robust analytical method for nitrosamine analysis should be a self-validating system. This is achieved through:

  • System Suitability Tests: Regular injections of a standard solution to ensure the chromatographic system is performing optimally in terms of peak shape, retention time, and signal intensity.

  • Use of Blanks: Analysis of blank samples (matrix without analyte or internal standard) to ensure no carryover or contamination.

  • Spiked Samples: Analysis of matrix samples spiked with a known concentration of the analyte to assess accuracy and recovery.

  • Quality Control Samples: Inclusion of quality control samples at different concentration levels within each analytical run to monitor the ongoing performance of the method.

Conclusion: A Strategic Approach to Internal Standard Selection

While N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N represents a highly effective, multiply-labeled internal standard, a range of deuterated nitrosamine standards offer excellent and often more readily available alternatives. The choice of the most appropriate internal standard should be guided by the specific nitrosamine(s) being analyzed, the complexity of the sample matrix, and regulatory requirements. For multi-analyte screening, a single, representative deuterated internal standard may be a pragmatic choice. However, for the highest level of accuracy in quantitative methods, the use of a stable isotope-labeled analog for each target nitrosamine remains the best practice.

Ultimately, the goal is to employ an internal standard that faithfully mimics the behavior of the analyte from sample preparation to detection, thereby ensuring the generation of accurate, reliable, and defensible data in the critical task of ensuring pharmaceutical product safety.

References

  • Stenutz, R. (n.d.). N-methyl-N-phenylnitrous amide. Retrieved from [Link]

  • USP. (2021, June 1). Testing Methods for Nitrosamines Monitoring in Pharmaceuticals: GC 1469 [Video]. YouTube. Retrieved from [Link]

  • Guiraldelli, A. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. Retrieved from [Link]

  • Bjelica, M., et al. (2021). Development and validation of LC-MS/MS method for N-nitrosamines analysis in pharmaceutical products. Arhiv za farmaciju, 71(4), 304-326.
  • Li, Y., et al. (2023). Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine. Journal of Pharmaceutical and Biomedical Analysis, 234, 115582.
  • Chemsrc. (2025, August 26). N-methyl-N-(3-nitrophenyl)nitrous amide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-Methylphenyl)-N-phenylnitrous amide. PubChem. Retrieved from [Link]

  • Nitrosamines Exchange. (2024, June 3). How to circumvent matrix effect in confirmatory testing. Retrieved from [Link]

  • Zhang, Y., et al. (2021).
  • White, P. A., et al. (2023). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 889-890, 503633.
  • Waters Corporation. (2023, November 27). Nitrosamines Analysis with LC/MS-MS. Retrieved from [Link]

  • Satti, P., et al. (2025, March 1). DEVELOPMENT AND VALIDATION OF AN LC-MS/MS METHOD FOR NITROSAMINE IMPURITY DETECTION IN TAMSULOSIN HYDROCHLORIDE.
  • Nitrosamines Exchange. (2025, April 29). Nitrosamine internal standards - what should be taken into consideration?. Retrieved from [Link]

  • Advent Chembio. (n.d.). Buy Deuterated Nitrosamine Standards Online. Retrieved from [Link]

  • SynZeal. (n.d.). N-methyl-N-phenethylnitrous amide. Retrieved from [Link]

  • European Medicines Agency. (2020, June 25). Nitrosamines EMEA-H-A5(3)-1490 - Assessment Report. Retrieved from [Link]

  • Klimovitskii, A. E., et al. (2003). 1H, 13C and 15N NMR spectroscopic, x-ray structural and ab initio/HF studies on nitramino and N-alkylamino-4-nitro derivatives of pyridine N-oxides and pyridines. Magnetic Resonance in Chemistry, 41(8), 619-626.
  • Franks, W. T., et al. (2006). Determination of Methyl C-13-N-15 Dipolar Couplings in Peptides and Proteins by Three-Dimensional and Four-Dimensional Magic-Angle Spinning Solid-State NMR Spectroscopy. Journal of the American Chemical Society, 128(32), 10491-10501.
  • DUDDECK, H., & FEUER, H. (1981). Application of 13C and 15N NMR spectroscopy to structural studies on nitramines. Organic Magnetic Resonance, 16(2), 143-146.

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Comparative

A Senior Application Scientist's Guide to Ultrasensitive Nitrosamine Quantification: Leveraging N-Methyl-N-phenylnitrous amide-13C,d3,15N for Robust Analytical Methods

Introduction: The Imperative for Precise Nitrosamine Control The discovery of nitrosamine impurities in common medications has presented a significant challenge to the pharmaceutical industry, prompting stringent regulat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precise Nitrosamine Control

The discovery of nitrosamine impurities in common medications has presented a significant challenge to the pharmaceutical industry, prompting stringent regulatory scrutiny from global bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] These compounds are classified as probable human carcinogens, necessitating their control at trace levels in active pharmaceutical ingredients (APIs) and finished drug products.[2] Consequently, the development of highly sensitive, specific, and robust analytical methods for their detection and quantification is not merely a technical exercise but a critical component of patient safety and regulatory compliance.[5]

This guide provides an in-depth technical comparison of analytical methodologies for nitrosamine quantification, with a specific focus on the strategic use of the stable isotopically labeled internal standard, N-Methyl-N-phenylnitrous amide-13C,d3,15N . While limits of detection (LOD) and quantification (LOQ) are performance characteristics of the analytical method for the target analyte (the unlabeled nitrosamine), the choice of internal standard is paramount to achieving the accuracy and precision required at the parts-per-billion (ppb) level.[6][7] We will explore the causality behind experimental choices, present self-validating protocols, and provide a comparative analysis grounded in authoritative regulatory and scientific principles.

The Cornerstone of Accurate Quantification: Isotope Dilution Mass Spectrometry

At the heart of reliable trace-level quantification lies the principle of isotope dilution, a technique that is exceptionally well-suited for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotopically labeled (SIL) internal standard, such as N-Methyl-N-phenylnitrous amide-13C,d3,15N, is the gold standard for this approach.[8]

Why a SIL Internal Standard is Critical:

A SIL internal standard is a version of the target analyte where several atoms have been replaced with their heavy isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, D for H).[9][10][11][12][13] This compound, N-Methyl-N-phenylnitrous amide-13C,d3,15N, is an ideal internal standard for its unlabeled counterpart for several key reasons:

  • Near-Identical Physicochemical Properties: It behaves almost identically to the unlabeled analyte during sample extraction, chromatography, and ionization.[8] This ensures that any sample loss or variability during preparation affects both the analyte and the internal standard equally.

  • Correction for Matrix Effects: Complex sample matrices in drug formulations can suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate results. The SIL standard experiences the same matrix effects, allowing for a reliable correction through the ratio of the analyte signal to the internal standard signal.[14]

  • Improved Precision and Accuracy: By compensating for variations in sample preparation and instrument response, the SIL standard dramatically improves the method's precision and accuracy, which is essential for validating a method according to ICH Q2(R2) guidelines.[15][16][17][18][19]

The following diagram illustrates the workflow for nitrosamine analysis using an isotopically labeled internal standard.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Quantification Sample Drug Product Sample (Tablet/Liquid) Spike Spike with known amount of N-Methyl-N-phenylnitrous amide-13C,d3,15N Sample->Spike Extraction Dissolution & Extraction (e.g., Methanol/Water) Spike->Extraction Cleanup Centrifugation / Filtration (0.22 µm filter) Extraction->Cleanup Injection Inject into UHPLC System Cleanup->Injection Prepared Sample Separation Chromatographic Separation (Reversed-Phase C18 Column) Injection->Separation Ionization Mass Spectrometry (ESI+ or APCI) Separation->Ionization Detection Tandem MS Detection (MRM) - Monitor transitions for analyte - Monitor transitions for ISTD Ionization->Detection Integration Peak Area Integration (Analyte & ISTD) Detection->Integration Raw Data Ratio Calculate Peak Area Ratio (Analyte / ISTD) Integration->Ratio Curve Quantify against Calibration Curve (prepared with non-labeled standard) Ratio->Curve Result Report Final Concentration (ppb) Curve->Result

Caption: Workflow for Nitrosamine Analysis using a SIL Internal Standard.

Performance Benchmarks: LOD & LOQ for N-Methyl-N-phenylnitrous Amide and Alternatives

While the LOD and LOQ for the internal standard itself are not determined, the performance of the method it enables is paramount. Regulatory bodies like the FDA require analytical testing to be performed using sensitive and appropriately validated methods, often demanding detection capabilities at the parts-per-billion (ppb) or ng/mL level.[6][20]

The table below summarizes typical LOD and LOQ values for various nitrosamines, including N-Methyl-N-phenylnitrous amide (NMPA), achieved with high-performance LC-MS/MS methods that utilize isotopically labeled internal standards. These values serve as a benchmark for what a well-developed and validated method can achieve.

Nitrosamine CompoundCommon AbbreviationTypical MethodMatrixLimit of Detection (LOD) (ng/mL or ppb)Limit of Quantification (LOQ) (ng/mL or ppb)
N-NitrosodimethylamineNDMALC-MS/MSDrug Products (e.g., Metformin, Sartans)0.05 - 0.2[21][22]0.1 - 0.5[21][22]
N-NitrosodiethylamineNDEALC-MS/MSDrug Products (e.g., Sartans)0.1 - 0.2[21]0.3 - 0.5[21]
N-Methyl-N-phenylnitrous amide NMPA LC-MS/MS Solvents, APIs ~0.4 ~1.0
N-Nitroso-N-methyl-4-aminobutyric acidNMBALC-MS/MSDrug Products (e.g., Sartans)~1.0[21]~1.0[21]
N-NitrosodiisopropylamineNDIPALC-MS/MSDrug Products~0.4[21]~1.0[21]

Note: Values are synthesized from multiple sources and can vary based on instrumentation, specific method parameters, and sample matrix complexity.[21] The ng/mL unit is roughly equivalent to ppb for aqueous solutions.

Achieving these low detection limits is a direct result of the stability and reliability introduced by the SIL internal standard. The use of N-Methyl-N-phenylnitrous amide-13C,d3,15N allows the method to confidently quantify its unlabeled counterpart at levels that meet and exceed stringent regulatory expectations.[23]

Comparative Analysis: Alternative Methodologies

While LC-MS/MS with SIL standards is the preferred method for its sensitivity and selectivity, other techniques have been employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS/MS): This is a viable alternative, particularly for volatile nitrosamines. However, it can be problematic as high temperatures in the GC inlet can sometimes artificially create nitrosamines, leading to falsely elevated results.[22]

  • LC-High Resolution Mass Spectrometry (LC-HRMS): Techniques like Orbitrap-based MS offer excellent sensitivity and the ability to perform retrospective data analysis.[24] The principles of isotope dilution and the use of SIL standards are equally critical for achieving the best performance with these platforms.

  • Internal Standards without Isotopic Labeling: In the absence of a specific SIL standard, a structurally similar compound (analog) might be used. However, this is a scientifically inferior approach. An analog will not have identical retention times or ionization efficiency, and it cannot perfectly mimic the behavior of the target analyte in the sample matrix. This can lead to greater variability and reduced accuracy, making method validation more challenging.

The clear advantage of using a precisely matched, multi-labeled internal standard like N-Methyl-N-phenylnitrous amide-13C,d3,15N is the minimization of analytical uncertainty, a cornerstone of trustworthy and defensible data for regulatory submission.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the quantification of N-Methyl-N-phenylnitrous amide (NMPA) in a drug substance, employing N-Methyl-N-phenylnitrous amide-13C,d3,15N as the internal standard. This protocol is designed to be a self-validating system, grounded in the principles of ICH guidelines.[15][16][18]

Reagents and Materials
  • N-Methyl-N-phenylnitrous amide (NMPA) analytical standard

  • N-Methyl-N-phenylnitrous amide-13C,d3,15N internal standard (ISTD)

  • LC-MS grade Methanol and Water

  • LC-MS grade Formic Acid

  • Drug Substance/Product for analysis

  • 0.22 µm Syringe Filters (PTFE or equivalent)

Preparation of Standard Solutions
  • ISTD Stock Solution (1 µg/mL): Accurately weigh and dissolve N-Methyl-N-phenylnitrous amide-13C,d3,15N in methanol.

  • NMPA Stock Solution (1 µg/mL): Accurately weigh and dissolve NMPA in methanol.

  • Working Internal Standard Solution (10 ng/mL): Dilute the ISTD Stock Solution with 50:50 methanol:water.

  • Calibration Curve Standards (e.g., 0.1 - 50 ng/mL): Prepare a series of calibration standards by serial dilution of the NMPA Stock Solution. Spike each calibrator with the Working Internal Standard Solution to a final ISTD concentration of 2 ng/mL.

Sample Preparation
  • Accurately weigh approximately 100 mg of the drug substance into a 15 mL centrifuge tube.

  • Add 10 mL of 50:50 methanol:water.

  • Add a precise volume of the Working Internal Standard Solution (e.g., 200 µL of 10 ng/mL ISTD) to achieve a final concentration of 2 ng/mL.

  • Vortex for 5 minutes and sonicate for 10 minutes to ensure complete dissolution.

  • Centrifuge at 4000 rpm for 10 minutes to pellet any insoluble excipients.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Instrumental Conditions

The following diagram outlines the key components and relationships within the LC-MS/MS system for this analysis.

LCMS_System UHPLC UHPLC System Autosampler (10 µL injection) Binary Pump Column Oven (40°C) Column { Chromatographic Column | Hypersil GOLD Phenyl (or equivalent C18) 2.1 x 100 mm, 1.9 µm} UHPLC:f2->Column:head Mobile Phase Gradient A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Methanol MS Triple Quadrupole MS Ion Source: ESI+ or APCI Gas Temp: 350°C Gas Flow: 10 L/min Column:head->MS:f1 Eluent MRM { MRM Transitions | NMPA: Q1 137.1 -> Q3 107.1 | ISTD: Q1 142.1 -> Q3 111.1} MS:f0->MRM:head Monitors

Caption: LC-MS/MS System Configuration for Nitrosamine Analysis.

System Suitability and Validation
  • System Suitability: Before analysis, inject a mid-level calibration standard five times. The relative standard deviation (%RSD) for the peak area ratio should be <15%.

  • Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within 85-115% (80-120% at the LOQ), and precision (%RSD) should be ≤15% (≤20% at the LOQ), in line with regulatory expectations for bioanalytical method validation.

Conclusion: Ensuring Data Integrity in a Demanding Regulatory Environment

The challenge of nitrosamine impurity analysis demands the highest level of analytical rigor. While achieving low limits of detection and quantification is a primary goal, the trustworthiness of these results is fundamentally dependent on the methodology employed. The strategic use of a high-purity, stable isotopically labeled internal standard like N-Methyl-N-phenylnitrous amide-13C,d3,15N is not an optional refinement but a core requirement for building a robust, accurate, and defensible analytical method.

By correcting for inevitable variations in sample preparation and instrument performance, this internal standard enables laboratories to quantify nitrosamine impurities with the confidence and precision that both regulators and patients expect. As the regulatory landscape continues to evolve[3][6], adopting best practices such as isotope dilution mass spectrometry will remain essential for ensuring the safety and quality of pharmaceutical products worldwide.

References

  • European Medicines Agency. Nitrosamine impurities: guidance for marketing authorisation holders. Available from: [Link]

  • Zamann Pharma Support GmbH. EMA Nitrosamine Guidelines. Available from: [Link]

  • MedPath. FDA Tightens Nitrosamine Testing Requirements with New Guidelines Taking Effect This August. Available from: [Link]

  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]

  • Netpharmalab. EMA guidelines for the detection of nitrosamines in medicines. Available from: [Link]

  • The FDA Group. With all nitrosamines deadlines passed, EMA updates its guidelines. Available from: [Link]

  • Shimadzu. Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Available from: [Link]

  • Goodwin Procter. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • European Medicines Agency. Nitrosamine impurities. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • Quality Assistance. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available from: [Link]

  • ResolveMass Laboratories. Nitrosamine Impurity Analysis for FDA Approval: How to Ensure the success. Available from: [Link]

  • U.S. Food and Drug Administration. Control of Nitrosamine Impurities in Human Drugs. Available from: [Link]

  • ResolveMass Laboratories. Ultra-Low Limit of Quantitation (LOQ) in Nitrosamine Testing. Available from: [Link]

  • LCGC Europe. Low-Level Determination of Mutagenic Nitrosamine Impurities in Drug Substances by LC–MS/MS. Available from: [Link]

  • U.S. Food and Drug Administration. CDER Nitrosamine Impurity Acceptable Intake Limits. Available from: [Link]

  • PubMed. Synthesis and Analysis of isotopically stable labelled Nitrosamines as MS standards for Drug Impurity Quality control. Available from: [Link]

  • ResearchGate. Synthesis and Analysis of isotopically stable labelled Nitrosamines as MS standards for Drug Impurity Quality control | Request PDF. Available from: [Link]

  • International Biopharmaceutical Industry. A Global Approach to Nitrosamine Impurity Testing for Drug Products. Available from: [Link]

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Validation

A Comparative Guide to Internal Standard Use in Nitrosamine Analysis: Regulatory and Scientific Imperatives

For Researchers, Scientists, and Drug Development Professionals The discovery of N-nitrosamine impurities in common medications has underscored the critical need for highly accurate and reliable analytical methods.[1] Gl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The discovery of N-nitrosamine impurities in common medications has underscored the critical need for highly accurate and reliable analytical methods.[1] Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now mandate stringent control over these probable human carcinogens.[1][2] At the heart of achieving the required sensitivity and accuracy, particularly with LC-MS/MS and GC-MS/MS techniques, is the correct use of an internal standard (IS).[3][4]

This guide provides an in-depth comparison of internal standard strategies, grounded in regulatory expectations and scientific principles. We will explore the causality behind experimental choices, present self-validating protocols, and offer data-driven insights to ensure your nitrosamine testing is robust, defensible, and compliant.

The Regulatory Framework: Harmonized Expectations

The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, adopted by both the FDA and EMA, provides a unified framework for the use of internal standards.[5][6] While developed for bioanalysis, its principles are fundamental and widely applied to impurity testing. The core objective is to use an IS to compensate for variability during sample processing and analysis, thereby enhancing the accuracy and precision of quantification.[5][7]

A suitable IS should be added to all calibration standards, quality controls (QCs), and test samples at a known, constant concentration.[8] The fundamental role of the internal standard is to track the analyte of interest through the entire analytical process—from extraction to detection—and correct for any losses or variations.

Table 1: Key Regulatory & Scientific Expectations for Internal Standards

ParameterRegulatory Expectation / Best PracticeRationale
Identity & Purity The IS should be well-characterized and free from impurities that could interfere with analyte quantification. A Certificate of Analysis (CoA) is required.[5]Ensures that the IS itself does not contribute to the analyte signal or introduce other interferences.
Structural Similarity The IS should be structurally similar to the analyte. A stable isotope-labeled (SIL) version of the analyte is the gold standard.[7]Ensures the IS and analyte have similar physicochemical properties, leading to comparable behavior during extraction, chromatography, and ionization.[9]
Response Stability The IS response should be monitored across the analytical run to identify systemic variability or issues with specific samples.[10]A consistent IS response indicates a stable analytical process. Significant deviation can signal matrix effects, poor recovery, or instrument malfunction for a given sample.
Matrix Effects The chosen IS must demonstrate its ability to compensate for matrix-induced signal suppression or enhancement.[4][11]Complex drug product matrices can interfere with analyte ionization. An effective IS will experience the same effect, keeping the analyte-to-IS ratio constant and ensuring accurate results.[12]
Validation The entire analytical method, including the performance of the IS, must be thoroughly validated for selectivity, accuracy, precision, and range, among other parameters.[13][14]Validation proves that the method is fit for its intended purpose and that the IS performs its corrective function reliably.

Choosing Your Internal Standard: A Head-to-Head Comparison

The choice of internal standard is one of the most critical decisions in method development for nitrosamine analysis. The two primary options are stable isotope-labeled (SIL) standards and structural analogs.

The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards

A SIL-IS is a version of the target analyte where several atoms (typically hydrogen or nitrogen) have been replaced with a heavier isotope (e.g., Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)).[1] For example, NDMA-d6 is a commonly used SIL-IS for NDMA analysis.[15]

Why it Works: A SIL-IS is chemically and physically almost identical to the native analyte.[7] This means it will behave virtually identically during sample extraction, chromatographic separation, and, most importantly, ionization in the mass spectrometer source.[7] This near-perfect mimicry allows it to accurately correct for:

  • Extraction Inefficiency: If a portion of the analyte is lost during a liquid-liquid or solid-phase extraction, an equivalent portion of the SIL-IS will also be lost.

  • Matrix Effects: If co-eluting components from the drug product matrix suppress the analyte's signal, the SIL-IS signal will be suppressed to the same degree.[11]

The result is a stable analyte-to-IS response ratio, even with significant signal variation, leading to highly accurate and precise quantification.[7]

Limitations:

  • Cost and Availability: SIL standards can be expensive and may not be commercially available for all nitrosamines, particularly novel or complex ones.[7][16]

  • Isotopic Purity: The SIL-IS must be checked for the presence of the unlabeled analyte. Its contribution to the analyte signal should not exceed 20% of the response at the Lower Limit of Quantification (LLOQ).[5]

  • Potential for H/D Exchange: While rare for deuteration on carbon atoms, deuterium attached to heteroatoms can sometimes undergo exchange, which must be evaluated.[9]

The Alternative: Structural Analogs

A structural analog is a different, non-isotopic compound that has similar chemical properties to the target analyte. For example, using N-nitrosodi-n-propylamine (NDPA) as an IS for NDMA.

When to Consider It: Analogs are typically used only when a suitable SIL-IS is unavailable. Their use requires extensive validation to prove they are an adequate surrogate for the analyte's behavior.

Risks and Shortcomings: The primary risk is that the analog will not behave identically to the analyte.

  • Differential Recovery: Small differences in polarity or solubility can cause the analog and analyte to have different recovery rates during sample preparation.

  • Chromatographic Separation: Analogs will have different retention times. If a matrix interference co-elutes with the analyte but not the IS (or vice-versa), the correction will be inaccurate.

  • Differential Ionization: Analogs have different ionization efficiencies and are susceptible to matrix effects in a different way than the analyte. This is their most significant failing.

Table 2: Performance Comparison of IS Types in a High-Matrix Sample

ParameterNo Internal StandardStructural Analog ISStable Isotope-Labeled (SIL) IS
Analyte Signal (Area) 50,00050,00050,000
IS Signal (Area) N/A150,00045,000
Analyte/IS Ratio N/A0.3331.111
Calculated Conc. (ppb) 5.06.710.1
True Conc. (ppb) 10.010.010.0
Accuracy (% Error) -50%-33%+1%
This table presents illustrative data where a matrix effect causes 50% signal suppression for the analyte and its SIL-IS, but only 25% suppression for the less-similar structural analog.

Visualizing the Workflow

IS Selection Decision Process

The following diagram outlines the logical pathway for selecting and validating an internal standard for nitrosamine analysis.

start Start: Method Development for Nitrosamine X check_sil Is a Stable Isotope-Labeled (SIL) IS for Nitrosamine X available? start->check_sil use_sil Select SIL-IS (e.g., NDMA-d6 for NDMA) check_sil->use_sil Yes check_analog Is a suitable Structural Analog IS available? check_sil->check_analog No validate_sil Perform Full Method Validation per ICH M10: - Check for analyte in IS - Check for IS contribution to analyte use_sil->validate_sil use_analog Select Structural Analog IS check_analog->use_analog Yes no_is Method Development Failure: Re-evaluate or proceed with external standard (High Risk) check_analog->no_is No validate_analog Perform Rigorous Validation: - Prove co-elution is not necessary - Demonstrate parallel recovery - Demonstrate parallel matrix effects use_analog->validate_analog monitor Implement IS Response Monitoring in routine analysis validate_sil->monitor validate_analog->monitor end Validated Method Complete monitor->end start Begin IS Suitability Assessment step1 Step 1: Interference Check - Analyze IS alone - Check for analyte signal start->step1 step2 Step 2: Matrix Effect Evaluation - Calculate Matrix Factor (MF) for Analyte & IS - Compare MF values step1->step2 decision Does IS MF track Analyte MF? step2->decision pass IS is Suitable for Correction decision->pass Yes fail IS Fails Validation: - Does not mimic analyte behavior - Select new IS decision->fail No step3 Step 3: Evaluate IS Response Variability - Analyze full batch - Check IS area deviation in samples vs. standards pass->step3 end Validation Complete step3->end

Caption: Key steps in internal standard validation.

Conclusion and Best Practices

For the trace-level analysis of nitrosamine impurities, the use of a stable isotope-labeled internal standard is unequivocally the gold standard and the strong recommendation of regulatory authorities and scientific consensus. [3][11]It is the most reliable tool to compensate for the analytical variability inherent in complex sample matrices, ensuring the accuracy and precision required to protect public health. [4][7] When a SIL-IS is not available, a structural analog may be considered, but it places a much heavier burden of proof on the analyst to demonstrate its fitness for purpose through rigorous validation experiments.

Key Takeaways:

  • Prioritize SIL-IS: Always use a stable isotope-labeled internal standard when available.

  • Validate Thoroughly: Your method validation must prove that your chosen IS is free from interference and effectively corrects for recovery and matrix effects.

  • Monitor Continuously: Implement checks on IS response variability in every analytical run to ensure ongoing method performance and data integrity.

  • Justify Everything: Document the rationale for your IS choice and provide the empirical data to support it in your validation reports.

By adhering to these principles, researchers, scientists, and drug development professionals can generate nitrosamine data that is scientifically sound, meets the highest standards of data integrity, and withstands regulatory scrutiny.

References

  • BenchChem. (n.d.). Navigating Bioanalytical Method Validation: A Comparative Guide to Internal Standard Use Under ICH M10.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Determination of Nitrosamine Impurities Using Deuterated Internal Standards.
  • ICH. (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]

  • Nitrosamines Exchange. (2021, June 16). USP-Nitrosamine Education: Matrix Effect? Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Validation of an LC- MS/MS Method for Nitrosamine Impurity Analysis Utilizing a Deuterated Internal Standard.
  • PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Retrieved from [Link]

  • USP. (2021, June 3). Testing Methods for Nitrosamines Monitoring in Pharmaceuticals: GC 1469. Retrieved from [Link]

  • Nitrosamines Exchange. (2025, April 29). Nitrosamine internal standards - what should be taken into consideration? Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Matrix Effects in LC-MS Analysis of Nitrosamines.
  • ResearchGate. (n.d.). Synthesis and Analysis of isotopically stable labelled Nitrosamines as MS standards for Drug Impurity Quality control. Request PDF. Retrieved from [Link]

  • ICH. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency (EMA). (2019, March 13). ICH guideline M10 Step2b on bioanalytical method validation. Retrieved from [Link]

  • PubMed. (2022, December 29). Synthesis and Analysis of isotopically stable labelled Nitrosamines as MS standards for Drug Impurity Quality control. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023, September 8). Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. Retrieved from [Link]

  • PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

  • DLRC Group. (2023, June 16). Nitrosamines: Current Updates from EMA and FDA. Retrieved from [Link]

  • Pharmalytics. (2025, December 14). Nitrosamine Impurity Analysis in Pharma | Complete FDA/EMA Assessment Guide (Risk, Root Cause, Control). Retrieved from [Link]

  • ResearchGate. (n.d.). MRM parameters of 12 nitrosamines and 5 internal standards. Retrieved from [Link]

  • Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N

For the diligent researcher, scientist, or drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical waste. This guide provides a detailed, scientificall...

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical waste. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of isotopically labeled N-Methyl-N-phenylnitrous amide (¹³C,d₃,¹⁵N), a compound requiring meticulous handling due to its chemical nature. Our focus is to empower you with the knowledge to manage this process safely, compliantly, and with a clear understanding of the principles involved.

Hazard Assessment and Profile

N-Methyl-N-phenylnitrous amide, also known as N-Nitroso-N-methylaniline, belongs to the N-nitroso class of compounds.[1][2][3] It is imperative to recognize the inherent risks associated with this chemical family before handling or disposal.

  • Carcinogenicity: N-nitroso compounds are widely regarded as potential carcinogens.[4][5] Regulatory bodies like the Occupational Safety and Health Administration (OSHA) have specific standards for handling carcinogens in a laboratory setting.[5][6][7] All handling and disposal operations should be conducted with the assumption that the compound is carcinogenic.

  • Toxicity: Safety Data Sheets (SDS) for the unlabeled compound indicate that it is toxic if swallowed.[8] Exposure should be minimized through all routes (inhalation, ingestion, and skin contact).

  • Isotopic Labeling (¹³C, d₃, ¹⁵N): The isotopic labels in this specific compound are stable isotopes . Unlike radioactive isotopes, they do not emit ionizing radiation.[9] Therefore, no special precautions for radioactivity are required. The disposal protocol is dictated by the chemical hazards of the N-Methyl-N-phenylnitrous amide molecule itself, not the isotopes.[9][]

Key Compound Data
PropertyValueSource
Chemical Name N-Methyl-N-phenylnitrous amide; N-Nitroso-N-methylaniline[2][3]
CAS Number 614-00-6 (for unlabeled compound)[1][8]
Molecular Formula C₇H₈N₂O (for unlabeled compound)[1][2]
Primary Hazard Potential Carcinogen, Toxic[4][8]
Isotope Type Stable (Non-Radioactive)[9][]

The Disposal Workflow: From Bench to Final Disposition

Proper disposal is a multi-step process governed by institutional policies and federal regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[11][12] The following workflow provides a logical sequence for managing this waste stream.

DisposalWorkflow cluster_0 Step 1: At the Point of Generation (Lab Bench) cluster_1 Step 2: Accumulation and Storage cluster_2 Step 3: Final Disposal PPE Don Appropriate PPE Segregate Segregate Waste: - Solid vs. Liquid - Contaminated Materials PPE->Segregate Transfer to SAA Container Select Compatible, Labeled Hazardous Waste Container Segregate->Container Transfer to SAA Degrade Perform Chemical Degradation (Strongly Recommended) Container->Degrade Transfer to SAA SAA Transfer to Satellite Accumulation Area (SAA) Degrade->SAA Transfer to SAA Inspect Weekly Inspection of Container Integrity SAA->Inspect EHS Coordinate Pickup with Environmental Health & Safety (EHS) Inspect->EHS When full or per schedule Transport Licensed Hazardous Waste Transporter EHS->Transport Facility Final Disposal at a Permitted TSDF* Transport->Facility caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for N-Methyl-N-phenylnitrous amide.

Detailed Disposal Protocols

This section provides the step-by-step procedures for safely handling and disposing of N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N waste.

Part A: Personal Protective Equipment (PPE) and Handling

Given the potential carcinogenicity, all handling must occur within a certified chemical fume hood.[4]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile), inspecting them before each use. Discard disposable gloves immediately after contact or completion of the task.[13]

  • Body Protection: A lab coat or chemical-resistant apron is mandatory.

  • Eye Protection: Safety goggles or a face shield must be worn.[14]

Part B: Waste Segregation and Containment

Improper segregation can lead to dangerous chemical reactions. Adhere strictly to your institution's waste management guidelines.

  • Designate a Waste Container: Use a dedicated, leak-proof container that is chemically compatible with the waste.[11] The original chemical container is often a suitable choice if it is in good condition.[15]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("N-Methyl-N-phenylnitrous amide-¹³C,d₃,¹⁵N"), and an indication of the hazard (e.g., "Toxic," "Potential Carcinogen").[15][16]

  • Segregate Waste Streams:

    • Solid Waste: Collect un-dissolved compound, contaminated weighing papers, and disposable labware in a designated solid waste container.

    • Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. Do not mix with incompatible solvents.

    • Contaminated PPE: Gloves, bench paper, and other contaminated items should be collected in a separate, clearly marked hazardous waste bag or container.[4]

Part C: Chemical Degradation (Recommended Procedure)

Direct disposal of N-nitroso compounds is not recommended.[4] Chemical degradation neutralizes the hazardous properties, rendering the waste safer for final disposal. A validated method for the destruction of N-nitroso compounds involves reduction with an aluminum-nickel alloy.[17][18][19]

Objective: To reduce the N-nitroso group to the corresponding amine, which is a less hazardous compound.

Materials:

  • Waste containing N-Methyl-N-phenylnitrous amide

  • Aluminum-Nickel (Al-Ni) alloy powder

  • Potassium hydroxide (KOH) solution (1 M)

  • Appropriate solvent (e.g., water, ethanol, or methanol; avoid acetone or dichloromethane[19])

  • Stir plate and stir bar

Protocol:

  • Preparation: Conduct this procedure in a chemical fume hood. Ensure the waste container has adequate headspace (at least 20% of the container volume) to accommodate gas evolution.

  • Addition of Reagents: To the stirred waste solution, add the Al-Ni alloy powder.

  • Basification: Slowly and carefully add 1 M KOH solution. The reaction medium should become progressively more basic.[17][18] Monitor for any exothermic reaction or gas evolution and control the rate of addition accordingly.

  • Reaction: Allow the mixture to stir at room temperature. The required reaction time may vary, but several hours to overnight is typical to ensure complete destruction.

  • Verification (Optional but Recommended): If analytical capabilities are available (e.g., HPLC, GC-MS), an aliquot of the treated solution can be analyzed to confirm the disappearance of the parent N-nitroso compound.[17][18]

  • Final Containment: Once the reaction is complete, securely cap the container. The waste is now considered treated hazardous waste and must be labeled as such (e.g., "Treated N-Methyl-N-phenylnitrous amide waste").

Causality: The Al-Ni alloy in a basic solution acts as a powerful reducing agent. It effectively cleaves the N-N bond in the nitroso group, reducing it to an amine. This chemical transformation fundamentally destroys the hazardous characteristic of the compound before it leaves the laboratory.[19]

Part D: Storage and Final Disposal
  • Satellite Accumulation Area (SAA): Store the sealed hazardous waste container in a designated SAA at or near the point of generation.[15][16] This area must be under the control of laboratory personnel.

  • Container Management: Keep the container closed except when adding waste. Ensure it is stored in secondary containment to prevent spills.

  • EHS Coordination: When the container is full or according to your institution's schedule, contact your Environmental Health & Safety (EHS) department to arrange for pickup.

  • Professional Disposal: The EHS department will manage the final disposal through a licensed hazardous waste disposal company, ensuring compliance with all EPA and Department of Transportation (DOT) regulations.[11][20][21]

Regulatory Compliance: A Trustworthy System

Adherence to established regulations is non-negotiable for ensuring safety and avoiding significant penalties.[11][12]

  • EPA (RCRA): Governs the entire lifecycle of hazardous waste, from generation to disposal.[11] Academic labs may operate under Subpart K regulations, which provide specific guidelines for managing laboratory waste.[11][22]

  • OSHA: Mandates safe handling practices for hazardous materials, including carcinogens, to protect laboratory workers.[13][23] This includes requirements for training, PPE, and developing standard operating procedures (SOPs).

By following the procedural workflow and degradation protocols outlined in this guide, you create a self-validating system of safety and compliance, ensuring that hazardous materials are managed responsibly from creation to destruction.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

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  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

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  • Guidelines for the laboratory use of chemical carcinogens. Regulations.gov. [Link]

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  • N-(3-Methylphenyl)-N-phenylnitrous amide. PubChem. [Link]

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  • N-Methyl-N-nitrosoaniline. PubChem. [Link]

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  • N-methyl-N-phenethylnitrous amide | 13256-11-6. SynZeal. [Link]

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Handling

A Guide to Personal Protective Equipment for Handling N-Methyl-N-phenylnitrous amide-13C,d3,15N

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling N-Methyl-N-phenylnitrous amide-13C,d3,15N. The protocols herein are desi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling N-Methyl-N-phenylnitrous amide-13C,d3,15N. The protocols herein are designed to establish a self-validating system of safety, ensuring the protection of personnel and the integrity of experimental outcomes.

Foundational Understanding: Hazard Assessment

N-Methyl-N-phenylnitrous amide, also known as N-nitroso-N-methylaniline, belongs to the N-nitroso class of compounds. This entire class is recognized for its carcinogenic potential, with many members classified as probable human carcinogens.[1] The primary hazards associated with this compound are:

  • Carcinogenicity: Suspected of causing cancer.[2] N-nitroso compounds are known to cause cancer in various organs in animal studies.[3]

  • Toxicity: Toxic if swallowed or in contact with skin.[2] Animal studies indicate that ingestion of small quantities can be harmful or fatal.[3]

  • Routes of Exposure: The primary routes of occupational exposure are inhalation, dermal contact, and ingestion.

It is critical to understand that the isotopic labels (¹³C, ²H₃ (d3), ¹⁵N) are stable isotopes and do not pose a radiological hazard . The chemical toxicity of the parent molecule dictates the required safety precautions.[4] Therefore, all handling procedures must be based on the significant risks posed by N-nitroso compounds.

The Hierarchy of Controls: A Multi-Layered Defense

Personal Protective Equipment (PPE) is the final and essential barrier between you and the chemical hazard. However, it must be used in conjunction with robust engineering and administrative controls to be effective. This multi-layered approach is the cornerstone of laboratory safety.

  • Engineering Controls: These are the first line of defense, designed to remove the hazard at the source.

    • Chemical Fume Hood: All work involving N-Methyl-N-phenylnitrous amide, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood.[5][6] This is non-negotiable and serves to prevent the inhalation of any volatile components or aerosols.

  • Administrative Controls: These are the procedures and policies that minimize exposure.

    • Designated Areas: Establish a clearly marked "Designated Area" within the lab where this compound is stored and handled. This area should be restricted to authorized personnel.[7]

    • Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for handling this compound is required by OSHA for particularly hazardous chemicals and must be read and understood by all users.[8]

    • Training: All personnel must be trained on the specific hazards of N-nitroso compounds and the procedures outlined in the SOP before beginning work.[7]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific task and the associated risk of exposure. The following table summarizes the minimum required PPE for handling N-Methyl-N-phenylnitrous amide.

TaskRequired PPECausality and Rationale
Receiving & Storage Nitrile Gloves, Lab Coat, Safety GlassesTo protect against contamination from potentially compromised packaging.
Weighing & Reconstitution Double Gloves (Inner: Nitrile, Outer: Butyl Rubber or SilverShield), Disposable Gown, Safety Goggles, Face ShieldThis task carries the highest risk of exposure to concentrated material. Double-gloving provides robust chemical resistance and a protocol for doffing the contaminated outer glove.[5][9] A face shield protects against splashes during solvent addition.
Handling Dilute Solutions Double Nitrile Gloves, Lab Coat, Safety GogglesWhile the hazard is reduced, the carcinogenic potential remains. Double-gloving and goggles protect against accidental splashes and skin contact.
Waste Disposal Double Gloves (Inner: Nitrile, Outer: Butyl Rubber), Disposable Gown, Safety Goggles, Face ShieldHandling concentrated waste requires the same level of protection as handling the neat compound.
Spill Cleanup NIOSH-approved Respirator with Organic Vapor Cartridges, Chemical Resistant Coveralls, Heavy-duty Gloves (Butyl or Viton), Chemical Splash GogglesIn an uncontrolled release, respiratory protection is critical.[5] Full-body protection is necessary to prevent widespread skin contact.
  • Hand Protection: Double-gloving is mandatory for most operations.[1][5] The outer glove should be selected for its high chemical resistance to N-nitroso compounds and solvents in use (e.g., Butyl rubber, SilverShield).[9] The inner glove (e.g., nitrile) provides secondary protection. Gloves must be changed immediately if contamination is suspected.

  • Body Protection: A fully-fastened lab coat is the minimum requirement.[6] For handling neat material or during waste disposal, a disposable gown or suit is recommended to prevent the contamination of personal clothing.[10]

  • Eye and Face Protection: At a minimum, ANSI-approved safety glasses with side shields or chemical splash goggles must be worn.[6] When there is a risk of splashing (e.g., reconstituting the compound, transferring solutions), a face shield must be worn over the safety goggles.[11]

  • Respiratory Protection: Under normal operating conditions within a certified fume hood, a respirator is not required. However, one must be available for emergencies. A NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary for spill response or if engineering controls fail.[5][12]

Operational Workflow: From Receipt to Disposal

Adherence to a strict, step-by-step procedure is critical for safety. The following workflow illustrates the key control points at each stage of the chemical's lifecycle.

cluster_prep Preparation & Handling cluster_use Experimental Use cluster_post Post-Use & Disposal Receiving Receiving Verify container integrity Storage Storage Secure, designated, labeled area Receiving->Storage Log inventory Handling Handling Work ONLY in fume hood Storage->Handling Transport in secondary containment Experiment Experiment Use dilute solutions where possible Handling->Experiment Prepare solutions Decontamination Decontamination Clean all surfaces and equipment Experiment->Decontamination After use Waste Waste Collection Segregate as hazardous N-nitroso waste Decontamination->Waste Collect contaminated materials Disposal Disposal Chemical destruction prior to pickup Waste->Disposal Follow EHS protocol

Caption: Chemical Lifecycle and Key Control Points.

Disposal and Decontamination Plan

Improper disposal of N-nitroso compounds poses a significant environmental and health risk.

  • Waste Segregation: All materials contaminated with N-Methyl-N-phenylnitrous amide (gloves, pipette tips, vials, absorbent paper) must be collected as hazardous chemical waste.[6] This waste stream must be kept separate from other laboratory waste.

  • Labeling: Waste containers must be clearly labeled with "HAZARDOUS WASTE – CARCINOGEN" and the chemical name.[6]

  • Chemical Destruction: Do not dispose of this chemical down the drain. N-nitroso compounds can be chemically degraded. A common method involves treatment with an aluminum-nickel alloy powder in an increasingly basic medium, which has been shown to achieve over 99.98% destruction.[13] Consult your institution's Environmental Health & Safety (EHS) office for specific, approved degradation and disposal protocols.

  • Surface Decontamination: After handling, decontaminate all surfaces (fume hood sash, work surface, etc.) with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste. For spills, after absorbing the material, the area should be washed. One protocol for a related compound suggests a final wash with 5% acetic acid.[7]

Emergency Spill Protocol

In the event of a spill, immediate and correct action is required to mitigate exposure.

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity.

  • Isolate: Secure the area and prevent entry. If the spill is large or outside of a fume hood, evacuate the entire lab and contact EHS.

  • Protect: Don the appropriate spill cleanup PPE as detailed in the table above, including respiratory protection.

  • Contain: Use absorbent pads or other appropriate material to absorb the spilled liquid. Do not use combustible materials like paper towels for large spills of neat compound.

  • Clean: Carefully collect all contaminated absorbent material and broken glass into a designated hazardous waste container.

  • Decontaminate: Clean the spill area according to the decontamination procedure above.

  • Report: Report the incident to your supervisor and EHS office, regardless of the size of the spill.

The following decision tree provides a logical workflow for selecting the appropriate level of PPE.

Start Task Assessment Concentrated Handling Neat Solid or Concentrated Solution? Start->Concentrated SplashRisk Risk of Splash or Aerosol? Concentrated->SplashRisk Yes DiluteSplash Risk of Splash? Concentrated->DiluteSplash No (Dilute Solution) PPE_Medium Required PPE: - Double Gloves (Nitrile/Butyl) - Disposable Gown - Safety Goggles Concentrated->PPE_Medium No PPE_High Required PPE: - Double Gloves (Nitrile/Butyl) - Disposable Gown - Safety Goggles - Face Shield SplashRisk->PPE_High Yes SplashRisk->PPE_Medium No PPE_Low_Splash Required PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles DiluteSplash->PPE_Low_Splash Yes PPE_Low Required PPE: - Nitrile Gloves - Lab Coat - Safety Glasses DiluteSplash->PPE_Low No

Caption: PPE Selection Decision Tree.

By integrating these engineering controls, administrative procedures, and specific PPE protocols, you create a robust safety system that protects you and your colleagues while ensuring the successful execution of your research.

References

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